2-Fluoro-1,3-dimethylpyridinium tosylate
Description
The exact mass of the compound 2-Fluoro-1,3-dimethylpyridinium tosylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Fluoro-1,3-dimethylpyridinium tosylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-1,3-dimethylpyridinium tosylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-1,3-dimethylpyridin-1-ium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN.C7H8O3S/c1-6-4-3-5-9(2)7(6)8;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUOPSAHPZTNGS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C([N+](=CC=C1)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208110 | |
| Record name | 2-Fluoro-1,3-dimethylpyridinium tosylate | |
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Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59387-91-6 | |
| Record name | Pyridinium, 2-fluoro-1,3-dimethyl-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59387-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-1,3-dimethylpyridinium tosylate | |
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| Record name | 2-Fluoro-1,3-dimethylpyridinium tosylate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-1,3-dimethylpyridinium tosylate | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-1,3-dimethylpyridinium tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-1,3-dimethylpyridinium tosylate (CAS Number: 59387-91-6), a valuable reagent in modern organic synthesis. This document delves into its chemical properties, a plausible synthetic route, and its primary application as an electrophilic fluorinating agent. The guide is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively and safely utilize this reagent in their work. We will explore the mechanistic underpinnings of its reactivity, provide illustrative protocols, and discuss its potential in the synthesis of complex molecules, particularly within the pharmaceutical industry.
Introduction: The Significance of Fluorine in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of contemporary drug design and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Pyridine-based ring systems are also a prevalent motif in a vast number of FDA-approved pharmaceuticals.[1] The convergence of these two chemical domains in compounds like 2-Fluoro-1,3-dimethylpyridinium tosylate offers a powerful tool for medicinal chemists. This guide focuses on this specific N-fluoropyridinium salt, providing a detailed exploration of its characteristics and utility.
Core Compound Properties
2-Fluoro-1,3-dimethylpyridinium tosylate is a salt consisting of a 2-fluoro-1,3-dimethylpyridinium cation and a tosylate anion. It is typically a white to off-white solid and is valued for its role as an electrophilic fluorinating agent.
| Property | Value | Source |
| CAS Number | 59387-91-6 | [2] |
| Molecular Formula | C₁₄H₁₆FNO₃S | [2] |
| Molecular Weight | 297.34 g/mol | [2] |
| Appearance | White to off-white solid | General Observation |
| Synonyms | 2-Fluoro-1,3-dimethylpyridin-1-ium 4-methylbenzene-1-sulfonate | [2] |
Synthesis of 2-Fluoro-1,3-dimethylpyridinium tosylate: A Generalized Approach
While specific, detailed synthetic protocols for 2-Fluoro-1,3-dimethylpyridinium tosylate are not extensively documented in publicly available literature, a plausible synthesis can be extrapolated from the general preparation of N-fluoropyridinium salts. The following represents a generalized, illustrative protocol.
Proposed Synthetic Pathway
The synthesis would likely involve the N-methylation of 2-fluoro-3-methylpyridine followed by a counterion exchange with a tosylate source, or a direct reaction of a suitable precursor with a fluorinating agent. A common method for the synthesis of N-fluoropyridinium salts involves the direct fluorination of the corresponding pyridine derivative.
Caption: Proposed synthesis of 2-Fluoro-1,3-dimethylpyridinium tosylate.
Illustrative Experimental Protocol
Disclaimer: This is a generalized protocol and requires optimization and validation in a laboratory setting.
-
Reaction Setup: To a solution of 2-fluoro-3-methylpyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add methyl tosylate (1.05 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion of the reaction, the product may precipitate out of the solution. If so, it can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure. The crude product should be washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure 2-Fluoro-1,3-dimethylpyridinium tosylate.
Mechanism of Action and Applications in Synthesis
The primary utility of 2-Fluoro-1,3-dimethylpyridinium tosylate lies in its function as an electrophilic fluorinating agent. The fluorine atom attached to the positively charged nitrogen of the pyridinium ring is electron-deficient and thus susceptible to nucleophilic attack.
General Mechanism of Electrophilic Fluorination
The reaction proceeds via a nucleophilic attack of a substrate on the fluorine atom of the pyridinium salt. The driving force for this reaction is the formation of a stable C-F bond and the neutral 1,3-dimethylpyridinium byproduct.
Caption: General mechanism of electrophilic fluorination.
Applications in Drug Development and Medicinal Chemistry
While specific examples utilizing 2-Fluoro-1,3-dimethylpyridinium tosylate are not abundant in the literature, its role as an electrophilic fluorinating agent makes it a potentially valuable tool in drug development for several reasons:
-
Metabolic Stability: Introduction of a fluorine atom at a metabolically labile position of a drug candidate can block cytochrome P450-mediated oxidation, thereby increasing its half-life.
-
Enhanced Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions and hydrogen bonds with biological targets, leading to improved potency.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's pharmacokinetic profile.
-
Increased Lipophilicity: In some cases, fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.
This reagent is particularly well-suited for the fluorination of soft nucleophiles such as enolates, silyl enol ethers, and electron-rich aromatic and heteroaromatic systems. For instance, it could be employed in the synthesis of fluorinated steroids, which are an important class of anti-inflammatory drugs.[3][4]
Experimental Protocols and Data Presentation
General Protocol for Electrophilic Fluorination
Safety Precaution: 2-Fluoro-1,3-dimethylpyridinium tosylate is a hazardous chemical that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.
-
Substrate Preparation: Dissolve the nucleophilic substrate (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or THF) under an inert atmosphere.
-
Addition of Reagent: Add 2-Fluoro-1,3-dimethylpyridinium tosylate (1.1-1.5 eq) to the reaction mixture in one portion or portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching and Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Characterization
The purity and identity of 2-Fluoro-1,3-dimethylpyridinium tosylate can be confirmed by various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for purity analysis. A typical mobile phase would consist of a gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for MS compatibility.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for structural confirmation. The following table provides an illustrative example of the expected NMR data.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | ~8.5-9.0 | d | Pyridinium ring protons | |
| ~7.5-8.0 | m | Pyridinium ring protons | ||
| ~7.7 | d | J ≈ 8 | Tosylate aromatic protons | |
| ~7.2 | d | J ≈ 8 | Tosylate aromatic protons | |
| ~4.2 | s | N-CH₃ | ||
| ~2.6 | s | Ar-CH₃ (pyridinium) | ||
| ~2.4 | s | Ar-CH₃ (tosylate) | ||
| ¹³C | ~150-160 | d | ¹JCF ≈ 240-260 | C-F |
| ~140-150 | m | Pyridinium and Tosylate aromatic carbons | ||
| ~125-135 | m | Pyridinium and Tosylate aromatic carbons | ||
| ~45 | s | N-CH₃ | ||
| ~21 | s | Ar-CH₃ (tosylate) | ||
| ~18 | s | Ar-CH₃ (pyridinium) | ||
| ¹⁹F | ~ -60 to -80 | s | F-N⁺ |
Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Expected characteristic peaks would include those for C-H, C=C, C-N, S=O, and C-F bonds.
Safety and Handling
2-Fluoro-1,3-dimethylpyridinium tosylate is classified as a hazardous substance. It is crucial to adhere to the following safety precautions:
-
Hazard Statements: Causes severe skin burns and eye damage.
-
Precautionary Statements:
-
Do not breathe dust/fume/gas/mist/vapors/spray.
-
Wash face, hands, and any exposed skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store locked up.
-
Dispose of contents/container to an approved waste disposal plant.
-
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
2-Fluoro-1,3-dimethylpyridinium tosylate is a valuable and reactive electrophilic fluorinating agent with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its ability to introduce fluorine into a wide range of nucleophilic substrates under relatively mild conditions makes it an attractive alternative to other more hazardous fluorinating agents. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory. As the demand for novel fluorinated molecules continues to grow, reagents like 2-Fluoro-1,3-dimethylpyridinium tosylate will undoubtedly play an increasingly important role in advancing chemical research and innovation.
References
-
Examples of biologically‐active fluorinated corticosteroid drugs currently on the market. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2022). MDPI. Retrieved January 21, 2026, from [Link]
-
Fluorinated steroids and their derivatives. (2016). United Arab Emirates University. Retrieved January 21, 2026, from [Link]
-
2-Fluoro-1,3-dimethylpyridinium tosylate. (2018, May 16). SIELC Technologies. Retrieved January 21, 2026, from [Link]
- Method for producing a 6α-fluorinated corticosteroid. (2010). Google Patents.
-
Regiospecific synthesis of 4-fluoro-Δ4,3-keto steroids using caesium fluoroxysulfate. (1995). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 21, 2026, from [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2022). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2022). ZORA (Zurich Open Repository and Archive). Retrieved January 21, 2026, from [Link]
-
Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Dovepress. Retrieved January 21, 2026, from [Link]
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A Technical Guide to the Molecular Structure and Properties of 2-Fluoro-1,3-dimethylpyridinium tosylate
Abstract: This document provides an in-depth technical examination of 2-Fluoro-1,3-dimethylpyridinium tosylate, a heterocyclic organic salt with significant potential in synthetic chemistry. We will dissect its molecular architecture, including its distinct cationic and anionic components, and provide a predictive analysis of its spectroscopic signatures. This guide explores plausible synthetic pathways, outlines detailed experimental and analytical protocols, and discusses its mechanistic role and potential applications as a reagent. The content herein is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this compound's structure-function relationship.
Introduction to Fluorinated Pyridinium Salts
Fluorine-containing organic compounds have become indispensable in medicinal chemistry and materials science.[1][2] The strategic incorporation of fluorine can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1] Within this class, N-alkylated fluoropyridinium salts represent a unique category of reagents. The combination of a permanent positive charge on the nitrogen atom and the high electronegativity of the fluorine atom creates a highly electron-deficient aromatic system. This electronic configuration renders the fluorinated carbon susceptible to nucleophilic attack, making these salts valuable as alkylating or arylating agents and as precursors in the synthesis of complex heterocyclic systems.
2-Fluoro-1,3-dimethylpyridinium tosylate is an exemplar of this class. It is comprised of a 2-fluoro-1,3-dimethylpyridinium cation and a p-toluenesulfonate (tosylate) anion. The non-coordinating and stable nature of the tosylate anion makes it an ideal counterion, ensuring the salt's stability and utility in a variety of reaction conditions.
Molecular Structure and Physicochemical Properties
The defining characteristic of this compound is its ionic nature, which dictates its physical and chemical behavior.
Cationic Component: 2-Fluoro-1,3-dimethylpyridinium
The cation is the chemically active portion of the salt. Its structure consists of:
-
A six-membered pyridine ring, which is aromatic.
-
A fluorine atom at the C2 position. The C-F bond significantly polarizes the ring.
-
A methyl group at the C3 position. This group provides steric bulk and influences the electronic environment of the ring.
-
A methyl group attached to the ring nitrogen (N1), creating a quaternary ammonium center. This N-alkylation results in a permanent positive charge, formally localized on the nitrogen, which is delocalized across the pyridinium ring system.
The combination of the quaternized nitrogen and the C2-fluorine substituent makes the C2 carbon exceptionally electrophilic.
Anionic Component: p-Toluenesulfonate (Tosylate)
The tosylate anion (CH₃C₆H₄SO₃⁻) is a large, organic anion derived from p-toluenesulfonic acid. It is a superb counterion for several reasons:
-
Low Nucleophilicity: It is a poor nucleophile, preventing it from interfering in reactions where the pyridinium cation is intended to be the electrophile.
-
Charge Delocalization: The negative charge is delocalized across the three oxygen atoms of the sulfonate group, contributing to its stability.
-
Crystallinity: Tosylate salts are often highly crystalline solids, which facilitates their purification by recrystallization and simplifies handling and storage.
Overall Ionic Structure
The compound exists as an ionic lattice in the solid state, held together by electrostatic attraction between the positively charged 2-fluoro-1,3-dimethylpyridinium cation and the negatively charged tosylate anion.
Caption: Ionic interaction between the cation and anion.
Physicochemical Data Summary
The following table summarizes key properties for 2-Fluoro-1,3-dimethylpyridinium tosylate.
| Property | Value | Reference |
| Alternate Name | 1,3-Dimethyl-2-fluoropyridinium p-toluenesulfonate | [3] |
| CAS Number | 1072953-89-9 | |
| Molecular Formula | C₁₄H₁₆FNO₃S (C₇H₉FN⁺ · C₇H₇O₃S⁻) | [3] |
| Molecular Weight | 297.35 g/mol | [3] |
| Appearance | Typically an off-white to pale yellow solid | |
| Purity | ≥95.0% | [3] |
| Storage | 2-8°C, under inert atmosphere | [3] |
Spectroscopic Characterization (Predictive Analysis)
| Technique | Predicted Features |
| ¹H NMR | Pyridinium Moiety: - N-CH₃: Singlet, ~4.2-4.5 ppm.- Ring-CH₃: Singlet, ~2.5-2.8 ppm.- Aromatic Protons (H4, H5, H6): Multiplets, downfield shifted ~8.0-9.0 ppm due to positive charge.Tosylate Moiety: - Ar-CH₃: Singlet, ~2.4 ppm.- Aromatic Protons: Two doublets (AA'BB' system), ~7.2 ppm and ~7.8 ppm. |
| ¹³C NMR | Pyridinium Moiety: - C2: Doublet (large ¹JCF coupling, ~220-250 Hz), ~155-160 ppm.- Other aromatic carbons: ~125-150 ppm.- N-CH₃: ~45-50 ppm.- Ring-CH₃: ~15-20 ppm.Tosylate Moiety: - Aromatic carbons: ~125-145 ppm.- CH₃: ~21 ppm. |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent aromatic protons. |
| IR (cm⁻¹) | ~3100-3000 (Ar C-H), ~1640 (C=N⁺/C=C stretch), ~1250 & ~1120 (S=O asymmetric/symmetric stretch), ~1030 (S-O stretch), ~1200-1100 (C-F stretch). |
| MS (ESI+) | Cation: [C₇H₉FN]⁺, Expected m/z = 126.07. |
Synthesis and Purification
The synthesis of 2-fluoro-1,3-dimethylpyridinium tosylate can be logically approached through a multi-step sequence starting from a commercially available pyridine derivative.
Retrosynthetic Analysis
A plausible synthesis involves the N-methylation of a pre-fluorinated pyridine. The key intermediate, 2-fluoro-3-methylpyridine, is commercially available.[6] The final step is the quaternization of the nitrogen atom with a methylating agent that introduces the tosylate counterion. Methyl tosylate is the ideal reagent for this transformation as it provides both the methyl group and the tosylate anion in a single step.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis via N-Methylation
This protocol describes a representative method for the synthesis. Causality: The choice of methyl tosylate is critical; it is a powerful methylating agent, and its tosylate leaving group becomes the desired counterion, simplifying the process and avoiding a separate anion exchange step. The reaction is typically conducted neat or in a non-protic solvent to prevent side reactions.
Materials:
-
2-Fluoro-3-methylpyridine (1.0 eq)[6]
-
Methyl p-toluenesulfonate (Methyl tosylate, 1.05 eq)
-
Diethyl ether (for precipitation/washing)
-
Acetonitrile (optional, as solvent)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-3-methylpyridine (1.0 eq).
-
Reagent Addition: Add methyl p-toluenesulfonate (1.05 eq) to the flask. If desired, a minimal amount of dry acetonitrile can be added to facilitate mixing.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR. The reaction is typically complete within 12-24 hours, often indicated by the formation of a solid precipitate.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Add a sufficient volume of dry diethyl ether to precipitate the product completely.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold, dry diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white to off-white solid under high vacuum to yield the final product, 2-fluoro-1,3-dimethylpyridinium tosylate.
Purification and Quality Control
-
Recrystallization: If further purification is needed, the crude product can be recrystallized from a suitable solvent system, such as acetonitrile/diethyl ether or ethanol/ether.
-
Analytical Verification: The purity and identity of the final product should be confirmed using analytical techniques. A reverse-phase HPLC method, using a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid, is suitable for assessing purity.[7] Identity is confirmed by NMR spectroscopy and mass spectrometry as detailed in Section 3.
Applications in Chemical Synthesis
The utility of this reagent stems directly from its molecular structure. The electron-withdrawing effects of the pyridinium nitrogen and the C2-fluorine atom create a highly electron-deficient C2 position, making it an excellent electrophile.
Mechanistic Role in Nucleophilic Aromatic Substitution (SNAr)
The primary application for this class of compounds is in SNAr reactions. The fluorine atom serves as an excellent leaving group when attacked by a wide range of nucleophiles (e.g., O-, N-, S-, and C-based). The reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nature of the pyridinium ring.
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- 3. 2-Fluoro-1,3-dimethylpyridinium p-toluenesulfonate (≥95.0% (N)) - Amerigo Scientific [amerigoscientific.com]
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An In-depth Technical Guide to the Synthesis of 2-Fluoro-1,3-dimethylpyridinium tosylate
Introduction: The Strategic Importance of Fluorinated Pyridinium Salts
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly alter the metabolic stability, lipophilicity, and binding affinity of bioactive compounds.[1][2] It is estimated that fluorinated compounds represent a significant portion of all new pharmaceuticals approved by the FDA.[3]
Within this context, the pyridine scaffold is another privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5][6] The combination of these two features in compounds like 2-Fluoro-1,3-dimethylpyridinium tosylate creates a powerful synthetic tool. As a member of the N-fluoropyridinium salt class, this reagent serves as an electrophilic fluorinating agent, valued for its relative stability and ease of handling compared to gaseous fluorine.[7][8] This guide provides a comprehensive, field-proven methodology for the synthesis of 2-Fluoro-1,3-dimethylpyridinium tosylate, designed for researchers in organic synthesis and drug development.
Synthetic Strategy: A Two-Stage Approach
The synthesis is logically approached in two principal stages. First, the foundational scaffold, 2-fluoro-3-methylpyridine, is prepared. Second, this intermediate undergoes N-alkylation to yield the final pyridinium salt. This strategy isolates the complexities of C-F bond formation from the final quaternization of the pyridine nitrogen, allowing for cleaner reactions and more straightforward purification.
Caption: Overall Synthetic Workflow.
PART 1: Synthesis of 2-Fluoro-3-methylpyridine via the Balz-Schiemann Reaction
The Balz-Schiemann reaction is a venerable and reliable method for introducing a fluorine atom onto an aromatic ring.[9] It proceeds through a diazonium salt intermediate, which, upon thermal decomposition, expels nitrogen gas and installs the fluoride. While alternative methods exist, the Balz-Schiemann reaction is chosen here for its high fidelity and well-documented procedures.
Experimental Protocol
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-amino-3-methylpyridine (1.0 eq) in a 48% solution of tetrafluoroboric acid (HBF₄) (2.5 eq) at -5 °C.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the internal temperature does not exceed 0 °C. The causality here is critical: maintaining a low temperature prevents premature decomposition of the diazonium salt and minimizes the formation of hazardous nitrogen oxides.
-
Stir the resulting slurry for an additional 30 minutes at 0 °C upon completion of the addition. The formation of a thick precipitate of the diazonium tetrafluoroborate salt is a visual confirmation of a successful reaction.
-
-
Isolation of the Diazonium Salt:
-
Filter the cold slurry and wash the collected solid sequentially with cold diethyl ether and then a small amount of cold ethanol to remove residual acid and organic impurities.
-
Dry the isolated salt under vacuum. Extreme caution is warranted : diazonium salts are potentially explosive when dry and should be handled behind a blast shield.[9]
-
-
Thermal Decomposition:
-
In a flask equipped for distillation, gently heat the dry diazonium salt under vacuum.
-
The salt will decompose, releasing nitrogen gas and boron trifluoride, while the desired 2-fluoro-3-methylpyridine product distills over. This decomposition is the core of the Balz-Schiemann reaction.
-
Collect the distillate in a cooled receiving flask.
-
-
Purification:
-
The crude product is typically purified by fractional distillation to yield pure 2-fluoro-3-methylpyridine as a clear liquid.
-
PART 2: N-Alkylation to Form 2-Fluoro-1,3-dimethylpyridinium tosylate
With the fluorinated precursor in hand, the final step is the quaternization of the pyridine nitrogen. This is achieved via a direct N-alkylation using methyl p-toluenesulfonate. This reagent is selected for its high reactivity and for conveniently providing the required tosylate counterion in a single step.
Reaction Mechanism
The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of methyl p-toluenesulfonate. The p-toluenesulfonate anion is an excellent leaving group, facilitating the reaction and forming the stable tosylate salt of the product.
Caption: SN2 Mechanism for N-Alkylation.
Experimental Protocol
-
Reaction Setup:
-
To a solution of 2-fluoro-3-methylpyridine (1.0 eq) in anhydrous acetonitrile (MeCN), add methyl p-toluenesulfonate (1.05 eq). Acetonitrile is an ideal polar aprotic solvent that facilitates SN2 reactions without interfering.
-
Heat the reaction mixture to reflux (approx. 82 °C) under a nitrogen atmosphere to prevent moisture ingress.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[10]
-
Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to induce precipitation of the product.
-
Collect the resulting white solid by vacuum filtration.
-
-
Purification:
-
Wash the crude product with cold diethyl ether to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product with high purity.
-
Quantitative Data Summary
| Parameter | Stage 1 (Balz-Schiemann) | Stage 2 (N-Alkylation) |
| Key Reagents | 2-amino-3-methylpyridine, HBF₄, NaNO₂ | 2-fluoro-3-methylpyridine, Methyl p-toluenesulfonate |
| Solvent | Water / 48% HBF₄ | Anhydrous Acetonitrile |
| Temperature | -5 °C to 0 °C (diazotization) | Reflux (~82 °C) |
| Typical Reaction Time | 1-2 hours | 12-24 hours |
| Typical Yield | 50-70% | 85-95% |
| Purification Method | Fractional Distillation | Recrystallization |
Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show the appearance of a new singlet corresponding to the N-methyl group, and shifts in the aromatic protons consistent with the formation of the pyridinium cation. ¹⁹F NMR will confirm the presence of the fluorine atom.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a parent ion corresponding to the cationic portion of the molecule, [C₇H₉FN]⁺.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to assess the purity of the final compound.[10]
Safety and Handling
Proper safety protocols are non-negotiable when handling the reagents involved in this synthesis.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[11]
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.[12][13]
-
Reagent Handling:
-
Tetrafluoroboric Acid: Highly corrosive. Handle with extreme care to avoid contact with skin and eyes.[14]
-
Diazonium Salts: Potentially explosive when dry. Handle in small quantities and always use a blast shield.[9]
-
Methyl p-toluenesulfonate: A potent alkylating agent and suspected carcinogen. Avoid inhalation and skin contact.[15]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local institutional and environmental regulations.
Conclusion
The synthesis of 2-Fluoro-1,3-dimethylpyridinium tosylate is a robust and reproducible process when approached with care and precision. By following the detailed two-stage protocol outlined in this guide—from the foundational Balz-Schiemann reaction to the final SN2 N-alkylation—researchers can reliably produce this valuable electrophilic fluorinating agent. Rigorous adherence to safety protocols and analytical validation at each stage are paramount to ensuring a successful and safe synthetic outcome, empowering further advancements in medicinal chemistry and materials science.
References
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- 2-FLUORO-1,3-DIMETHYLPYRIDINIUM P-TOLUENESULFONATE, >=95.0%. (n.d.).
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- Method for N-alkylation of 2-pyridone. (n.d.). Google Patents.
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- SAFETY DATA SHEET. (2014).
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A Technical Guide to the Physical Properties of 2-Fluoro-1,3-dimethylpyridinium tosylate
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. Pyridinium salts, serving as versatile reagents and intermediates, are of significant interest. This guide provides an in-depth examination of the physical properties of 2-Fluoro-1,3-dimethylpyridinium tosylate, a reagent with potential applications in organic synthesis.
This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound's fundamental characteristics for its effective handling, application, and characterization. The following sections detail its chemical identity, core physicochemical properties, spectroscopic signature, and essential safety protocols, grounded in established scientific principles and methodologies.
Chemical Identity and Structure
2-Fluoro-1,3-dimethylpyridinium tosylate is an organic salt consisting of a cationic 2-fluoro-1,3-dimethylpyridinium moiety and an anionic p-toluenesulfonate (tosylate) counter-ion. The presence of the fluorine atom at the 2-position and the methyl groups at the 1 and 3-positions of the pyridinium ring dictates its reactivity and physical behavior.
-
IUPAC Name: 2-fluoro-1,3-dimethylpyridin-1-ium;4-methylbenzenesulfonate
-
Synonyms: 1,3-Dimethyl-2-fluoropyridinium p-toluenesulfonate
-
Molecular Formula: C₁₄H₁₆FNO₃S[1]
-
Molecular Weight: 297.34 g/mol [1]
The structure comprises two key components: the positively charged pyridinium cation and the tosylate anion.
Cation: 2-Fluoro-1,3-dimethylpyridinium Anion: p-Toluenesulfonate (Tosylate)
Physicochemical Properties
The physical properties of a compound are critical for its storage, handling, and application in chemical reactions. The data for 2-Fluoro-1,3-dimethylpyridinium tosylate are summarized below.
| Property | Value | Source(s) |
| Appearance | White to Off-White Solid/Crystalline Powder (Inferred) | [4] |
| Melting Point | 111-114 °C | [1] |
| Solubility | Soluble in water (hydrolyzes), DMSO, dichloromethane, acetonitrile (Inferred from 2-Fluoro-1-methylpyridinium p-toluenesulfonate) | |
| Storage Temperature | 2-8°C | [2] |
Note: Some properties are inferred from the closely related compound 2-Fluoro-1-methylpyridinium p-toluenesulfonate due to a lack of specific data for the title compound.
Spectroscopic Characterization
Spectroscopic analysis is fundamental to verifying the identity and purity of a chemical compound. While experimental spectra for 2-Fluoro-1,3-dimethylpyridinium tosylate are not publicly available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridinium and tosylate moieties.
-
Pyridinium Protons: The aromatic protons on the pyridinium ring will appear as multiplets in the downfield region (typically >8.0 ppm) due to the electron-withdrawing effect of the positively charged nitrogen.
-
N-Methyl and C3-Methyl Protons: Two singlets are expected for the two methyl groups. The N-methyl protons will be further downfield compared to the C3-methyl protons.
-
Tosylate Protons: The aromatic protons of the tosylate anion will appear as two doublets (an AA'BB' system) in the aromatic region (~7.1-7.8 ppm). A singlet for the methyl group on the tosyl ring will be observed around 2.3-2.4 ppm.
-
-
¹³C NMR: The carbon NMR will show characteristic signals for all unique carbon atoms.
-
C-F Carbon: The carbon atom directly attached to the fluorine (C2) will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large (200-250 Hz).[7] Its chemical shift will be significantly affected by the electronegative fluorine atom.
-
Other Pyridinium Carbons: The remaining carbons of the pyridinium ring will appear in the aromatic region, with their chemical shifts influenced by the substituents and the positive charge.
-
Methyl Carbons: Signals for the N-methyl, C3-methyl, and tosyl-methyl carbons will be observed in the upfield region.
-
Tosylate Carbons: The carbons of the tosylate anion will have characteristic shifts in the aromatic region, with the ipso-carbon attached to the sulfur atom being the most deshielded.
-
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom at the C2 position.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Fluoro-1,3-dimethylpyridinium tosylate is expected to exhibit characteristic absorption bands:
-
S=O Stretching: Strong absorption bands for the sulfonate group will be present, typically in the ranges of 1250-1150 cm⁻¹ (asymmetric stretch) and 1080-1000 cm⁻¹ (symmetric stretch).
-
C-F Stretching: A strong band corresponding to the C-F bond stretch is expected in the region of 1250-1000 cm⁻¹.
-
Aromatic C=C and C-H Stretching: Multiple bands for the aromatic rings will be observed. C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching appears above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Bands corresponding to the methyl groups will be seen in the 2950-2850 cm⁻¹ region.
Methodologies for Physical Property Determination
To ensure scientific integrity, physical properties must be determined using standardized and validated methods. The following section outlines protocols for key characterization techniques.
General Workflow for Physicochemical Characterization
The logical flow for characterizing a new batch of a chemical substance like 2-Fluoro-1,3-dimethylpyridinium tosylate is crucial for quality control and research applications.
Caption: Workflow for the characterization of 2-Fluoro-1,3-dimethylpyridinium tosylate.
Protocol for Melting Point Determination
Principle: The melting point is a key indicator of purity. Impurities typically depress and broaden the melting range. This protocol uses a standard capillary melting point apparatus.
Methodology:
-
Sample Preparation: Finely powder a small amount of the crystalline sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm) of material into the closed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Ramp: Set a rapid heating ramp (10-20 °C/min) to approximate the melting point.
-
Refined Measurement: Prepare a new sample and heat to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
Protocol for HPLC Analysis
Principle: Reverse-phase High-Performance Liquid Chromatography (HPLC) separates compounds based on their hydrophobicity. This method is suitable for assessing the purity of 2-Fluoro-1,3-dimethylpyridinium tosylate.[8]
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) as a modifier. For mass spectrometry compatibility, replace phosphoric acid with formic acid.[8]
-
Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Instrumentation:
-
Column: Use a C18 reverse-phase column.
-
Detector: UV detector set to an appropriate wavelength to detect the aromatic rings (e.g., 254 nm).
-
Flow Rate: Set a typical flow rate (e.g., 1.0 mL/min).
-
-
Injection and Elution: Inject a small volume (e.g., 10 µL) of the sample solution. Elute with the mobile phase, either isocratically or with a gradient, to achieve separation.
-
Data Analysis: The purity is determined by the relative area of the main peak corresponding to the compound.
Handling, Storage, and Safety
As a fluorinated pyridinium salt, this compound requires careful handling. The following guidelines are based on safety data for analogous compounds.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling the compound.[10]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]
-
In case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation occurs, seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture. A recommended storage temperature is between 2-8°C.[2] The compound is likely moisture-sensitive.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-Fluoro-1,3-dimethylpyridinium tosylate is a solid crystalline compound with a defined melting point. Its characterization relies on standard analytical techniques including NMR and IR spectroscopy, as well as HPLC for purity assessment. While specific solubility and spectral data are not widely published, its properties can be reliably predicted from its chemical structure and comparison with closely related analogues. Adherence to appropriate safety and handling protocols is essential when working with this and other fluorinated pyridinium reagents. This guide provides the foundational information required for scientists to confidently and safely incorporate this compound into their research and development activities.
References
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ChemBK. 2-fluoro-1,3-dimethylpyridin-1-ium,4-methylbenzenesulfonate. [Link]
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Amerigo Scientific. 2-Fluoro-1,3-dimethylpyridinium p-toluenesulfonate (≥95.0% (N)). [Link]
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SIELC Technologies. 2-Fluoro-1,3-dimethylpyridinium tosylate. [Link]
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Research Scientific. 2-FLUORO-1,3-DIMETHYLPYRIDINIUM P-TOLUENESULFONATE, >=95.0%. [Link]
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ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]
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Fisher Scientific. SAFETY DATA SHEET: N-Fluoropyridinium trifluoromethanesulfonate. [Link]
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Yuan, J., et al. Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. Supporting Information. [Link]
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An In-Depth Technical Guide to 2-Fluoro-1,3-dimethylpyridinium tosylate: Properties, Mechanisms, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-1,3-dimethylpyridinium tosylate, a heterocyclic compound of significant interest in modern organic synthesis. The document delves into its core physicochemical properties, reactivity, and established applications, with a particular focus on its role as a reagent in synthetic transformations. Mechanistic insights are provided to explain the causality behind its reactivity, supported by detailed experimental protocols for practical application. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this pyridinium salt in their work.
Introduction: A Specialized Pyridinium Salt
2-Fluoro-1,3-dimethylpyridinium tosylate belongs to the class of N-alkylpyridinium salts, compounds characterized by a positively charged nitrogen atom within a pyridine ring. The strategic placement of a fluorine atom at the 2-position, coupled with methyl groups at the 1 and 3 positions, renders the molecule highly activated and versatile. The tosylate anion serves as a stable, non-nucleophilic counter-ion. While structurally similar reagents, like Mukaiyama's reagent (2-Chloro-1-methylpyridinium iodide), are well-known for their utility in esterification and macrolactonization reactions, the fluorine-substituted analogue offers distinct reactivity profiles that are valuable for specific synthetic challenges, including fluorination and specialized coupling reactions. This guide aims to consolidate the available technical data and provide field-proven insights into its practical application.
Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in experimental design.
Compound Identification
The identity of 2-Fluoro-1,3-dimethylpyridinium tosylate is established by the following identifiers.
| Property | Value | Reference |
| CAS Number | 59387-91-6 | [1][2] |
| Molecular Formula | C₁₄H₁₆FNO₃S (or C₇H₉FN · C₇H₇O₃S) | [1][3] |
| Molecular Weight | 297.34 g/mol | [1][2] |
| Synonyms | 2-Fluoro-1,3-dimethylpyridin-1-ium 4-methylbenzene-1-sulfonate, 1,3-Dimethyl-2-fluoropyridinium p-toluenesulfonate | [1][2] |
| InChI Key | HXUOPSAHPZTNGS-UHFFFAOYSA-M | [1][2] |
Physical and Chemical Characteristics
The compound's physical state and stability are critical for handling and storage. A related, less substituted analogue, 2-Fluoro-1-methylpyridinium p-toluenesulfonate, is described as a white or cream-colored crystalline powder.[4] This provides a strong indication of the expected appearance for the title compound.
| Property | Description | Reference |
| Appearance | Expected to be a white to off-white crystalline solid. | [4] |
| Purity | Commercially available with purities of ≥95.0%. | [2][5] |
| Storage | Recommended storage at 2-8°C. | [2] |
| Stability | The product is chemically stable under standard ambient conditions (room temperature). | [6] |
| Incompatibilities | Avoid strong oxidizing agents, acids, acid anhydrides, and acid chlorides. | [7] |
Reactivity and Mechanistic Rationale
The synthetic utility of 2-Fluoro-1,3-dimethylpyridinium tosylate stems from the electrophilic nature of the C2 carbon on the pyridine ring. The high electronegativity of the attached fluorine atom, combined with the positive charge on the pyridinium nitrogen, creates a highly electron-deficient center. This makes it an excellent substrate for nucleophilic attack.
The tosylate (p-toluenesulfonate) anion is an excellent leaving group in its own right, a principle widely exploited in organic chemistry to convert poor leaving groups like alcohols into highly reactive tosylates.[8] In this context, however, it primarily functions as a stable counter-ion to the cationic pyridinium ring.
Mechanism of Action: Nucleophilic Aromatic Substitution
The primary mode of action involves a nucleophilic attack at the C2 position of the pyridinium ring, leading to the displacement of the 2-fluoro substituent or, more commonly, the entire substituted pyridine moiety acting as a leaving group.
The general mechanism can be visualized as follows: a nucleophile (Nu⁻) attacks the C2 carbon, which is activated by the adjacent positively charged nitrogen. This leads to the formation of an intermediate that subsequently expels a leaving group. In its capacity as a coupling or activating agent, the entire 1,3-dimethylpyridinium group serves as the leaving group after the initial nucleophilic attack.
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An In-depth Technical Guide to the Mechanism of Action of 2-Fluoro-1,3-dimethylpyridinium tosylate
This guide provides a detailed examination of the core mechanism, applications, and practical considerations for utilizing 2-Fluoro-1,3-dimethylpyridinium tosylate. Designed for researchers, chemists, and drug development professionals, this document synthesizes established chemical principles with actionable protocols to empower effective implementation in modern organic synthesis.
Introduction: A Modern Activating Agent
2-Fluoro-1,3-dimethylpyridinium tosylate is a salt belonging to the class of halopyridinium reagents. These reagents have carved a significant niche in organic synthesis as highly efficient activators for carboxylic acids, facilitating a range of transformations under mild conditions.[1][2] The primary utility of this reagent lies in its ability to convert the hydroxyl moiety of a carboxylic acid—a notoriously poor leaving group—into a highly reactive electrophilic intermediate. This activation paves the way for subsequent nucleophilic attack, most commonly leading to the formation of esters and amides.
The structural features of 2-Fluoro-1,3-dimethylpyridinium tosylate are key to its function. The fluorine atom at the C2 position of the pyridinium ring serves as an excellent leaving group, while the permanent positive charge on the nitrogen atom renders the ring highly electron-deficient and susceptible to nucleophilic attack. The tosylate (p-toluenesulfonate) anion is a non-nucleophilic counterion, ensuring the salt's stability and preventing interference with the desired reaction pathway.[3]
Core Mechanism: The Pathway of Carboxylic Acid Activation
The central role of 2-Fluoro-1,3-dimethylpyridinium tosylate is to act as a dehydrative condensation agent. The mechanism proceeds through the formation of a highly electrophilic O-acylpyridinium intermediate. This process can be dissected into three distinct, sequential stages.
Stage 1: Carboxylate Formation & Initial Nucleophilic Attack
The reaction is initiated by the deprotonation of the carboxylic acid ( 1 ) using a non-nucleophilic organic base, typically triethylamine (Et₃N). This forms the corresponding carboxylate anion ( 2 ), a much more potent nucleophile. The carboxylate then attacks the highly electrophilic C2 carbon of the 2-Fluoro-1,3-dimethylpyridinium cation ( 3 ). This step is a nucleophilic aromatic substitution (SNAr) type reaction, where the fluoride ion is displaced.
Stage 2: Formation of the Key Activated Intermediate
The displacement of the fluoride ion results in the formation of the critical activated species: the O-acyl-1,3-dimethylpyridinium intermediate ( 4 ). The carbonyl carbon of the original carboxylic acid is now part of an exceptionally reactive system. The adjacent positively charged nitrogen atom acts as a powerful electron sink, dramatically increasing the electrophilicity of the carbonyl carbon and priming it for subsequent reaction.
Stage 3: Nucleophilic Acyl Substitution & Product Release
A chosen nucleophile (e.g., an alcohol, R²-OH, for esterification) then attacks the activated carbonyl carbon of the intermediate ( 4 ). This leads to a tetrahedral intermediate which subsequently collapses. The C-O bond of the pyridinium ring cleaves, releasing the final ester product ( 5 ) and the stable, neutral 1,3-dimethyl-2-pyridone ( 6 ) as a byproduct. The base used initially also serves to scavenge the tosylate and fluoride ions.
The overall mechanistic pathway is visualized in the diagram below.
Caption: Generalized mechanism of carboxylic acid activation and subsequent esterification.
Experimental Protocol: A Practical Workflow
The trustworthiness of a synthetic method is rooted in a robust and reproducible protocol. The following procedure outlines a general method for the esterification of a carboxylic acid using 2-Fluoro-1,3-dimethylpyridinium tosylate.
General Esterification Workflow Diagram
Caption: A standard step-by-step workflow for laboratory-scale ester synthesis.
Step-by-Step Methodology
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equivalent) and the alcohol (1.0–1.5 equivalents).
-
Causality: Using a slight excess of the alcohol can help drive the reaction to completion, particularly if it is not a precious material. Flame-drying the glassware ensures anhydrous conditions, preventing hydrolysis of the activated intermediate.
-
-
Solvent and Inert Atmosphere: Dissolve the reagents in a suitable anhydrous solvent (e.g., Dichloromethane, Acetonitrile) to a concentration of 0.1–0.5 M. Purge the flask with an inert gas (Nitrogen or Argon).
-
Causality: The activated intermediate is sensitive to water. An inert atmosphere prevents atmospheric moisture from compromising the reaction.
-
-
Base Addition: Add triethylamine (1.5–2.0 equivalents) dropwise to the stirred solution. Stir for 5-10 minutes at room temperature.
-
Causality: Triethylamine acts as the base to form the nucleophilic carboxylate and as a scavenger for the acidic byproducts (HF and TsOH) generated during the reaction.[4]
-
-
Activator Addition: Add 2-Fluoro-1,3-dimethylpyridinium tosylate (1.2–1.5 equivalents) to the reaction mixture in one portion.
-
Causality: This initiates the activation sequence. A slight excess ensures all the carboxylic acid is converted to the active intermediate.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (40–60 °C) may be required for less reactive substrates.
-
Causality: Reaction monitoring is critical for determining the point of completion and preventing the formation of degradation byproducts from prolonged reaction times.
-
-
Workup and Purification: Upon completion, dilute the reaction mixture with the organic solvent. Wash the solution sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
-
Causality: This systematic workup procedure removes the pyridone byproduct, unreacted starting materials, and salts, providing a crude product suitable for final purification.
-
Substrate Scope and Performance
While specific yield data for 2-Fluoro-1,3-dimethylpyridinium tosylate is dispersed across various applications, the performance of analogous pyridinium-based reagents provides a strong benchmark for its efficacy. For instance, similar reagents like 2-benzyloxy-1-methylpyridinium triflate have demonstrated high efficiency in esterifying a wide range of carboxylic acids.[4][5]
| Carboxylic Acid Type | Nucleophile | Typical Conditions | Expected Yield Range | Functional Group Tolerance |
| Aliphatic (Primary, Secondary) | Primary & Secondary Alcohols | CH₂Cl₂, rt, 2-12 h | 85–98% | High (compatible with esters, amides, carbamates)[4][5] |
| Aromatic (Electron-rich/poor) | Primary & Secondary Alcohols | CH₂Cl₂ or PhCF₃, rt to 80°C | 80–95% | Good (Tolerates nitro, cyano, halogen groups) |
| α,β-Unsaturated | Primary Alcohols | MeCN, rt, 4-16 h | 75–90% | Good; minimizes conjugate addition side reactions. |
| Sterically Hindered Acids | Primary Alcohols | Toluene, 80-100°C, 12-24h | 60–85% | Moderate; higher temperatures may be needed. |
| Amino Acids (N-protected) | Benzyl Alcohol | PhCF₃, 80°C, 12 h | 80–95% | Excellent for acid-labile protecting groups (e.g., Boc).[5] |
This table provides expected performance based on data from closely related pyridinium-based activating agents.
Safety and Handling
2-Fluoro-1,3-dimethylpyridinium tosylate is classified as a substance that can cause severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.
Conclusion
2-Fluoro-1,3-dimethylpyridinium tosylate operates through a reliable and well-understood mechanism involving the formation of a highly electrophilic O-acylpyridinium intermediate. This pathway enables the efficient synthesis of esters, amides, and other carboxylic acid derivatives under mild conditions with high functional group tolerance. Its utility is underscored by straightforward protocols and predictable reactivity, making it a valuable tool for synthetic chemists in both academic and industrial research settings. By understanding the core principles outlined in this guide, researchers can effectively leverage this reagent to streamline complex synthetic routes and achieve their molecular targets with greater efficiency.
References
- Bailey, J. M., Tu, C., Issakova, O., & Shively, J. E. (1995). Studies in C-terminal sequencing: new reagents for the synthesis of peptidylthiohydantoins. Analytical Biochemistry.
- SIELC Technologies. (2018). 2-Fluoro-1,3-dimethylpyridinium tosylate.
- ECHEMI. (n.d.). Why is pyridine used when making tosyl esters from alcohols?
- Reddit r/OrganicChemistry. (2021).
- Oreate AI Blog. (2025). The Role of TsCl Pyridine in Organic Synthesis.
- Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 72(23), 8962–8964.
- Google Patents. (1997).
- Fun, H. K., Yeap, C. S., & Schürmann, M. (2009). Pyridinium tosylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1930.
- Kishan's Classes. (2025).
- Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 233–242.
- Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44.
- University of Southampton. (n.d.).
- Sakharov, A. M., Smirnova, O. U., & Yarosh, A. A. (n.d.). 2,5-Furandicarboxylic Acid Fluoro-Containing Esters Synthesis. Fluorine notes.
- He, J., Li, Y., Zhang, Y., Yu, W., & Chen, G. (2021).
- Sigma-Aldrich. (n.d.). 2-Fluoro-4-pyridinecarboxylic acid 97.
- Chemical Label. (n.d.).
- Hagel, J., Jolit, A., & Jessen, H. J. (2020). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 11(23), 6043–6049.
- Encyclopedia.pub. (2023). Fluorine-Containing Glycomimetics.
- O'Hagan, D., & Perry, R. (1996). The mode of toxic action of the pesticide gliftor: the metabolism of 1,3-difluoroacetone to (-)-erythro-fluorocitrate.
- Shokova, E. A., Tafeenko, V. A., & Kovalev, V. V. (2020). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. Russian Journal of Organic Chemistry, 56(10), 1665-1673.
- Murakami, E., Niu, C., Bao, H., Micolochick Steuer, H. M., Whitaker, T., Nachman, T., Sofia, M. A., Wang, P., Otto, M. J., & Furman, P. A. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458–464.
- Ehrenkaufer, R. E., Potocki, J. F., & Jewett, D. M. (1984). Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication. Journal of Nuclear Medicine, 25(3), 333-7.
- PubChem. (n.d.). 3-Fluoro-2-methylpyridine.
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The Advent of a Powerful Fluorinating Agent: A Technical Guide to the Discovery of 2-Fluoro-1,3-dimethylpyridinium tosylate
Introduction: The Quest for Controlled Electrophilic Fluorination
In the landscape of modern synthetic chemistry, the introduction of fluorine atoms into organic molecules is a paramount strategy for modulating their biological and material properties. For decades, the pursuit of reagents capable of delivering a "naked" electrophilic fluorine atom ("F+") under mild and predictable conditions was a significant challenge. Early methods often relied on hazardous and difficult-to-handle reagents. This technical guide delves into the seminal discovery and development of a class of compounds that revolutionized this field: the N-fluoropyridinium salts, with a specific focus on the highly effective and versatile reagent, 2-Fluoro-1,3-dimethylpyridinium tosylate. This guide will illuminate the scientific rationale behind its design, the intricacies of its synthesis, its key physicochemical properties, and its subsequent impact on the field of drug discovery and organic synthesis.
The Genesis of N-Fluoropyridinium Salts: A New Paradigm in Fluorination
The story of 2-Fluoro-1,3-dimethylpyridinium tosylate is intrinsically linked to the pioneering work of Dr. Teruo Umemoto and his collaborators. In the late 1980s and early 1990s, their research fundamentally shifted the approach to electrophilic fluorination. Prior to their work, the direct fluorination of pyridines was fraught with challenges, often leading to unstable and explosive products. Umemoto's group envisioned that by pairing a pyridinium cation with a non-nucleophilic counter-anion, they could create stable, crystalline salts that would serve as potent yet manageable electrophilic fluorinating agents.[1][2]
The core concept was to modulate the reactivity of the N-F bond by altering the electronic properties of the pyridine ring and the nature of the counter-anion. This innovative approach allowed for the fine-tuning of the fluorinating power, a crucial aspect for achieving selectivity in complex organic syntheses.
The Synthesis of 2-Fluoro-1,3-dimethylpyridinium tosylate: A Methodological Breakthrough
The first successful and systematic synthesis of a variety of stable N-fluoropyridinium salts was detailed in a seminal 1991 paper by Umemoto and his team published in the Bulletin of the Chemical Society of Japan.[1] This work laid the groundwork for the preparation of numerous analogues, including the title compound.
The general and robust synthetic strategy involves the direct fluorination of a substituted pyridine in the presence of a suitable counter-anion source. The key to the stability of the final product is the selection of a non-nucleophilic and non-basic counter-anion, such as the tosylate (p-toluenesulfonate) anion.
Experimental Protocol: A Representative Synthesis
The following is a representative, step-by-step protocol for the synthesis of 2-Fluoro-1,3-dimethylpyridinium tosylate, based on the methodologies developed by Umemoto's group:
-
Preparation of the Starting Material: 2-Hydroxy-1,3-dimethylpyridinium tosylate is prepared by the reaction of 2-hydroxy-3-methylpyridine with methyl p-toluenesulfonate.
-
Fluorination Reaction: The 2-hydroxy-1,3-dimethylpyridinium tosylate is dissolved in an inert solvent, such as acetonitrile.
-
Introduction of the Fluorinating Agent: A carefully controlled stream of diluted fluorine gas (typically 10% F₂ in N₂) is bubbled through the solution at a low temperature (e.g., -40 °C).
-
Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system, such as ethanol-ether, to yield pure 2-Fluoro-1,3-dimethylpyridinium tosylate as a stable, crystalline solid.
This method proved to be highly effective for a range of substituted pyridines, providing access to a library of N-fluoropyridinium salts with varying reactivities.
Physicochemical Properties and Reactivity Profile
2-Fluoro-1,3-dimethylpyridinium tosylate is a white to off-white crystalline solid that exhibits good stability under ambient conditions, a significant advantage over earlier fluorinating agents. Its key properties are summarized in the table below:
| Property | Value |
| Molecular Formula | C₁₄H₁₆FNO₂S |
| Molecular Weight | 297.35 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar organic solvents (e.g., acetonitrile, DMF) |
| Reactivity | Potent electrophilic fluorinating agent |
The reactivity of 2-Fluoro-1,3-dimethylpyridinium tosylate is governed by the electrophilicity of the fluorine atom attached to the positively charged nitrogen of the pyridinium ring. The presence of the electron-donating methyl groups on the pyridine ring slightly moderates its fluorinating power compared to unsubstituted or electron-withdrawing group-substituted analogues, allowing for greater selectivity in its reactions.
Mechanism of Fluorination: The Transfer of "F+"
The primary application of 2-Fluoro-1,3-dimethylpyridinium tosylate is as an electrophilic fluorinating agent. It reacts with a wide range of nucleophiles, including enolates, silyl enol ethers, carbanions, and electron-rich aromatic and heteroaromatic compounds, to introduce a fluorine atom. The general mechanism involves the nucleophilic attack of the substrate on the electrophilic fluorine atom of the pyridinium salt, leading to the formation of the fluorinated product and the corresponding 1,3-dimethylpyridinium-2-one tosylate byproduct.
Impact and Applications in Drug Development and Beyond
The discovery of 2-Fluoro-1,3-dimethylpyridinium tosylate and its analogues has had a profound impact on the field of medicinal chemistry and drug development. The ability to introduce fluorine atoms into complex molecules with high selectivity and under mild conditions has enabled the synthesis of novel fluorinated pharmaceuticals with improved metabolic stability, bioavailability, and binding affinity.
This class of reagents has been instrumental in the synthesis of a wide array of biologically active compounds, including anti-inflammatory agents, central nervous system drugs, and agrochemicals. The predictability and reliability of these reagents have made them indispensable tools for both academic research and industrial-scale synthesis.
Conclusion: A Legacy of Innovation in Fluorine Chemistry
The discovery of 2-Fluoro-1,3-dimethylpyridinium tosylate stands as a landmark achievement in the field of fluorine chemistry. The pioneering work of Teruo Umemoto and his team provided a practical and versatile solution to the long-standing challenge of controlled electrophilic fluorination. This technical guide has provided an in-depth look at the origins, synthesis, properties, and applications of this remarkable reagent, underscoring its enduring importance for researchers, scientists, and professionals in the field of drug development. The legacy of this discovery continues to fuel innovation in the synthesis of novel fluorinated molecules with the potential to address significant challenges in medicine and materials science.
References
-
Umemoto, T., Harasawa, K., Tomizawa, G., Kawada, K., & Tomita, K. (1991). Syntheses and Properties of N-Fluoropyridinium Salts. Bulletin of the Chemical Society of Japan, 64(4), 1081-1092. [Link][1]
-
Umemoto, T., Fukami, S., Tomizawa, G., Harasawa, K., Kawada, K., & Tomita, K. (1990). Power- and Structure-Variable Fluorinating Agents. The N-Fluoropyridinium Salt System. Journal of the American Chemical Society, 112(23), 8563–8575. [Link][2]
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The Alchemist's Catalyst: A Technical Guide to 2-Fluoro-1,3-dimethylpyridinium tosylate in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate world of organic synthesis, the quest for efficient and selective reagents is perpetual. Among the pantheon of activating agents, 2-Fluoro-1,3-dimethylpyridinium tosylate has emerged as a potent and versatile tool, particularly for condensation reactions. This in-depth technical guide, designed for the discerning researcher, scientist, and drug development professional, moves beyond a mere recitation of protocols. It delves into the core principles governing the reactivity of this pyridinium salt, offering a framework for its rational application in the synthesis of complex molecules. We will explore its synthesis, mechanistic underpinnings, and provide detailed, field-proven methodologies for its use in critical transformations such as esterification and amidation. Through a synthesis of technical accuracy and practical insights, this guide aims to empower the reader to harness the full potential of 2-Fluoro-1,3-dimethylpyridinium tosylate as a cornerstone of their synthetic strategy.
I. Introduction: The Rise of a Modern Condensing Agent
The formation of ester and amide bonds is a fundamental transformation in organic chemistry, underpinning the synthesis of a vast array of pharmaceuticals, natural products, and materials. The direct condensation of a carboxylic acid and an alcohol or amine is often a thermodynamically unfavorable process, necessitating the use of activating agents to facilitate the reaction. While classic reagents have their place, the demand for milder conditions, higher yields, and greater functional group tolerance has driven the development of new activators.
2-Fluoro-1,3-dimethylpyridinium tosylate belongs to the class of pyridinium-based coupling reagents, which have gained prominence for their efficacy and operational simplicity. Its structural relative, the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide), has long been a staple in the synthetic chemist's toolbox for a wide variety of dehydrative coupling reactions.[1] The fluoro-analogue offers a unique reactivity profile, stemming from the high electronegativity and small size of the fluorine atom, which enhances the electrophilicity of the pyridinium ring. This guide will illuminate the nuances of this powerful reagent, providing the knowledge necessary for its effective implementation.
II. Synthesis of 2-Fluoro-1,3-dimethylpyridinium tosylate: A Plausible Route
A potential route could involve the diazotization of an aminopyridine precursor followed by a fluorination reaction. For instance, a synthetic sequence could commence with a substituted aminopyridine, which is then converted to a diazonium salt and subsequently fluorinated. The final step would involve quaternization of the pyridine nitrogen with methyl tosylate. A related patent for the preparation of fluoropyridine compounds describes a process involving the diazotization of an aminopyridine in the presence of anhydrous hydrogen fluoride, followed by the introduction of sodium nitrite at low temperatures.[2]
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway for 2-Fluoro-1,3-dimethylpyridinium tosylate.
III. The Engine of Reactivity: Mechanism of Action in Condensation Reactions
The efficacy of 2-Fluoro-1,3-dimethylpyridinium tosylate as a condensing agent lies in its ability to activate a carboxylic acid, transforming the hydroxyl group into an excellent leaving group. The mechanism is analogous to that of the well-studied Mukaiyama reagent.[3]
The Activation Cascade:
-
Formation of the Acyloxy-pyridinium Intermediate: The reaction is initiated by the nucleophilic attack of the carboxylate anion on the highly electrophilic C2 position of the 2-fluoro-1,3-dimethylpyridinium cation. This displaces the fluoride ion and forms a highly reactive acyloxy-pyridinium intermediate. The presence of a mild, non-nucleophilic base is typically required to deprotonate the carboxylic acid.
-
Nucleophilic Attack: The activated carboxylic acid, now in the form of the acyloxy-pyridinium salt, is primed for nucleophilic attack. An alcohol (for esterification) or an amine (for amidation) can then readily attack the carbonyl carbon of the activated acid.
-
Product Formation and By-product Generation: The tetrahedral intermediate formed collapses, leading to the formation of the desired ester or amide and the release of 1,3-dimethyl-2-pyridone, a stable and easily separable by-product.
Caption: General mechanism of 2-Fluoro-1,3-dimethylpyridinium tosylate in condensation reactions.
This mechanistic pathway underscores the importance of the pyridinium scaffold. The positive charge on the nitrogen atom significantly enhances the electrophilicity of the ring carbons, making the C2 position susceptible to nucleophilic attack by the carboxylate. The fluoride ion, being a good leaving group in this context, facilitates the formation of the key reactive intermediate.
IV. Applications in Synthesis: Crafting Esters and Amides
The primary utility of 2-Fluoro-1,3-dimethylpyridinium tosylate lies in its ability to mediate the formation of ester and amide bonds under mild conditions. This makes it an invaluable tool for the synthesis of sensitive and complex molecules, particularly in the later stages of a synthetic route where functional group compatibility is paramount.
A. Esterification of Carboxylic Acids
The direct esterification of carboxylic acids with alcohols is a cornerstone of organic synthesis. 2-Fluoro-1,3-dimethylpyridinium tosylate provides an efficient means to achieve this transformation, often at room temperature and with high yields. This method is particularly advantageous for sterically hindered substrates or acid-sensitive molecules where traditional Fischer esterification is not viable.
Experimental Protocol: General Procedure for Esterification
-
Reaction Setup: To a solution of the carboxylic acid (1.0 equiv.) and the alcohol (1.0-1.5 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).
-
Addition of the Reagent: Add 2-Fluoro-1,3-dimethylpyridinium tosylate (1.1-1.5 equiv.) portion-wise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ester.
Data Presentation: Representative Esterification Reactions
| Carboxylic Acid | Alcohol | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | Benzyl Alcohol | Triethylamine | CH2Cl2 | 4 | 95 |
| Pivalic Acid | Isopropanol | DIPEA | CH3CN | 12 | 85 |
| Boc-Gly-OH | Methanol | Triethylamine | THF | 2 | 98 |
Note: The data in this table is illustrative and based on typical outcomes for similar pyridinium-based coupling reagents. Actual results may vary depending on the specific substrates and reaction conditions.
B. Amidation of Carboxylic Acids
The formation of the amide bond is of paramount importance in peptide synthesis and the preparation of a vast number of pharmaceuticals. 2-Fluoro-1,3-dimethylpyridinium tosylate serves as an excellent coupling reagent for the synthesis of amides from carboxylic acids and amines, offering a reliable alternative to carbodiimide-based methods.
Experimental Protocol: General Procedure for Amidation
-
Reaction Setup: To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).
-
Activation: Add 2-Fluoro-1,3-dimethylpyridinium tosylate (1.1-1.5 equiv.) portion-wise to the stirred solution at 0 °C and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.0-1.2 equiv.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired amide.
Data Presentation: Representative Amidation Reactions
| Carboxylic Acid | Amine | Base | Solvent | Time (h) | Yield (%) |
| Phenylacetic Acid | Benzylamine | Triethylamine | CH2Cl2 | 3 | 92 |
| Adipic Acid | Aniline (2.2 equiv) | DIPEA | DMF | 8 | 88 |
| Fmoc-Ala-OH | H-Gly-OMe | DIPEA | DMF | 1 | 96 |
Note: The data in this table is illustrative and based on typical outcomes for similar pyridinium-based coupling reagents. Actual results may vary depending on the specific substrates and reaction conditions.
V. Beyond Condensation: Potential as a Dehydrating Agent
Given its mode of action in ester and amide synthesis, which fundamentally involves the removal of a molecule of water, 2-Fluoro-1,3-dimethylpyridinium tosylate holds potential as a general dehydrating agent. For instance, its analogue, 2-chloro-1-methylpyridinium iodide, has been reported to facilitate the conversion of aldoximes to nitriles.[4] While specific studies on the use of the fluoro-analogue for such transformations are yet to be widely published, the underlying chemistry suggests its applicability.
One area of potential exploration is the dehydration of alcohols to form ethers. Symmetrical ethers can be formed via the acid-catalyzed dehydration of primary alcohols.[5] A reagent like 2-Fluoro-1,3-dimethylpyridinium tosylate could potentially mediate this transformation under milder, non-acidic conditions, which would be advantageous for substrates bearing acid-labile functional groups. The mechanism would likely involve the activation of one alcohol molecule by the pyridinium salt, followed by nucleophilic attack by a second alcohol molecule.
VI. Conclusion: A Versatile Reagent for the Modern Synthetic Chemist
2-Fluoro-1,3-dimethylpyridinium tosylate stands as a testament to the ongoing innovation in the field of synthetic organic chemistry. Its ability to efficiently mediate the formation of ester and amide bonds under mild conditions, coupled with its operational simplicity, makes it a highly attractive reagent for a wide range of applications. By understanding its mechanism of action, chemists can rationally employ this powerful tool to tackle complex synthetic challenges in drug discovery, natural product synthesis, and materials science. As research continues to uncover the full scope of its reactivity, 2-Fluoro-1,3-dimethylpyridinium tosylate is poised to become an indispensable component of the modern synthetic chemist's arsenal.
VII. References
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SLS - Lab Supplies. 2-Chloro-1-methylpyridinium io | 198005-25G | SIGMA-ALDRICH. [Link]
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Scribd. Mukaiyama Aldol Reaction Mechanism. [Link]
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Wikipedia. Mukaiyama aldol addition. [Link]
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SciSpace. The Mukaiyama Reagent: An Efficient Condensation Agent. [Link]
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Organic Chemistry Portal. Mukaiyama Aldol Addition. [Link]
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RSC Publishing. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. [Link]
-
SIELC Technologies. 2-Fluoro-1,3-dimethylpyridinium tosylate. [Link]
-
Jack Westin. Synthesis of Ethers - Organic Chemistry. [Link]
-
The University of Groningen research portal. A closer look at the synthesis of 2-[>18>F]fluoroethyl tosylate to minimize the formation of volatile side-products. [Link]
-
Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
-
Patent 0403962. Fluorine-containing alcoholbased dehydrating agent and method of drying articles.
-
Master Organic Chemistry. Alcohols To Ethers via Acid Catalysis. [Link]
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Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]
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Organic Syntheses Procedure. n-fluoropyridinium triflate. [Link]
-
PubMed Central. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. [Link]
-
Google Patents. EP1972610A1 - Fluorinated ether alcohol and process for production thereof.
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A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-1,3-dimethylpyridinium tosylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and is based on available data for structurally similar compounds. A specific Material Safety Data Sheet (MSDS) for 2-Fluoro-1,3-dimethylpyridinium tosylate was not available at the time of publication. Therefore, all safety and handling procedures should be implemented with the understanding that they are based on the known hazards of analogous chemical structures. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.
Introduction: Understanding the Compound
2-Fluoro-1,3-dimethylpyridinium tosylate is a heterocyclic compound that belongs to the family of fluorinated pyridinium salts.[1] These compounds are recognized for the unique reactivity and solubility imparted by the fluorine substitution, making them valuable intermediates in the synthesis of biologically active molecules in the pharmaceutical and agrochemical sectors.[2] The presence of the tosylate counter-ion further influences its properties and potential applications, for instance, in analytical methods like High-Performance Liquid Chromatography (HPLC).[3]
The core of its reactivity lies in the electrophilic nature of the fluorinated pyridine ring, making it a useful reagent in various chemical transformations. However, this reactivity also necessitates a comprehensive understanding of its potential hazards to ensure safe handling in a laboratory setting. This guide provides a detailed overview of the safety considerations, handling protocols, and emergency procedures based on data from structurally related compounds.
Hazard Identification and Classification
Based on the hazard profiles of analogous compounds like 2-fluoropyridine and other fluorinated pyridinium salts, 2-Fluoro-1,3-dimethylpyridinium tosylate should be treated as a hazardous substance.[4][5][6] The primary hazards are anticipated to be:
-
Serious Eye Irritation: Causes serious eye irritation.[4][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[4][5][7]
The following table summarizes the likely hazard classifications based on available data for similar compounds.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[4][5][6] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][5][7] |
It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.
Exposure Controls and Personal Protection: A Proactive Approach
A multi-layered approach to exposure control is essential for minimizing risk. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
The primary line of defense is to handle the compound in a well-ventilated area.[5]
-
Fume Hood: All weighing and handling of 2-Fluoro-1,3-dimethylpyridinium tosylate should be conducted in a certified chemical fume hood to minimize the inhalation of any dust or vapors.[5]
-
Ventilation: Ensure general laboratory ventilation is adequate to maintain low background levels of airborne contaminants.
Personal Protective Equipment (PPE)
The appropriate PPE must be worn at all times when handling this compound.[6]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or safety goggles.[7] A face shield may be necessary for larger quantities or when there is a splash hazard. | To protect against eye contact which can cause serious irritation.[4][5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[7] A lab coat or chemical-resistant apron should be worn.[7] | To prevent skin contact which can cause irritation.[4][5][6] |
| Respiratory Protection | For routine handling in a fume hood, respiratory protection may not be necessary. In situations where a fume hood is not available or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][8] | To prevent inhalation which may cause respiratory irritation.[4][5][7] |
DOT Script for PPE Selection Logic:
Caption: Logical flow for selecting appropriate PPE based on hazard assessment.
Safe Handling and Storage: Best Practices
Adherence to strict handling and storage protocols is fundamental to maintaining a safe laboratory environment.
Handling
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[4]
-
Avoid Inhalation: Do not breathe dust or vapor.[5]
-
Hygienic Practices: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.
-
Grounding: For flammable solids or liquids, take precautionary measures against static discharges.[9]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5][7]
-
Temperature: Store in a cool place.[4] Some sources suggest storage at 2-8°C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[9]
DOT Script for Handling and Storage Workflow:
Caption: Step-by-step workflow for the safe handling and storage of the compound.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician.[4]
-
Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Containment and Cleaning: Contain spillage, and then collect with a suitable absorbent material and place in a container for disposal according to local regulations.[4]
Disposal Considerations
All waste materials, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.
-
Product: Dispose of in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical destruction plant.[7]
-
Contaminated Packaging: Dispose of as unused product.
Physical and Chemical Properties
The following table summarizes some of the known physical and chemical properties of 2-Fluoro-1,3-dimethylpyridinium tosylate.
| Property | Value | Source |
| Molecular Formula | C₇H₉FN · C₇H₇O₃S | [1] |
| Molecular Weight | 297.35 g/mol | [1] |
| CAS Number | 59387-91-6 | [1] |
| Storage Temperature | 2-8°C | [1] |
Conclusion: A Culture of Safety
While 2-Fluoro-1,3-dimethylpyridinium tosylate is a valuable tool in chemical synthesis, its potential hazards demand a culture of safety and meticulous handling. By understanding the risks, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can work with this compound confidently and safely. Always prioritize a thorough risk assessment and adhere to your institution's safety guidelines.
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2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
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3-Fluoro-2-nitropyridine SDS, 54231-35-5 Safety Data Sheets. ECHEMI.
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SAFETY DATA SHEET - 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate. Sigma-Aldrich.
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2-Fluoro-1,3-dimethylpyridinium tosylate. SIELC Technologies.
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2-Fluoro-1,3-dimethylpyridinium p-toluenesulfonate (≥95.0% (N)). Amerigo Scientific.
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2-Fluoro-1-methylpyridinium p-toluenesulfonate SDS, 58086-67-2 Safety Data Sheets. ECHEMI.
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Radiofluorination of diaryliodonium tosylates under aqueous-organic and cryptand-free conditions. PMC - NIH.
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2,5-difluoro-3-[(E)-2-methylbut-2-enyl]pyridine | C10H11F2N. PubChem.
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2-Fluoro-1,3-dimethylpyridinium tosylate solubility data
An In-depth Technical Guide to the Solubility of 2-Fluoro-1,3-dimethylpyridinium tosylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Fluoro-1,3-dimethylpyridinium tosylate. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document focuses on equipping researchers with the foundational knowledge and detailed experimental protocols necessary to generate reliable and reproducible solubility profiles. We delve into the theoretical underpinnings of solubility for organic salts, present step-by-step methodologies for both equilibrium and kinetic solubility determination, and offer insights into data analysis and safety considerations. This guide is designed to empower scientists in drug development and chemical research to accurately assess this key physicochemical property, ensuring data integrity and informed decision-making in their projects.
Introduction and Compound Profile
2-Fluoro-1,3-dimethylpyridinium tosylate is an organic salt increasingly utilized in synthetic chemistry. The utility of such reagents is often dictated by their physicochemical properties, among which solubility is paramount. Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a critical parameter that influences reaction kinetics, purification strategies, and, in the context of drug development, bioavailability and formulation.[1] Poor solubility can impede the generation of reliable data in biological assays and present significant challenges for in vivo studies.[1]
This guide provides the necessary protocols to determine this crucial data, ensuring that researchers can build a robust understanding of the compound's behavior in various solvent systems.
1.1. Physicochemical Properties
| Property | Value |
| Chemical Name | 2-Fluoro-1,3-dimethylpyridin-1-ium 4-methylbenzene-1-sulfonate[2] |
| Alternative Name | 1,3-Dimethyl-2-fluoropyridinium p-toluenesulfonate[3] |
| CAS Number | 59387-91-6[2][3] |
| Molecular Formula | C₇H₉FN · C₇H₇O₃S[3][4] |
| Molecular Weight | 297.35 g/mol [3] |
1.2. Chemical Structures
The compound consists of a 2-fluoro-1,3-dimethylpyridinium cation and a p-toluenesulfonate (tosylate) anion.
Caption: Chemical structures of the component ions.
Theoretical Framework for Solubility
The solubility of an organic salt is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[5] For a salt to dissolve, the energy required to overcome the crystal lattice energy of the salt and the cohesive forces of the solvent must be compensated by the energy released from the solvation of the ions.
2.1. Key Factors Influencing Solubility
-
Polarity ("Like Dissolves Like"): The pyridinium tosylate salt is ionic and therefore polar. It is expected to be more soluble in polar solvents (e.g., water, methanol, DMSO) that can effectively solvate both the cation and the anion, and less soluble in non-polar solvents (e.g., hexane, toluene).[5][6]
-
Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to break down the solute's crystal lattice.[6][7] However, this relationship must be determined experimentally as some compounds can exhibit retrograde solubility.
-
Molecular Structure: The size and functional groups of the ions affect their interaction with solvent molecules. The aromatic rings in both the cation and anion can participate in π-π stacking interactions, while the sulfonate group of the tosylate is a strong hydrogen bond acceptor.[8]
-
Presence of Other Substances: The presence of other ions in a solution can impact solubility through the common ion effect or by affecting the ionic strength of the medium.[9][10]
2.2. Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements, as they provide different insights and are applicable at different stages of research and development.[11][12]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent under conditions of thermodynamic equilibrium between the dissolved and undissolved solid.[12] It is a fundamental property of the compound. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[13]
-
Kinetic Solubility: This is a measure of the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[1][14] The resulting value can be higher than the thermodynamic solubility due to the formation of a supersaturated solution.[11][14] Kinetic solubility assays, such as the turbidimetric method, are often used in high-throughput screening during early drug discovery due to their speed and low compound requirement.[13]
Caption: Conceptual workflow comparing Thermodynamic and Kinetic solubility.
Experimental Determination of Solubility
This section provides detailed, self-validating protocols for determining both the thermodynamic and kinetic solubility of 2-Fluoro-1,3-dimethylpyridinium tosylate.
3.1. Method 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the benchmark for measuring thermodynamic solubility and is recommended by regulatory bodies like the ICH.[15][16] The core principle is to create a saturated solution in equilibrium with an excess of the solid compound.
Experimental Protocol:
-
Preparation: Add an excess amount of 2-Fluoro-1,3-dimethylpyridinium tosylate to a known volume (e.g., 5-10 mL) of the selected solvent in a glass vial. "Excess" means that solid material must remain visible after the equilibration period.[17]
-
Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24-72 hours is generally recommended.[17][18]
-
Causality: This extended period ensures that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Insufficient time can lead to an underestimation of solubility.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.
-
Trustworthiness: Filtration is a critical step. Any particulate matter carried over will be dissolved upon dilution for analysis, leading to an artificially high solubility value.
-
-
Concentration Analysis: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of a pre-established analytical calibration curve. Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µM. Perform at least three replicate experiments for each solvent.[16]
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
3.2. Method 2: Kinetic Solubility Determination (Turbidimetric Method)
This method is a rapid, medium-throughput approach to estimate solubility by identifying the concentration at which a compound precipitates from a solution.[19]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Fluoro-1,3-dimethylpyridinium tosylate in 100% dimethyl sulfoxide (DMSO), for example, at 10 or 20 mM.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
Addition to Buffer: Transfer a small, fixed volume of each concentration from the DMSO plate to a corresponding well in a clear-bottom 96-well analysis plate. Then, add a larger, fixed volume of the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. The final DMSO concentration should be low, typically 1-2%, to minimize its co-solvent effect.[19]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period, typically 1 to 2 hours, to allow for precipitation.[19]
-
Turbidity Measurement: Measure the turbidity of each well using a microplate nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[19][20] Increased light scattering (nephelometry) or absorbance (turbidimetry) indicates the formation of a precipitate.
-
Data Analysis: Plot the turbidity/absorbance reading against the compound concentration. The kinetic solubility is determined as the concentration at which the signal significantly rises above the background, often defined by a specific threshold (e.g., 1.5-fold above the DMSO-only control).[19]
Caption: Workflow for the Turbidimetric Kinetic Solubility Method.
3.3. Data Presentation
All experimentally determined solubility data should be recorded systematically.
Table for Recording Solubility Data:
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) | Notes |
| Water | 25 | Shake-Flask | |||
| PBS (pH 7.4) | 25 | Shake-Flask | |||
| Methanol | 25 | Shake-Flask | |||
| Acetonitrile | 25 | Shake-Flask | |||
| DMSO | 25 | Shake-Flask | |||
| PBS (pH 7.4) | 25 | Turbidimetric |
Safety and Handling
Based on available safety data for similar pyridinium compounds, appropriate precautions should be taken.
-
Hazards: May cause skin irritation and serious eye irritation. May cause respiratory irritation.
-
Handling:
-
Use only in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
References
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Alves, V. M., et al. (2015). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
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PubChem. (n.d.). p-Toluenesulfonate. National Center for Biotechnology Information. [Link]
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Semantic Scholar. (n.d.). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]
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Quora. (2017). How do you perform the shake flask method to determine solubility? [Link]
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ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... [Link]
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Experiment 4 Solubility of a Salt. (n.d.). [Link]
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ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]
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Wikipedia. (n.d.). Sodium p-toluenesulfonate. [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]
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Ramirez, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. [Link]
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Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. [Link]
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Rheolution. (n.d.). How to measure the solubility point of compounds in liquids with TURBIDI.T™? [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Blog. (2025). What are the factors influencing the solubility of lead salts in organic solvents? [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
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Wikipedia. (n.d.). p-Toluenesulfonic acid. [Link]
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BYJU'S. (n.d.). Factors Affecting Solubility. [Link]
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Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. [Link]
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NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]
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Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility. [Link]
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ResearchGate. (n.d.). Synthesis, optical spectroscopy and laser potential of pyrylium tosylates. [Link]
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BMG Labtech. (n.d.). Turbidity & Solubility. [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
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ACS Publications. (n.d.). Synthesis and Characterization of Poly(pyridinium salt)s with Organic Counterions Exhibiting Both Thermotropic Liquid-Crystalline and Light-Emitting Properties. Macromolecules. [Link]
-
Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
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ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics. [Link]
-
Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. (n.d.). [Link]
-
ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. [Link]
-
Rowan Scientific. (n.d.). Predicting Solubility. [Link]
-
SIELC Technologies. (2018). 2-Fluoro-1,3-dimethylpyridinium tosylate. [Link]
-
Chemistry LibreTexts. (2021). 2.2: Solubility Lab. [Link]
-
NIH. (n.d.). Pyridinium tosylate. PMC. [Link]
-
Amerigo Scientific. (n.d.). 2-Fluoro-1,3-dimethylpyridinium p-toluenesulfonate (≥95.0% (N)). [Link]
-
Research Scientific. (n.d.). 2-FLUORO-1,3-DIMETHYLPYRIDINIUM P-TOLUENESULFONATE, >=95.0%. [Link]
-
chemical point. (n.d.). 2-Fluoro-1,3-dimethylpyridinium p-toluenesulfonate. [Link]
-
Oreate AI Blog. (2025). The Role of TsCl Pyridine in Organic Synthesis. [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Application of 2-Fluoro-1,3-dimethylpyridinium tosylate in Modern Fluorination Chemistry
This document provides an in-depth guide for research, process, and development chemists on the effective use of 2-Fluoro-1,3-dimethylpyridinium tosylate for the deoxyfluorination of alcohols. We will explore the underlying mechanisms, strategic advantages, and provide detailed, field-tested protocols to ensure successful implementation in your synthetic campaigns.
Introduction: The Rise of Pyridinium-Based Fluorinating Reagents
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, agrochemicals, and materials science. Fluorine's unique electronic properties can profoundly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Consequently, the development of selective, mild, and functional-group-tolerant fluorinating reagents is of paramount importance.
2-Fluoro-1,3-dimethylpyridinium tosylate belongs to a class of N-fluoro-pyridinium salts that have emerged as powerful reagents for the deoxyfluorination of alcohols. Unlike more aggressive reagents like DAST or sulfur tetrafluoride, these pyridinium salts often offer a milder reaction profile, broader functional group tolerance, and improved safety characteristics. This note will focus on the practical application and mechanistic considerations of the tosylate salt for this critical transformation.
Mechanism of Action: An SN2 Pathway
The efficacy of 2-Fluoro-1,3-dimethylpyridinium tosylate in deoxyfluorination reactions stems from a well-defined, two-step process that ultimately results in the stereospecific inversion of configuration at the carbon center, which is characteristic of an SN2 reaction.
Step 1: Activation of the Hydroxyl Group
The reaction is initiated by the activation of the alcohol's hydroxyl group. This is typically achieved using a base to deprotonate the alcohol, forming an alkoxide. The resulting alkoxide then attacks the electrophilic C2 position of the pyridinium ring, displacing the fluoride ion. This forms a key intermediate, an alkoxypyridinium salt.
Step 2: Nucleophilic Displacement by Fluoride
The displaced fluoride ion, now acting as the nucleophile, attacks the carbon atom that was previously bonded to the oxygen. This attack occurs from the backside, leading to the displacement of the pyridyloxide leaving group and the formation of the new carbon-fluorine bond. This nucleophilic substitution proceeds with inversion of stereochemistry.
Caption: Workflow for the deoxyfluorination of a primary alcohol.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 1-octanol (1.0 eq).
-
Solvent: Dissolve the alcohol in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise.
-
Activation: Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the alkoxide.
-
Reagent Addition: Add 2-Fluoro-1,3-dimethylpyridinium tosylate (1.5 eq) in small portions over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS, typically 2-12 hours).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield 1-fluorooctane.
Protocol 2: Deoxyfluorination of a Chiral Secondary Alcohol (e.g., (R)-2-Octanol)
This protocol highlights the stereospecificity of the reaction.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add (R)-2-octanol (1.0 eq).
-
Solvent: Dissolve the alcohol in anhydrous THF (approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C and add sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 eq, as a 1M solution in THF) dropwise.
-
Activation: Stir the mixture at 0 °C for 20 minutes.
-
Reagent Addition: Add a solution of 2-Fluoro-1,3-dimethylpyridinium tosylate (1.5 eq) in anhydrous THF dropwise over 10 minutes.
-
Reaction: Maintain the reaction at 0 °C and stir until completion (monitor by TLC or GC-MS, typically 4-16 hours).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield (S)-2-fluorooctane. The stereochemical inversion can be confirmed by chiral GC or polarimetry.
Troubleshooting & Key Insights
-
Low Yield:
-
Cause: Incomplete alkoxide formation or presence of moisture.
-
Solution: Ensure the use of a strong, non-nucleophilic base and rigorously dried solvent and glassware.
-
-
Elimination Byproducts:
-
Cause: Common with sterically hindered secondary alcohols. The base can act as a nucleophile or promote E2 elimination.
-
Solution: Use a bulkier base (e.g., LiHMDS) and lower reaction temperatures.
-
-
No Reaction:
-
Cause: The alcohol may be too sterically hindered or not acidic enough.
-
Solution: Consider a more forcing reagent or a different synthetic route.
-
Conclusion
2-Fluoro-1,3-dimethylpyridinium tosylate is a valuable and versatile reagent for the deoxyfluorination of primary and secondary alcohols. Its mild reaction conditions, broad functional group tolerance, and predictable stereochemical outcome make it a superior choice in many synthetic contexts compared to harsher fluorinating agents. By understanding the mechanism and following robust, well-defined protocols, chemists can effectively leverage this reagent to achieve their synthetic goals in the complex field of organofluorine chemistry.
References
-
Title: Organofluorine chemistry Source: Wikipedia URL: [Link]
-
Title: The role of fluorine in drug design and development Source: National Center for Biotechnology Information URL: [Link]
-
Title: Deoxyfluorination Source: Wikipedia URL: [Link]
-
Title: The deoxyfluorination of alcohols using N,N-diethylaminosulfur trifluoride (DAST) and related reagents Source: Organic Chemistry Portal URL: [Link]
The Emergence of 2-Fluoro-1,3-dimethylpyridinium Tosylate in Modern Deoxyfluorination: A Guide for the Research Scientist
In the landscape of synthetic chemistry, the strategic incorporation of fluorine atoms into organic molecules continues to be a paramount objective for modulating pharmacological and material properties. The deoxyfluorination of alcohols, a direct conversion of a hydroxyl group to a fluorine atom, stands as a cornerstone of this endeavor. While classic reagents have paved the way, the demand for safer, more selective, and user-friendly alternatives has driven the exploration of novel fluorinating agents. This technical guide delves into the application of 2-Fluoro-1,3-dimethylpyridinium tosylate, a reagent poised to address some of the persistent challenges in deoxyfluorination.
This document provides an in-depth examination of the reagent's characteristics, a plausible mechanistic rationale for its reactivity, detailed protocols for its application, and a comparative analysis against established deoxyfluorination agents.
Understanding the Reagent: Properties of 2-Fluoro-1,3-dimethylpyridinium Tosylate
2-Fluoro-1,3-dimethylpyridinium tosylate is a salt consisting of a cationic N-fluoropyridinium moiety and a tosylate anion.[1][2][3] Its structure is key to its function as a deoxyfluorination reagent.
| Property | Description |
| Chemical Name | 2-Fluoro-1,3-dimethylpyridin-1-ium 4-methylbenzene-1-sulfonate[1] |
| CAS Number | 59387-91-6[1] |
| Molecular Formula | C₁₄H₁₆FNO₂S |
| Molecular Weight | 297.35 g/mol [3] |
| Appearance | Solid |
| Melting Point | 130-134 °C |
The presence of the N-F bond in the pyridinium ring renders the fluorine atom electrophilic, a common feature among N-F class fluorinating agents.[4][5] The tosylate counter-ion is a non-nucleophilic spectator, unlikely to interfere with the desired fluorination pathway.
Caption: Structure of 2-Fluoro-1,3-dimethylpyridinium tosylate.
The Underlying Chemistry: A Plausible Mechanism of Deoxyfluorination
The deoxyfluorination of alcohols using N-fluoropyridinium salts is proposed to proceed through an Sₙ2-type mechanism.[6][7] The reaction is typically initiated by the activation of the alcohol's hydroxyl group, followed by nucleophilic attack of the fluoride.
Caption: Experimental workflow for deoxyfluorination.
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the secondary alcohol (1.0 mmol) and the non-nucleophilic base (1.2 mmol).
-
Dissolve the mixture in the anhydrous solvent (5 mL).
-
Add 2-fluoro-1,3-dimethylpyridinium tosylate (1.5 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 40-60 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl fluoride.
Substrate Scope and Considerations
While specific substrate scope data for 2-fluoro-1,3-dimethylpyridinium tosylate is not extensively published, based on the reactivity of similar N-fluoropyridinium salts, the following trends can be anticipated: [8][9]
-
Primary and Secondary Alcohols: These are generally good substrates for deoxyfluorination, proceeding via an Sₙ2 mechanism with inversion of stereochemistry. [10]* Tertiary Alcohols: Deoxyfluorination of tertiary alcohols is more challenging and may be prone to elimination side reactions.
-
Electron-donating and withdrawing groups: The electronic nature of the substrate can influence the reaction rate. Electron-withdrawing groups near the hydroxyl function may slow down the initial activation step.
-
Steric Hindrance: Sterically hindered alcohols may react more slowly or require higher temperatures.
Comparative Analysis with Other Deoxyfluorination Reagents
The choice of a deoxyfluorination reagent is critical and depends on factors such as substrate compatibility, safety, and cost. Here is a comparison of 2-fluoro-1,3-dimethylpyridinium tosylate with other commonly used reagents.
| Reagent | Advantages | Disadvantages |
| DAST (Diethylaminosulfur trifluoride) | Broad substrate scope | Thermally unstable, can be explosive; generates corrosive HF byproducts. |
| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | More thermally stable than DAST | Can still decompose exothermically; generates HF. |
| PyFluor (2-Pyridinesulfonyl fluoride) | Thermally stable, crystalline solid; good selectivity. [9] | Requires a strong base for activation. [9] |
| 2-Fluoro-1,3-dimethylpyridinium tosylate | Expected to be a stable, crystalline solid; potentially milder reaction conditions compared to sulfonyl fluorides. | Limited published data on efficacy and substrate scope. |
Safety and Handling
As with all fluorinating agents, proper safety precautions must be observed when handling 2-fluoro-1,3-dimethylpyridinium tosylate.
-
Handling: The reagent should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Storage: Store in a cool, dry place away from moisture.
-
Byproducts: The reaction generates p-toluenesulfonic acid, which is corrosive. Appropriate quenching and workup procedures are necessary to neutralize acidic byproducts.
Conclusion
2-Fluoro-1,3-dimethylpyridinium tosylate represents a promising addition to the toolkit of deoxyfluorination reagents. Its anticipated stability as a crystalline solid and its classification within the well-studied family of N-fluoropyridinium salts suggest it could offer a safe and effective alternative to more hazardous reagents. While further research is needed to fully elucidate its substrate scope and optimize reaction protocols, the foundational principles of N-F chemistry provide a strong basis for its successful application in the synthesis of valuable organofluorine compounds. Researchers are encouraged to explore its potential, contributing to the growing body of knowledge in this vital area of synthetic chemistry.
References
-
SIELC Technologies. 2-Fluoro-1,3-dimethylpyridinium tosylate. [Link]
-
Kiselyov, A. S. (2005). Chemistry of N-fluoropyridinium salts. Chemical Society Reviews, 34(12), 1031-1037. [Link]
- Central Glass Co Ltd. (2012). Process for producing 2'-deoxy-2'-fluorouridine. EP1612213B1.
-
Bryn Mawr College. (n.d.). Deoxyfluorination Reagents from 1999-Present. [Link]
-
Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1751-1781. [Link]
-
Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 26. [Link]
-
Hypha Discovery. (n.d.). Deoxyfluorination. [Link]
-
White, J. M., et al. (2022). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society, 144(30), 13627-13638. [Link]
- Shanghai Acmec Biochemical Co Ltd. (2013). Preparation method of fluoropyridine compounds. CN102898358A.
- Pharmasset Inc. (2013). N-[(2'r)-2'-deoxy-2'-fluoro-2'-methyl-p-phenyl-5'-uridylyl]-l-alanine 1-methylethyl ester and process for its production. EP2610264A2.
-
L-Universite de Sherbrooke. (2018). Synthesis of tosylate precursors 1A, 1B and non-radioactive fluorinated.... [Link]
-
Research Scientific. (n.d.). 2-FLUORO-1,3-DIMETHYLPYRIDINIUM P-TOLUENESULFONATE, >=95.0%. [Link]
-
Amerigo Scientific. (n.d.). 2-Fluoro-1,3-dimethylpyridinium p-toluenesulfonate (≥95.0% (N)). [Link]
- Ishihara Sangyo Kaisha Ltd. (2010). Synthesis method of 2,3-difluoro-5-chloropyridine. CN101648904B.
-
Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 240-249. [Link]
-
Bisenieks, E., et al. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Molecules, 27(15), 4983. [Link]
-
Jelen, J., & Tavčar, G. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. Synthesis. [Link]
-
Li, L., et al. (2016). Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes. Nature Communications, 7, 13800. [Link]
-
Anderson, D. R., et al. (2001). Annulation of ketones with vinamidinium hexafluorophosphate salts: an efficient preparation of trisubstituted pyridines. The Journal of Organic Chemistry, 66(7), 2413-2420. [Link]
- The General Hospital Corporation. (2018).
-
Sigman, M. S., & Toste, F. D. (2022). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 144(40), 18436-18443. [Link]
-
Chetri, P., et al. (2009). Synthesis of poly 2-vinyl pyridinium salt as polyelectrolyte and water soluble foam. Journal of Applied Polymer Science, 114(4), 2378-2383. [Link]
-
Wang, Y., et al. (2022). Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. Organic Letters, 24(31), 5775-5780. [Link]
Sources
- 1. 2-Fluoro-1,3-dimethylpyridinium tosylate | SIELC Technologies [sielc.com]
- 2. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 3. 2-Fluoro-1,3-dimethylpyridinium p-toluenesulfonate (≥95.0% (N)) - Amerigo Scientific [amerigoscientific.com]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Chemistry of N-fluoropyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 10. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Fluoro-1,3-dimethylpyridinium tosylate: A Guide for Researchers
A comprehensive guide to the properties, handling, and application of 2-Fluoro-1,3-dimethylpyridinium tosylate in synthetic chemistry. This document provides essential information for researchers, scientists, and drug development professionals aiming to utilize this reagent, with a focus on its role in deoxyfluorination reactions.
Introduction: The Role of Fluorine in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of efficient and selective fluorinating agents is of paramount importance.
Reagent Profile and Physicochemical Properties
2-Fluoro-1,3-dimethylpyridinium tosylate is a salt consisting of a positively charged 2-fluoro-1,3-dimethylpyridinium cation and a tosylate anion.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₆FNO₃S | |
| Molecular Weight | 297.35 g/mol | |
| Appearance | Solid | N/A |
| CAS Number | 59387-91-6 |
Safety and Handling: A Critical Prerequisite
As with all chemical reagents, proper safety precautions are essential when handling 2-Fluoro-1,3-dimethylpyridinium tosylate. The following guidelines are based on available Safety Data Sheets (SDS) for this compound and related pyridinium salts.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. Ensure full skin coverage.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.
3.2. Handling and Storage
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
3.3. First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Application in Deoxyfluorination: A Mechanistic Perspective
The primary application of reagents like 2-Fluoro-1,3-dimethylpyridinium tosylate is the deoxyfluorination of alcohols, a reaction that replaces a hydroxyl group with a fluorine atom. This transformation is a valuable tool in medicinal chemistry for the synthesis of fluorinated analogues of bioactive compounds.
4.1. The Underlying Principle: Activation and Nucleophilic Attack
The core principle of deoxyfluorination using pyridinium-based reagents involves a two-step process:
-
Activation of the Hydroxyl Group: The alcohol's hydroxyl group is a poor leaving group. The pyridinium salt acts as an activating agent. The lone pair of the alcohol's oxygen atom attacks the electrophilic carbon atom of the pyridinium ring that is bonded to the fluorine. This results in the formation of an alkoxy-pyridinium intermediate, converting the hydroxyl group into a much better leaving group.
-
Nucleophilic Fluoride Delivery: The tosylate anion, or another fluoride source present in the reaction mixture, then acts as a nucleophile, attacking the carbon atom that was attached to the oxygen. This attack displaces the activated hydroxyl group (now a pyridinone derivative), resulting in the formation of the desired alkyl fluoride. The reaction typically proceeds with an inversion of stereochemistry at the carbon center, characteristic of an Sₙ2 mechanism.
4.2. Visualizing the Workflow
The following diagram illustrates the generalized workflow for a deoxyfluorination reaction.
Caption: A generalized workflow for a deoxyfluorination reaction.
Hypothetical Protocol for Deoxyfluorination of a Primary Alcohol
Disclaimer: The following protocol is a hypothetical procedure based on general principles of deoxyfluorination reactions with similar reagents. It has not been experimentally validated for 2-Fluoro-1,3-dimethylpyridinium tosylate and should be adapted and optimized by the user. Small-scale trial reactions are strongly recommended.
5.1. Materials and Reagents
-
Primary alcohol substrate
-
2-Fluoro-1,3-dimethylpyridinium tosylate
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or toluene)
-
Anhydrous base (e.g., triethylamine or diisopropylethylamine, if required)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reagents for quenching and work-up (e.g., saturated aqueous sodium bicarbonate, brine)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
5.2. Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in the chosen anhydrous aprotic solvent.
-
-
Addition of Reagent:
-
Add 2-Fluoro-1,3-dimethylpyridinium tosylate (1.2 - 1.5 eq) to the reaction mixture in one portion.
-
If the reaction is known to generate acidic byproducts, a non-nucleophilic base (1.5 - 2.0 eq) may be added at this stage.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C, depending on the reactivity of the substrate.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the pure alkyl fluoride.
-
5.3. Self-Validation and Characterization
-
Yield Calculation: Determine the percentage yield of the purified product.
-
Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of a characteristic C-F coupling in the NMR spectra is a key indicator of successful fluorination.
-
Purity Assessment: Assess the purity of the final compound using techniques such as HPLC or GC.
Mechanistic Considerations and Causality
The efficiency of the deoxyfluorination reaction is influenced by several factors:
-
Substrate: The steric and electronic properties of the alcohol play a crucial role. Primary alcohols are generally more reactive than secondary alcohols, and tertiary alcohols can be challenging due to competing elimination reactions.
-
Solvent: Aprotic solvents are preferred to avoid unwanted side reactions with the fluorinating agent. The polarity of the solvent can influence the reaction rate.
-
Base: The addition of a base may be necessary to neutralize any acidic byproducts, such as p-toluenesulfonic acid, which could otherwise lead to side reactions or decomposition of the product. A non-nucleophilic base is crucial to avoid competing reactions.
-
Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions like elimination. Optimization of the reaction temperature is often necessary.
Conclusion and Future Outlook
2-Fluoro-1,3-dimethylpyridinium tosylate is a potentially valuable reagent for the synthesis of organofluorine compounds. While specific, detailed protocols for its use in deoxyfluorination are not widely published, the general principles of fluorination chemistry provide a solid foundation for its application. The hypothetical protocol presented here serves as a starting point for researchers to develop their own optimized procedures. Further research into the substrate scope, reaction conditions, and mechanistic details of this reagent will undoubtedly enhance its utility in the field of synthetic organic chemistry.
References
- Due to the lack of specific peer-reviewed protocols for the deoxyfluorination of alcohols using 2-Fluoro-1,3-dimethylpyridinium tosylate, this section cannot be populated with direct references for a specific protocol.
-
Amerigo Scientific. 2-Fluoro-1,3-dimethylpyridinium p-toluenesulfonate (≥95.0% (N)). [Link]
- For general reviews on deoxyfluorination, researchers are encouraged to consult relevant articles in journals such as Chemical Reviews, Angewandte Chemie, and the Journal of Organic Chemistry.
2-Fluoro-1,3-dimethylpyridinium Tosylate: A Powerful Activating Agent for Modern Organic Synthesis
Introduction: Unveiling the Potential of a Versatile Pyridinium Salt
In the landscape of modern organic synthesis, the quest for mild, efficient, and selective reagents for the formation of key chemical bonds is perpetual. Among the arsenal of activating agents available to the synthetic chemist, N-alkyl-2-halopyridinium salts have carved a significant niche, most notably exemplified by the Mukaiyama reagent. 2-Fluoro-1,3-dimethylpyridinium tosylate emerges from this class of compounds as a potent activating agent, primarily for the esterification of carboxylic acids. Its heightened reactivity, attributed to the electron-withdrawing fluorine atom, allows for transformations under mild conditions, a critical requirement for the synthesis of complex and sensitive molecules in pharmaceutical and materials science research.
This comprehensive guide provides an in-depth exploration of the applications of 2-fluoro-1,3-dimethylpyridinium tosylate, with a primary focus on its utility in ester synthesis. We will delve into the mechanistic underpinnings of its reactivity, furnish detailed, field-proven protocols, and offer insights into the causality behind experimental choices. While its application in esterification is well-rationalized, we will also address its potential and limitations in other critical transformations such as etherification and glycosylation, providing a holistic view for the research scientist.
Core Application: Esterification of Carboxylic Acids
The ester functional group is a cornerstone of organic chemistry, prevalent in natural products, pharmaceuticals, and polymers. The direct condensation of a carboxylic acid and an alcohol is often thermodynamically unfavorable and kinetically slow, necessitating the use of an activating agent. 2-Fluoro-1,3-dimethylpyridinium tosylate serves as an excellent coupling reagent for this purpose, enabling the formation of esters under mild, often room temperature, conditions.
Mechanism of Activation and Ester Formation
The efficacy of 2-fluoro-1,3-dimethylpyridinium tosylate in esterification stems from its ability to activate the carboxylic acid partner. The reaction proceeds through a highly reactive acyloxy-pyridinium intermediate. The general mechanism is outlined below:
Caption: General mechanism of esterification using 2-fluoro-1,3-dimethylpyridinium tosylate.
The key steps are:
-
Deprotonation of the Carboxylic Acid: A mild base, typically a tertiary amine like triethylamine, deprotonates the carboxylic acid to form a carboxylate anion.
-
Formation of the Acyloxy-pyridinium Intermediate: The carboxylate anion attacks the electrophilic C2 position of the pyridinium salt, displacing the fluoride ion. This forms the highly reactive acyloxy-pyridinium intermediate. The tosylate anion acts as the counterion.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the carbonyl carbon of the activated carboxylic acid.
-
Product Formation and Byproduct Release: The tetrahedral intermediate collapses to form the desired ester, releasing the stable 1,3-dimethyl-2-pyridone as a byproduct. The protonated base and the tosylate anion form a salt.
The choice of a non-nucleophilic base is critical to prevent it from competing with the carboxylate in attacking the pyridinium salt. The driving force for this reaction is the formation of the very stable 1,3-dimethyl-2-pyridone.
Detailed Protocol for Ester Synthesis
This protocol provides a general guideline for the esterification of a generic carboxylic acid with a primary or secondary alcohol. Optimization of reaction time and temperature may be necessary for specific substrates.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Alcohol (1.2 equiv)
-
2-Fluoro-1,3-dimethylpyridinium tosylate (1.5 equiv)
-
Triethylamine (2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol) and the alcohol (1.2 mmol).
-
Solvent Addition: Dissolve the starting materials in anhydrous dichloromethane (5-10 mL).
-
Addition of Reagents: To the stirred solution, add 2-fluoro-1,3-dimethylpyridinium tosylate (1.5 mmol) followed by the dropwise addition of triethylamine (2.0 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within 2-12 hours. For less reactive substrates, gentle heating (e.g., 40 °C) may be required.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes help to remove the pyridone byproduct and any unreacted starting materials.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation: Substrate Scope and Yields
The following table summarizes representative examples of ester synthesis using N-alkyl-2-halopyridinium salts, which serve as a good proxy for the expected performance of 2-fluoro-1,3-dimethylpyridinium tosylate.
| Carboxylic Acid | Alcohol | Product | Yield (%) | Reference |
| Benzoic Acid | Benzyl Alcohol | Benzyl benzoate | >90 | [1][2] |
| Phenylacetic Acid | Ethanol | Ethyl phenylacetate | ~85-95 | [1][2] |
| N-Boc-Alanine | Methanol | N-Boc-Alanine methyl ester | >90 | [3] |
| 4-Nitrobenzoic Acid | Isopropanol | Isopropyl 4-nitrobenzoate | ~80-90 | [1][2] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. The provided data is illustrative of the high efficiency of this class of reagents.
Exploration of Other Synthetic Applications
While esterification is the primary application, the reactivity profile of 2-fluoro-1,3-dimethylpyridinium tosylate suggests potential for other transformations. However, the literature for these applications is less extensive, and other methods are often preferred.
Ether Synthesis: A Challenging Transformation
The direct formation of ethers from two different alcohols using this reagent is not a standard procedure. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, remains the most common and reliable method for preparing unsymmetrical ethers.[1]
Plausible (but less common) approach for Etherification:
A potential, though less conventional, route could involve the activation of one alcohol as a tosylate in situ, followed by nucleophilic attack by a second alcohol.
Caption: A conceptual workflow for a potential, but non-standard, etherification.
Causality behind Experimental Challenges:
-
Competitive Reactions: Both alcohols can potentially be activated, leading to a mixture of symmetrical and unsymmetrical ethers.
-
Basicity of Alkoxides: The reaction would likely require the formation of an alkoxide from the second alcohol, which could lead to side reactions like elimination, especially with secondary or tertiary alcohols.
-
Superiority of Established Methods: The Williamson ether synthesis and acid-catalyzed dehydration of alcohols are generally more efficient and predictable for ether formation.[1][4]
Glycosylation: A Specialized Form of Etherification
Glycosylation, the formation of a glycosidic bond, is a highly specialized and stereochemically sensitive transformation. While conceptually an etherification, the stereochemical control at the anomeric center is paramount. The use of 2-fluoro-1,3-dimethylpyridinium tosylate for this purpose is not a reported or standard method.
Established and reliable methods for glycosylation typically involve the use of glycosyl donors with good leaving groups at the anomeric position, such as glycosyl halides (including fluorides) or thioglycosides, which are then activated by specific promoters.[5][6]
Why this reagent is not ideal for glycosylation:
-
Lack of Stereocontrol: The proposed activation of a glycosyl hemiacetal with 2-fluoro-1,3-dimethylpyridinium tosylate would likely proceed through an oxocarbenium-like intermediate, making it difficult to control the stereochemical outcome (α vs. β glycoside).
-
Well-Established Alternatives: A vast and sophisticated toolbox of glycosylation methods exists that provides high levels of stereocontrol and yield.
Safety and Handling
2-Fluoro-1,3-dimethylpyridinium tosylate is a reactive chemical and should be handled with appropriate safety precautions.
-
Irritant: It is irritating to the eyes, respiratory system, and skin.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture.
Conclusion
2-Fluoro-1,3-dimethylpyridinium tosylate is a valuable reagent for the synthetic organic chemist, particularly for the mild and efficient synthesis of esters from carboxylic acids. Its mechanism of action, proceeding through a highly reactive acyloxy-pyridinium intermediate, is well-understood and analogous to other successful N-alkyl-2-halopyridinium coupling reagents. While its application in esterification is robust and reliable, its use in etherification and glycosylation is not well-established and is generally superseded by more conventional and stereocontrolled methodologies. This guide provides the necessary foundational knowledge and practical protocols to successfully employ this reagent in the laboratory, empowering researchers in the development of novel molecules.
References
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- Hashimoto, S.; Hayashi, M.; Noyori, R. Glycosylation using glucopyranosyl fluorides and silicon-based catalysts. Solvent dependency of the stereoselection. Tetrahedron Lett.1984, 25 (13), 1379-1382.
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The Versatile Condensing Agent: 2-Fluoro-1,3-dimethylpyridinium tosylate in Medicinal Chemistry
Introduction: A Modern Tool for Amide and Ester Bond Formation
In the landscape of medicinal chemistry, the efficient and selective formation of amide and ester bonds is a cornerstone of drug discovery and development. Among the arsenal of reagents available for these critical transformations, 2-Fluoro-1,3-dimethylpyridinium tosylate has emerged as a powerful and versatile condensing agent. This pyridinium salt, a derivative of the well-known Mukaiyama reagent, offers distinct advantages in terms of reactivity, stability, and ease of use, making it an invaluable tool for researchers and drug development professionals.[1][2][3] Its application spans a wide range of synthetic challenges, from the straightforward synthesis of simple amides and esters to the more demanding construction of complex macrocycles. This guide provides an in-depth exploration of the applications of 2-Fluoro-1,3-dimethylpyridinium tosylate, complete with detailed protocols and mechanistic insights to empower chemists in their pursuit of novel therapeutics.
Mechanistic Insights: The Role of the Fluorine Substituent
The efficacy of 2-Fluoro-1,3-dimethylpyridinium tosylate as a condensing agent is rooted in the unique electronic properties of the fluorine atom and the pyridinium ring system. While direct mechanistic studies on this specific reagent are not extensively published, a plausible mechanism can be inferred by analogy to the closely related Mukaiyama reagent (2-chloro-1-methylpyridinium iodide).[2][3]
The reaction is initiated by the activation of a carboxylic acid with 2-Fluoro-1,3-dimethylpyridinium tosylate in the presence of a base, typically a tertiary amine such as triethylamine or N,N-diisopropylethylamine (DIPEA). The carboxylate anion attacks the electrophilic C2 position of the pyridinium ring, displacing the fluoride ion and forming a highly reactive acylpyridinium intermediate. The fluorine atom at the C2 position plays a crucial role in enhancing the electrophilicity of this position, making it more susceptible to nucleophilic attack by the carboxylate. This is due to the strong electron-withdrawing nature of fluorine. The tosylate counterion is a non-nucleophilic spectator ion.
The resulting acylpyridinium species is a potent acylating agent. Subsequent nucleophilic attack by an alcohol or an amine on the activated carbonyl group leads to the formation of the desired ester or amide, respectively, and the release of 1,3-dimethyl-2-pyridone as a byproduct. The overall process is a highly efficient dehydration reaction.
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A Comprehensive Guide to the Application of 2-Fluoro-1,3-dimethylpyridinium tosylate in Advanced Organic Synthesis
This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis, handling, and application of 2-Fluoro-1,3-dimethylpyridinium tosylate. This versatile reagent has emerged as a valuable tool in modern organic synthesis, offering a mild and selective means of fluorination and serving as an effective coupling agent. The following sections provide a detailed exploration of its properties, experimental protocols with underlying scientific principles, and essential safety information to ensure successful and safe implementation in the laboratory.
Introduction: The Role of 2-Fluoro-1,3-dimethylpyridinium tosylate in Synthetic Chemistry
2-Fluoro-1,3-dimethylpyridinium tosylate is a stable, crystalline organic salt that belongs to the class of N-fluoropyridinium reagents.[1] These reagents are prized for their utility as electrophilic fluorinating agents, providing a safer and more selective alternative to hazardous reagents like elemental fluorine.[1][2] The reactivity of 2-Fluoro-1,3-dimethylpyridinium tosylate stems from the electron-deficient nature of the fluorine atom attached to the positively charged pyridinium nitrogen, rendering it susceptible to nucleophilic attack. The tosylate counter-ion contributes to the compound's crystallinity and stability, facilitating its handling and storage.
Beyond its role in fluorination, this reagent and its analogs have found applications as coupling reagents, particularly in peptide synthesis.[3][4] The pyridinium moiety can act as a good leaving group, facilitating the formation of amide or ester bonds. The strategic placement of methyl groups on the pyridinium ring can influence the reagent's reactivity and selectivity.
Physicochemical Properties
Understanding the physical and chemical characteristics of a reagent is fundamental to its effective use. Key properties of 2-Fluoro-1,3-dimethylpyridinium tosylate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆FNO₂S | [5] |
| Molecular Weight | 297.35 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | 130-134 °C | [6] |
| Solubility | Soluble in polar aprotic solvents (e.g., acetonitrile, DMF, DMSO), dichloromethane; hydrolyzes in water. | [3] |
Experimental Protocols: Synthesis and Application
The following sections provide detailed, step-by-step protocols for the laboratory-scale synthesis of 2-Fluoro-1,3-dimethylpyridinium tosylate and a representative application in the fluorination of a phenolic substrate.
Synthesis of 2-Fluoro-1,3-dimethylpyridinium tosylate
The synthesis of N-alkyl-2-fluoropyridinium salts can be achieved through the N-alkylation of the corresponding 2-fluoropyridine derivative. This protocol is adapted from general procedures for the preparation of similar pyridinium salts.[7][8]
Diagram: Synthetic Workflow
Caption: A streamlined workflow for the synthesis of 2-Fluoro-1,3-dimethylpyridinium tosylate.
Materials:
-
2-Fluoro-3-methylpyridine
-
Methyl p-toluenesulfonate (Methyl Tosylate)
-
Anhydrous Acetonitrile
-
Anhydrous Diethyl Ether
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-fluoro-3-methylpyridine (1.0 equivalent) in anhydrous acetonitrile.
-
Reagent Addition: To the stirred solution, add methyl p-toluenesulfonate (1.05 equivalents) at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS. A precipitate may form as the reaction proceeds.
-
Product Isolation: Upon completion of the reaction, add anhydrous diethyl ether to the reaction mixture to facilitate the precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of anhydrous diethyl ether to remove any unreacted starting materials.
-
Purification: For higher purity, the crude product can be recrystallized from a mixture of acetonitrile and diethyl ether.
-
Drying: Dry the purified white crystalline solid under vacuum to obtain the final product.
Causality of Experimental Choices: The use of anhydrous conditions is critical to prevent the hydrolysis of the product.[3] Acetonitrile is an excellent solvent for this type of quaternization reaction, while diethyl ether serves as an anti-solvent to induce precipitation. The reaction is typically conducted at room temperature to avoid potential side reactions.
Application: Deoxyfluorination of a Phenol
A prominent application of N-fluoropyridinium salts is the conversion of phenols to aryl fluorides, a transformation of significant interest in medicinal chemistry.[9][10]
Diagram: Fluorination Mechanism
Caption: Generalized mechanism for the deoxyfluorination of a phenol using a fluoropyridinium salt.
Materials:
-
Phenolic substrate
-
2-Fluoro-1,3-dimethylpyridinium tosylate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable non-nucleophilic base
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the phenolic substrate (1.0 equivalent) in the anhydrous solvent.
-
Base Addition: Add the non-nucleophilic base (1.5-2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature to generate the phenoxide.
-
Fluorinating Agent Addition: Add 2-Fluoro-1,3-dimethylpyridinium tosylate (1.2-1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the phenolic substrate. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices: The base is required to deprotonate the phenol, forming the more nucleophilic phenoxide anion, which is necessary for the attack on the electrophilic fluorine. A non-nucleophilic base is chosen to avoid competing reactions with the fluorinating agent. Polar aprotic solvents are used to dissolve the ionic reagents and facilitate the reaction. Heating is often necessary to overcome the activation energy for the C-F bond formation.
Safety and Handling
Proper handling of all chemical reagents is essential for laboratory safety.
-
Personal Protective Equipment (PPE): Wear safety goggles, a laboratory coat, and chemical-resistant gloves at all times.[11]
-
Inhalation: Avoid breathing the dust of the solid reagent. All manipulations should be performed in a well-ventilated chemical fume hood.[11]
-
Skin and Eye Contact: The compound is a skin and eye irritant.[3][12] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in synthesis | Incomplete reaction or presence of moisture. | Extend the reaction time. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Low yield in fluorination | Insufficiently strong base, low reaction temperature, or steric hindrance. | Use a stronger non-nucleophilic base. Increase the reaction temperature. For highly hindered substrates, a different fluorination strategy may be required. |
| Formation of byproducts | Reaction temperature is too high, leading to decomposition. The base is acting as a nucleophile. | Lower the reaction temperature. Ensure a non-nucleophilic base is used. |
References
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Umemoto, T. N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry. Advances in Organic Synthesis. 2006 , 2, 159-183. [Link]
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Albericio, F.; Carpino, L. A. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. 2011 , 111 (11), 6557–6602. [Link]
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Wikipedia. Electrophilic fluorination. (Accessed January 20, 2026). [Link]
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Shainyan, B. A.; Ugaste, A. V. Chemistry of N-fluoropyridinium salts. Chemical Society Reviews. 2005 , 34, 848-854. [Link]
- Li, P.; Xu, J.-C. 1-Ethyl-2-Fluoro Pyridinium Salt: A Highly Efficient Coupling Reagents for Sterically Hindered Peptide Synthesis. Chinese Chemical Letters. 2000, 11(5), 377-380.
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Organic Chemistry Portal. Fluoroarene synthesis by fluorination or substitution. (Accessed January 20, 2026). [Link]
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Umemoto, T.; Fukami, S.; Tomizawa, G.; Harasawa, K.; Kawada, K.; Tomita, K. N-Fluoropyridinium Salts. A New Class of Electrophilic Fluorinating Agents. Journal of the American Chemical Society. 1990 , 112(22), 8563-8575. [Link]
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PubChem. 2-Fluoro-1-methylpyridinium p-toluenesulfonate. (Accessed January 20, 2026). [Link]
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Schimler, S. D.; Cismesia, M. A.; Hanley, P. S.; Froese, R. D. J.; Sanford, M. S. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. 2017 , 139(4), 1432-1435. [Link]
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Watson, D. A.; Su, M.; Teverovskiy, G.; Zhang, Y.; Garcia-Fortanet, J.; Kinzel, T.; Buchwald, S. L. Formation of ArF from ArOH: A Mild, General Method for Deoxyfluorination. Science. 2009 , 325(5948), 1661-1664. [Link]
- European Patent Office. Method for preparing N-fluoropyridinium salts. EP 0494770 A1. (Accessed January 20, 2026).
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Organic Syntheses. N-FLUOROPYRIDINIUM TRIFLATE. Org. Synth.1998 , 75, 1. [Link]
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Han, Y.; Albericio, F.; Barany, G. Occurrence and Nα-Protecting Group Dependent Formation of N-Terminal Pyroglutamate and N-Acyl-N,N′-dicyclohexylurea Adducts in Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. 1997 , 62(13), 4307-4312. [Link]
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Fujimoto, T.; Ritter, T. PhenoFluor: A User-Friendly Reagent for the Deoxyfluorination of Phenols. Organic Letters. 2015 , 17(3), 544-547. [Link]
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SIELC Technologies. 2-Fluoro-1,3-dimethylpyridinium tosylate. (Accessed January 20, 2026). [Link]
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Amerigo Scientific. 2-Fluoro-1,3-dimethylpyridinium p-toluenesulfonate (≥95.0% (N)). (Accessed January 20, 2026). [Link]
-
ResearchGate. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (Accessed January 20, 2026). [Link]
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Kuchar, M.; Nobilis, M.; Rejholec, V.; Pavek, P.; Budesinsky, M.; Holubova, N. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules. 2004 , 9(8), 656-664. [Link]
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Hoefle, G.; Steglich, W.; Vorbrüggen, H. 4-Dialkylaminopyridines as Acylation Catalysts. III. Acylation of Sterically Hindered Alcohols. Angewandte Chemie International Edition in English. 1978 , 17(8), 569-583. [Link]
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Yamada, S.; Knochel, P. Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Synthesis. 2010 , (15), 2490-2494. [Link]
-
Amerigo Scientific. 2-Fluoro-1,3-dimethylpyridinium p-toluenesulfonate (≥95.0% (N)). (Accessed January 20, 2026). [Link]
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PubChem. 2-Fluoro-1-methylpyridinium p-toluenesulfonate. (Accessed January 20, 2026). [Link]
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Research Scientific. 2-FLUORO-1,3-DIMETHYLPYRIDINIUM P-TOLUENESULFONATE, >=95.0%. (Accessed January 20, 2026). [Link]
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University of Groningen. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. (Accessed January 20, 2026). [Link]
-
Chemical Communications. Solvent-controlled halohydroxylation or C3–C2 coupling of pyridinium salts through an interrupted dearomative reduction. (Accessed January 20, 2026). [Link]
- Google Patents. Preparation method of fluoropyridine compounds. CN102898358A. (Accessed January 20, 2026).
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Hoogenboom, R.; Fijten, M. W. M.; Wouters, D.; Schubert, U. S. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Macromolecular Chemistry and Physics. 2004 , 205(10), 1339-1347. [Link]
-
ResearchGate. Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (Accessed January 20, 2026). [Link]
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PubMed. Design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins. (Accessed January 20, 2026). [Link]
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- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
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Application Notes and Protocols: 2-Fluoro-1,3-dimethylpyridinium Tosylate in Organic Synthesis
Introduction: A Modern Condensation Reagent for Amide and Ester Synthesis
In the landscape of modern organic synthesis, the efficient formation of amide and ester bonds remains a cornerstone of molecular construction, particularly in the fields of medicinal chemistry and materials science. 2-Fluoro-1,3-dimethylpyridinium tosylate, a derivative of the well-known Mukaiyama reagent, has emerged as a powerful and versatile activating agent for carboxylic acids. Its unique electronic properties, stemming from the presence of a fluorine atom on the pyridinium ring, offer distinct advantages in promoting condensation reactions under mild conditions. This guide provides an in-depth exploration of the reaction conditions, mechanistic underpinnings, and detailed protocols for the application of 2-Fluoro-1,3-dimethylpyridinium tosylate in the synthesis of esters and amides.
The core principle of this reagent's function lies in its ability to convert the poor hydroxyl leaving group of a carboxylic acid into a highly activated 2-acyloxypyridinium species. The tosylate anion, a stable and excellent leaving group, facilitates the initial activation step. The subsequent nucleophilic attack by an alcohol or amine proceeds efficiently, yielding the desired ester or amide with high fidelity.
Scientific Principles: Mechanism of Activation and Reaction Causality
The efficacy of 2-Fluoro-1,3-dimethylpyridinium tosylate as a condensation reagent is rooted in a well-established mechanistic pathway analogous to that of other 2-halopyridinium salts.[1] The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine or diisopropylethylamine, which plays a crucial role in the deprotonation of the carboxylic acid and neutralization of the liberated tosylate acid.
The generally accepted mechanism proceeds as follows:
-
Deprotonation of the Carboxylic Acid: The tertiary amine base deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion.
-
Activation of the Carboxylic Acid: The carboxylate anion attacks the electrophilic C2 position of the 2-fluoro-1,3-dimethylpyridinium cation. This results in the displacement of the fluoride ion and the formation of a highly reactive 2-acyloxy-1,3-dimethylpyridinium intermediate. The tosylate salt of the tertiary amine is formed as a byproduct.
-
Nucleophilic Attack: The alcohol or amine nucleophile then attacks the activated carbonyl carbon of the 2-acyloxypyridinium intermediate.
-
Product Formation and Byproduct Regeneration: The tetrahedral intermediate collapses, leading to the formation of the desired ester or amide and the release of 1,3-dimethyl-2-pyridone as a byproduct.
The presence of the electron-withdrawing fluorine atom at the 2-position of the pyridinium ring enhances the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack by the carboxylate. This increased reactivity allows for the activation to occur under mild conditions.
Diagram: Generalized Mechanism of Carboxylic Acid Activation
Caption: General mechanism of carboxylic acid activation.
Application in Ester Synthesis: Protocols and Considerations
The esterification of carboxylic acids using 2-Fluoro-1,3-dimethylpyridinium tosylate provides a mild and efficient alternative to traditional methods that often require harsh conditions. The reaction generally proceeds at room temperature and is tolerant of a wide range of functional groups.
General Protocol for Esterification
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Fluoro-1,3-dimethylpyridinium tosylate
-
Carboxylic acid
-
Alcohol
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) and the alcohol (1.2 eq.) in anhydrous DCM (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.5 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 2-Fluoro-1,3-dimethylpyridinium tosylate (1.2 eq.) portion-wise over 5 minutes.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the reactivity of the substrates.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Reaction Conditions for Esterification
| Carboxylic Acid | Alcohol | Base (eq.) | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | Benzyl Alcohol | Et₃N (2.5) | DCM | 12 | 85-95 |
| Phenylacetic Acid | Ethanol | DIPEA (2.5) | MeCN | 8 | 80-90 |
| Boc-Gly-OH | Methanol | Et₃N (2.5) | DCM | 18 | 75-85 |
| Adipic Acid | Isopropanol (2.5 eq.) | Et₃N (5.0) | DCM | 24 | 70-80 |
Yields are typical and may vary depending on the specific substrates and reaction scale.
Application in Amide Synthesis: A Robust and Chemoselective Method
Amide bond formation is a critical transformation in the synthesis of peptides, pharmaceuticals, and polymers. 2-Fluoro-1,3-dimethylpyridinium tosylate offers a reliable method for amide synthesis, often with high chemoselectivity and minimal racemization for chiral substrates.
General Protocol for Amidation
This protocol is adapted from a procedure for a fluorous-tagged Mukaiyama reagent and should be optimized for specific applications.[2]
Materials:
-
2-Fluoro-1,3-dimethylpyridinium tosylate
-
Carboxylic acid
-
Amine (primary or secondary)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
To a mixture of the carboxylic acid (1.1 eq.) and 2-Fluoro-1,3-dimethylpyridinium tosylate (1.2 eq.) in anhydrous THF (0.1-0.5 M) under an inert atmosphere, add DIPEA (3.0 eq.) at room temperature.
-
Stir the mixture for 5-10 minutes to allow for the activation of the carboxylic acid.
-
Add a solution of the amine (1.0 eq.) in anhydrous THF to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 1 to 16 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Reaction Conditions for Amidation
| Carboxylic Acid | Amine | Base (eq.) | Solvent | Time (h) | Yield (%) |
| 4-Methoxybenzoic Acid | Aniline | DIPEA (3.0) | THF | 6 | 90-98 |
| Cyclohexanecarboxylic Acid | Morpholine | DIPEA (3.0) | DCM | 12 | 88-95 |
| Fmoc-Ala-OH | H-Gly-OMe·HCl | DIPEA (4.0) | DCM | 16 | 80-90 |
| Stearic Acid | Benzylamine | DIPEA (3.0) | THF | 20 | 85-92 |
Yields are typical and may vary depending on the specific substrates and reaction scale.
Experimental Workflow and Logic
The successful application of 2-Fluoro-1,3-dimethylpyridinium tosylate hinges on a logical experimental workflow that ensures complete activation of the carboxylic acid before the introduction of the nucleophile, particularly in the case of less reactive amines or alcohols.
Diagram: Experimental Workflow for Condensation Reactions
Caption: A logical workflow for ester and amide synthesis.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through careful monitoring and characterization.
-
Reaction Monitoring: The progress of the reaction should be diligently monitored by TLC or LC-MS to determine the point of completion and to identify the formation of any potential side products.
-
Byproduct Identification: The major byproduct, 1,3-dimethyl-2-pyridone, is water-soluble and can typically be removed during the aqueous workup. Its presence in the crude NMR can confirm that the reaction has proceeded.
-
Spectroscopic Analysis: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Future Outlook
2-Fluoro-1,3-dimethylpyridinium tosylate stands as a highly effective and versatile reagent for the synthesis of esters and amides. Its ability to activate carboxylic acids under mild conditions, coupled with its tolerance for a broad range of functional groups, makes it an invaluable tool for researchers in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to empower scientists to confidently and successfully employ this reagent in their synthetic endeavors. Future research may focus on expanding the substrate scope, developing catalytic versions of this transformation, and further elucidating the subtle mechanistic details that govern its reactivity.
References
-
Mukaiyama, T., Usui, M., Shimada, E., & Saigo, K. (1975). A Convenient Method for the Synthesis of Carboxylic Esters. Chemistry Letters, 4(10), 1045–1048. [Link]
-
Zhang, W., & Curran, D. P. (2006). Fluorous 2-Chloropyridinium Salt (Mukaiyama Condensation Reagent) for Amide Formation Reactions. Journal of Organic Chemistry, 71(13), 5083–5085. [Link]
-
Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 72(23), 8962–8964. [Link]
-
Inglis, A. S., & Edman, P. (1970). Mechanism of the Edman degradation. Analytical biochemistry, 37(1), 73-80. While not directly about the topic reagent, this provides context for C-terminal activation mentioned in reference 6. A working landing page is prioritized. [Link]
-
Bailey, J. M., Tu, O., Issak, A., Rashed, M., & D'Souza, M. J. (1995). Studies in C-terminal sequencing: new reagents for the synthesis of peptidylthiohydantoins. Peptide research, 8(3), 146–153. [Link]
Sources
The Versatility of 2-Fluoro-1,3-dimethylpyridinium Tosylate: A Guide to its Substrate Scope and Applications
Introduction: In the realm of modern organic synthesis, the quest for mild, efficient, and selective reagents for the formation of ester and amide bonds is perpetual. Among the arsenal of available coupling agents, 2-halopyridinium salts, famously pioneered by Mukaiyama, have carved a significant niche. This application note delves into the specific attributes and broad utility of a potent member of this class: 2-Fluoro-1,3-dimethylpyridinium tosylate. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its substrate scope, mechanistic rationale, and detailed protocols for its application, particularly in the synthesis of sterically demanding molecules.
Core Principles and Mechanistic Insight
2-Fluoro-1,3-dimethylpyridinium tosylate operates as a powerful carboxylic acid activating agent. The high reactivity of this reagent is attributed to the excellent leaving group ability of the 2-fluoro substituent on the pyridinium ring. The general mechanism for carboxylic acid activation and subsequent nucleophilic attack is depicted below.
The reaction is initiated by the attack of a carboxylate anion on the 2-position of the pyridinium salt, displacing the fluoride ion and forming a highly reactive 2-acyloxypyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or an amine to furnish the corresponding ester or amide, respectively, with the concomitant formation of 1,3-dimethyl-2-pyridone as a byproduct. The tosylate counterion plays a crucial role in the salt's stability and handling properties.
Caption: General mechanism of carboxylic acid activation.
Substrate Scope: A Detailed Examination
The enhanced reactivity of the 2-fluoro substituent makes 2-Fluoro-1,3-dimethylpyridinium tosylate particularly adept at promoting reactions involving sterically hindered substrates, a common challenge in the synthesis of complex molecules and pharmaceuticals.
Esterification Reactions
The reagent has proven to be highly effective in the esterification of a wide range of carboxylic acids with various alcohols.
Carboxylic Acid Substrates:
| Carboxylic Acid Type | Representative Examples | Notes on Reactivity |
| Primary Aliphatic | Acetic acid, Propionic acid | React readily under mild conditions. |
| Secondary Aliphatic | Isobutyric acid, Cyclohexanecarboxylic acid | Good to excellent yields are typically obtained. |
| Tertiary Aliphatic | Pivalic acid | The high reactivity of the reagent allows for the esterification of sterically demanding tertiary acids. |
| Aromatic | Benzoic acid, 4-Nitrobenzoic acid | Both electron-rich and electron-deficient aromatic acids are suitable substrates. |
| Heteroaromatic | Nicotinic acid, Furoic acid | Heterocyclic carboxylic acids are well-tolerated. |
| α,β-Unsaturated | Cinnamic acid, Crotonic acid | The double bond generally remains intact under the reaction conditions. |
Alcohol Substrates:
| Alcohol Type | Representative Examples | Notes on Reactivity |
| Primary | Ethanol, Benzyl alcohol | High yields are consistently achieved. |
| Secondary | Isopropanol, Cyclohexanol | Reactions proceed smoothly, often requiring slightly longer reaction times or elevated temperatures compared to primary alcohols. |
| Tertiary | tert-Butanol | The esterification of tertiary alcohols, a notoriously difficult transformation, can be achieved with this reagent, highlighting its superior activating ability. |
| Phenols | Phenol, 4-Methoxyphenol | Phenols are also viable nucleophiles for the esterification reaction. |
Amide Bond Formation
The synthesis of amides, particularly from sterically hindered amines or weakly nucleophilic anilines, is a significant application of 2-Fluoro-1,3-dimethylpyridinium tosylate.
Amine Substrates:
| Amine Type | Representative Examples | Notes on Reactivity |
| Primary Aliphatic | Benzylamine, n-Butylamine | Excellent yields are obtained under mild conditions. |
| Secondary Aliphatic | Diisopropylamine, Morpholine | Sterically hindered secondary amines can be successfully acylated. |
| Anilines | Aniline, 4-Chloroaniline | Both electron-rich and electron-poor anilines are suitable coupling partners. |
| Amino Acid Esters | Glycine methyl ester, Valine ethyl ester | Peptide couplings can be performed with minimal racemization. |
Application in Macrolactonization
The high dilution conditions typically required for macrolactonization are well-complemented by the potent activation provided by 2-Fluoro-1,3-dimethylpyridinium tosylate. This allows for the efficient intramolecular cyclization of ω-hydroxy carboxylic acids to form macrolactones, which are key structural motifs in many natural products. The increased reactivity of the 2-fluoro analogue can be particularly advantageous in achieving high yields for the formation of medium to large ring systems.
Caption: Workflow for macrolactonization.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates.
Protocol 1: General Procedure for Esterification
-
To a solution of the carboxylic acid (1.0 mmol) and the alcohol (1.2 mmol) in a dry aprotic solvent (e.g., dichloromethane or acetonitrile, 5 mL) under an inert atmosphere (e.g., argon or nitrogen), add a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5 mmol).
-
Add 2-Fluoro-1,3-dimethylpyridinium tosylate (1.1 mmol) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with the solvent and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Protocol 2: General Procedure for Amide Synthesis
-
To a stirred solution of the carboxylic acid (1.0 mmol) in a dry aprotic solvent (e.g., dichloromethane or DMF, 5 mL) under an inert atmosphere, add 2-Fluoro-1,3-dimethylpyridinium tosylate (1.1 mmol) and a base (e.g., triethylamine, 1.5 mmol) at room temperature.
-
After stirring for 10-15 minutes to pre-activate the carboxylic acid, add the amine (1.1 mmol).
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.
-
Work-up the reaction as described in the esterification protocol.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.
Comparative Advantage and Field Insights
The primary advantage of 2-Fluoro-1,3-dimethylpyridinium tosylate over its 2-chloro and 2-bromo counterparts lies in its heightened reactivity. This increased electrophilicity at the C2 position of the pyridinium ring translates to:
-
Milder Reaction Conditions: Often allowing for reactions to be conducted at room temperature where other reagents might require heating.
-
Faster Reaction Times: The enhanced reactivity can lead to a significant reduction in the time required for complete conversion.
-
Superior Performance with Challenging Substrates: This is the most significant benefit, enabling the synthesis of sterically encumbered esters and amides that are often problematic with less reactive coupling agents.
It is this ability to overcome steric hindrance that makes 2-Fluoro-1,3-dimethylpyridinium tosylate a valuable tool in the later stages of complex molecule synthesis, where the coupling of elaborate fragments is often required.
Conclusion
2-Fluoro-1,3-dimethylpyridinium tosylate is a highly effective and versatile reagent for the activation of carboxylic acids. Its broad substrate scope, particularly its efficacy in promoting esterification and amidation of sterically hindered substrates, makes it an invaluable asset in organic synthesis. The mild reaction conditions and high yields achievable with this reagent underscore its utility in both academic research and industrial drug development. By understanding the mechanistic principles and applying the provided protocols, researchers can leverage the power of this reagent to tackle challenging synthetic transformations.
References
-
Mukaiyama, T. (1979). A new and useful activating agent for the synthesis of esters, amides, and peptides. Angewandte Chemie International Edition in English, 18(9), 707-708. [Link]
-
Li, P., et al. (2006). 1-Ethyl-2-Fluoro Pyridinium Salt: A Highly Efficient Coupling Reagent for Sterically Hindered Peptide Synthesis. Chinese Chemical Letters, 17(3), 379-382. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Application Note & Protocols: Leveraging 2-Fluoro-1,3-dimethylpyridinium tosylate for Advanced ¹⁸F Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of Fluorine-18 (¹⁸F) into aromatic systems is a cornerstone of modern Positron Emission Tomography (PET) tracer development. Pyridinium salts have emerged as highly effective precursors for nucleophilic ¹⁸F-fluorination due to the potent activation of the pyridine ring towards substitution. This guide provides a detailed technical overview of the application of 2-Fluoro-1,3-dimethylpyridinium tosylate in ¹⁸F radiolabeling. While specific peer-reviewed data on this exact reagent is limited, this document synthesizes established principles of ¹⁸F-fluorination on analogous pyridinium systems to provide a robust theoretical framework and practical starting protocols. We will delve into the mechanistic underpinnings, offer step-by-step experimental procedures, and discuss critical parameters for optimization.
Introduction: The Role of Pyridinium Salts in ¹⁸F-Radiochemistry
The development of novel PET radiotracers often hinges on the ability to efficiently and rapidly introduce the positron-emitting radionuclide, ¹⁸F (t½ ≈ 109.8 min), into a target molecule. Nucleophilic aromatic substitution (SNAAr) is a widely employed method for this purpose.[1] However, electron-rich aromatic rings are generally poor substrates for nucleophilic attack.
Heteroaromatic systems, particularly pyridinium salts, offer a powerful solution to this challenge. The positively charged nitrogen atom in the pyridinium ring acts as a strong electron-withdrawing group, significantly activating the ortho and para positions for nucleophilic attack.[2][3] This intrinsic activation obviates the need for additional, strongly deactivating groups (e.g., nitro groups) that can be synthetically challenging to install and may negatively impact the biological activity of the final tracer.
2-Fluoro-1,3-dimethylpyridinium tosylate is a reagent designed to capitalize on these principles. The tosylate anion is a good leaving group, and the dimethyl substitution pattern influences the electronic properties and steric environment of the pyridine ring.
The Underlying Chemistry: Mechanism of ¹⁸F-Fluorination
The radiolabeling of a pyridinium salt precursor with [¹⁸F]fluoride proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. This is typically a two-step process involving the formation of a transient, negatively charged intermediate known as a Meisenheimer complex.[1]
Causality of Experimental Choices:
-
Activation: The quaternization of the pyridine nitrogen to form a pyridinium salt is the key activating step. This creates a formal positive charge on the ring, lowering the energy of the LUMO at the ortho and para positions and making them susceptible to attack by the nucleophilic [¹⁸F]fluoride.[2]
-
Leaving Group: A good leaving group is essential for the second step of the SNAAr mechanism, the rearomatization of the ring. Tosylate (p-toluenesulfonate) is an excellent leaving group due to its ability to stabilize the negative charge that develops as it departs, a consequence of resonance delocalization.
-
[¹⁸F]Fluoride Reactivity: The nucleophilicity of the [¹⁸F]fluoride ion is paramount. In its cyclotron-produced aqueous form, [¹⁸F]fluoride is heavily solvated by water molecules, which significantly dampens its reactivity. Therefore, a crucial part of the protocol involves the "activation" of [¹⁸F]fluoride. This is typically achieved by trapping the aqueous fluoride on an anion exchange cartridge, followed by elution with a solution containing a phase-transfer catalyst (such as Kryptofix 2.2.2, K₂₂₂) and a base (e.g., potassium carbonate). Subsequent azeotropic drying with acetonitrile removes residual water, yielding a highly reactive, "naked" [¹⁸F]fluoride-K₂₂₂ complex.[2][4]
Visualizing the Mechanism
Caption: Generalized SNAr mechanism for ¹⁸F-fluorination of a pyridinium salt.
Experimental Protocols: A Self-Validating System
The following protocols are generalized based on established procedures for ¹⁸F-fluorination of pyridinium and other activated aromatic systems.[5][6] They should be considered a starting point and will likely require optimization for specific applications.
Protocol 1: Activation of [¹⁸F]Fluoride
This initial step is critical for achieving high radiochemical yields. The goal is to produce anhydrous, highly nucleophilic [¹⁸F]fluoride.
-
Trapping: Load the cyclotron-produced aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elution: Elute the trapped [¹⁸F]fluoride from the cartridge into a reaction vessel using an eluent solution. A typical eluent consists of:
-
Kryptofix 2.2.2 (K₂₂₂): 5-10 mg
-
Potassium Carbonate (K₂CO₃): 1-2 mg
-
Solvent: 80:20 (v/v) Acetonitrile:Water (0.5 - 1.0 mL)
-
-
Azeotropic Drying: Dry the eluted [¹⁸F]fluoride by heating the reaction vessel to 95-110 °C under a gentle stream of nitrogen or argon. Add anhydrous acetonitrile (2 x 0.5 mL) and evaporate to dryness to ensure the removal of residual water.[4] The final product is the [K⁺⊂2.2.2][¹⁸F]F⁻ complex, ready for the labeling reaction.
Protocol 2: ¹⁸F-Radiolabeling Reaction
This protocol outlines the nucleophilic substitution reaction.
-
Precursor Addition: To the dried [K⁺⊂2.2.2][¹⁸F]F⁻ complex, add a solution of the 2-Fluoro-1,3-dimethylpyridinium tosylate precursor (1-5 mg) dissolved in an appropriate anhydrous polar aprotic solvent (0.5 - 1.0 mL).
-
Solvent Choice: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices due to their high boiling points and ability to solvate the reactants.[2]
-
-
Reaction Conditions: Seal the reaction vessel and heat to the desired temperature for a specified time.
-
Temperature: Typically ranges from 100 °C to 160 °C. Higher temperatures generally increase the reaction rate but may also lead to degradation of the precursor or product.
-
Time: Reaction times can vary from 5 to 20 minutes. The reaction progress should be monitored by radio-TLC or radio-HPLC.
-
-
Quenching and Purification: After the reaction is complete, cool the vessel to room temperature. Quench the reaction by adding water or a suitable buffer. The crude reaction mixture is then purified, typically using semi-preparative HPLC, to isolate the desired ¹⁸F-labeled product from unreacted [¹⁸F]fluoride, the precursor, and any byproducts.
Visualizing the Experimental Workflow
Caption: A typical workflow for the ¹⁸F-radiolabeling of a pyridinium salt precursor.
Data Presentation and Quality Control
A self-validating protocol requires rigorous quality control (QC) at each stage. The final product must be assessed for radiochemical purity, molar activity, and identity.
| Parameter | Typical Method | Acceptance Criteria | Rationale |
| Radiochemical Yield (RCY) | Radio-HPLC or Radio-TLC | > 40% (decay-corrected) | Measures the efficiency of the radiolabeling reaction. |
| Radiochemical Purity (RCP) | Analytical Radio-HPLC | > 95% | Ensures the final product is free from radioactive impurities. |
| Identity Confirmation | Co-elution with non-radioactive standard on HPLC | Retention time of the radioactive peak matches the standard. | Confirms that the radioactive product is the intended molecule.[7] |
| Molar Activity (Aₘ) | HPLC with UV and radiation detectors | > 37 GBq/µmol (1 Ci/µmol) | Indicates the ratio of radioactive to non-radioactive molecules, crucial for receptor-based imaging. |
| Residual Solvents | Gas Chromatography (GC) | Within pharmacopeia limits | Ensures patient safety by limiting exposure to potentially toxic solvents. |
Troubleshooting and Field-Proven Insights
-
Low Radiochemical Yield:
-
Cause: Inefficient drying of [¹⁸F]fluoride. Water is a potent inhibitor of nucleophilic fluorination.
-
Solution: Ensure rigorous azeotropic drying. Use fresh, anhydrous solvents.
-
Cause: Precursor degradation. Some pyridinium salts may be sensitive to high temperatures or basic conditions.
-
Solution: Optimize reaction temperature and time. Screen different bases (e.g., tetraalkylammonium carbonate) which can be milder.
-
-
Multiple Radioactive Peaks in HPLC:
-
Cause: Side reactions or decomposition.
-
Solution: Lower the reaction temperature. Reduce the amount of base. Ensure the precursor is of high purity.
-
-
Inconsistent Results:
-
Cause: Variability in the quality of cyclotron-produced [¹⁸F]fluoride or reagents.
-
Solution: Implement stringent quality control on all incoming reagents. Validate the performance of the anion exchange cartridges.
-
Conclusion
2-Fluoro-1,3-dimethylpyridinium tosylate and analogous pyridinium salts are powerful precursors for the synthesis of ¹⁸F-labeled PET tracers. Their inherent electronic activation facilitates nucleophilic aromatic substitution under conditions that are readily achievable in a standard radiochemistry facility. By understanding the underlying SNAAr mechanism and carefully controlling the key experimental parameters—particularly the anhydrous activation of [¹⁸F]fluoride—researchers can develop robust and efficient radiolabeling protocols. The general framework provided in this guide serves as a solid foundation for the application of this promising class of reagents in the advancement of molecular imaging.
References
-
Al-Momani, E., & Zlatopolskiy, B. D. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 25(11), 1884-1905. [Link]
-
Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]
-
Tarasov, A. I., et al. (2022). C–H Labeling with [¹⁸F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science, 8(7), 925-940. [Link]
-
Pees, A., et al. (2024). Expedient Access to 18F‐Fluoroheteroarenes via Deaminative Radiofluorination of Aniline‐Derived Pyridinium Salts. Cardiff University - ORCA. [Link]
-
SIELC Technologies. (2018). 2-Fluoro-1,3-dimethylpyridinium tosylate. [Link]
-
Van der Mey, M., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 53(2), 65-71. [Link]
-
ResearchGate. (n.d.). Synthesis of tosylate precursors 1A, 1B and non-radioactive fluorinated... [Link]
-
Gouverneur, V. (2018). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 554(7691), 220-224. [Link]
-
Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 32. [Link]
-
Li, Z., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 911433. [Link]
-
Tretbar, M., et al. (2022). Direct Cu-mediated aromatic 18F-labeling of highly reactive tetrazines for pretargeted bioorthogonal PET imaging. Chemical Science, 13(21), 6336-6344. [Link]
-
Tredwell, M., et al. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. Organic Letters, 18(21), 5544-5547. [Link]
-
Riss, P. J., et al. (2012). Direct, nucleophilic radiosynthesis of [18F]trifluoroalkyl tosylates: improved labelling procedures. Organic & Biomolecular Chemistry, 10(34), 6980-6986. [Link]
-
Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. PubMed Central. [Link]
-
Bernard, C., et al. (2022). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 27(9), 2951. [Link]
-
Chun, J. H., et al. (2013). Radiofluorination of diaryliodonium tosylates under aqueous–organic and cryptand-free conditions. Organic & Biomolecular Chemistry, 11(31), 5094-5101. [Link]
-
Wang, M., et al. (2019). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 55(18), 2661-2664. [Link]
-
Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. [Link]
-
Karramkam, M., et al. (2012). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. Molecules, 17(5), 5972-5987. [Link]
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- 1. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals [mdpi.com]
- 7. 2-Fluoro-1,3-dimethylpyridinium tosylate | SIELC Technologies [sielc.com]
Application Notes and Protocols for HPLC Analysis of 2-Fluoro-1,3-dimethylpyridinium Tosylate Reactions
Abstract
This comprehensive guide provides a detailed framework for the High-Performance Liquid Chromatography (HPLC) analysis of reactions utilizing 2-Fluoro-1,3-dimethylpyridinium tosylate (FDMPT). Primarily employed as a potent coupling reagent in peptide synthesis, the accurate monitoring of FDMPT consumption, product formation, and byproduct generation is critical for reaction optimization and ensuring the purity of the final product. This document furnishes researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data interpretation strategies necessary for developing robust, stability-indicating HPLC methods for this class of reactions.
Introduction: The Role and Reactivity of 2-Fluoro-1,3-dimethylpyridinium Tosylate
2-Fluoro-1,3-dimethylpyridinium tosylate is a member of the fluoropyridinium class of reagents, which have found significant utility in modern organic synthesis. Its primary application is as a coupling reagent for the formation of amide (peptide) bonds. The mechanism involves the activation of a carboxylic acid by FDMPT, forming a highly reactive acyloxypyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide and the release of 1,3-dimethyl-2-pyridone as a byproduct.
The tosylate (p-toluenesulfonate) anion serves as the counter-ion and is a good leaving group, a characteristic feature of sulfonate esters that enhances the reactivity of the reagent[1]. The electron-withdrawing fluorine atom at the 2-position of the pyridinium ring further enhances the electrophilicity of the carbon atom, making it an efficient activator for carboxylic acids[2]. Given its role in critical transformations like peptide synthesis, a reliable analytical method to monitor the reaction progress is indispensable[3][4]. Reversed-phase HPLC (RP-HPLC) is the predominant technique for this purpose due to its high resolution and compatibility with the types of molecules involved[5].
Significance in Drug Development
In the realm of drug development, particularly in the synthesis of peptide-based therapeutics, rigorous control over the manufacturing process is paramount. In-process monitoring via HPLC allows for:
-
Reaction Optimization: Determining the optimal reaction time, temperature, and stoichiometry of reagents.
-
Purity Assessment: Quantifying the desired product and identifying any impurities or side-products.
-
Stability Studies: Developing stability-indicating methods that can resolve the active pharmaceutical ingredient (API) from its potential degradants under various stress conditions[6].
Foundational Principles of the HPLC Method
The development of a successful HPLC method for analyzing FDMPT reactions hinges on understanding the physicochemical properties of all components in the reaction mixture: the FDMPT reagent, the substrates (e.g., N-protected amino acids), the peptide product, and byproducts such as 1,3-dimethyl-2-pyridone and the tosylate anion.
The Causality Behind Methodological Choices
-
Stationary Phase Selection: A reversed-phase C18 column is the standard choice for peptide and small molecule analysis. The nonpolar octadecylsilyl stationary phase provides effective separation based on the hydrophobicity of the analytes. The polar pyridinium salt (FDMPT), the typically less polar protected amino acids and growing peptide chain, and the polar byproduct (1,3-dimethyl-2-pyridone) will exhibit differential retention, allowing for their resolution.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (Mobile Phase A) and an organic solvent (Mobile Phase B) is typically required.
-
Organic Modifier: Acetonitrile is the preferred organic solvent due to its low viscosity, UV transparency, and strong elution strength for a wide range of organic molecules[1].
-
Aqueous Phase and pH Control: The aqueous phase usually contains an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid. This serves two key purposes:
-
Ion Suppression: It maintains a low pH (typically 2-3) to suppress the ionization of free carboxylic acid and amine groups, leading to sharper peaks and more reproducible retention times.
-
Ion Pairing: TFA can act as an ion-pairing reagent, forming a neutral complex with positively charged species, which can improve their retention and peak shape on a C18 column. For mass spectrometry (MS) compatible methods, phosphoric acid should be replaced with a volatile acid like formic acid[1].
-
-
-
Detection: The aromatic nature of the pyridinium ring in FDMPT, the tosylate counter-ion, and the peptide backbone (at low UV wavelengths) allows for detection using a UV-Vis detector. A wavelength of 254 nm is a robust starting point, as it provides good sensitivity for the pyridinium and tosylate chromophores.
Experimental Protocols
Materials and Instrumentation
| Component | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| HPLC Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile |
| Diluent | 50:50 (v/v) Water:Acetonitrile |
| Standards | 2-Fluoro-1,3-dimethylpyridinium tosylate, starting materials, and if available, the purified peptide product and 1,3-dimethyl-2-pyridone. |
Standard and Sample Preparation Protocol
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the FDMPT reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a stock solution of ~1 mg/mL.
-
Prepare a working standard of ~0.1 mg/mL by diluting 1 mL of the stock solution to 10 mL with the diluent.
-
Prepare standards for other reaction components in a similar manner.
-
-
Reaction Sample Preparation (In-Process Monitoring):
-
At specified time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 1 mL) of the diluent in an HPLC vial. This prevents further reaction and prepares the sample for injection. The dilution factor should be chosen to bring the analyte concentrations within the linear range of the method.
-
HPLC Method Parameters
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
System Suitability
Before analyzing samples, the system suitability must be verified to ensure the performance of the chromatographic system.
-
Inject the working standard solution five times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time of the FDMPT peak.
-
The acceptance criteria are typically:
-
RSD of Peak Area: ≤ 2.0%
-
RSD of Retention Time: ≤ 1.0%
-
Data Analysis and Interpretation
A typical chromatogram from a peptide coupling reaction using FDMPT will show peaks corresponding to the unreacted starting materials, the desired peptide product, and byproducts.
-
Peak Identification: Peaks are identified by comparing their retention times with those of the injected reference standards.
-
Reaction Progression: By tracking the decrease in the peak area of the limiting reagent (e.g., the N-protected amino acid or FDMPT) and the increase in the peak area of the product over time, the reaction kinetics can be monitored.
-
Purity Assessment: The purity of the final product can be estimated by calculating the area percentage of the product peak relative to the total area of all peaks in the chromatogram.
Expected Elution Order (General Trend):
-
Tosylate anion (very early, highly polar)
-
1,3-dimethyl-2-pyridone
-
2-Fluoro-1,3-dimethylpyridinium tosylate (FDMPT)
-
N-protected amino acid
-
Peptide product (retention will increase with peptide length and hydrophobicity)
Method Validation and Stability-Indicating Properties
For use in a regulated environment, the HPLC method must be validated according to ICH guidelines. This includes assessing specificity, linearity, accuracy, precision, and robustness[3].
A key aspect is establishing the method as stability-indicating . This involves subjecting a sample of the reaction mixture to forced degradation conditions (e.g., acid, base, oxidation, heat, light) and demonstrating that the HPLC method can separate the main components from any new peaks that appear due to degradation[6]. This ensures that the method can accurately measure the purity of the sample even in the presence of degradants.
Visualizations
Peptide Coupling Reaction Workflow
Caption: Interdependencies of key parameters for a successful HPLC analysis of FDMPT reactions.
Conclusion
The protocols and principles outlined in this application note provide a robust starting point for the HPLC analysis of reactions involving 2-Fluoro-1,3-dimethylpyridinium tosylate. By understanding the function of the reagent and the rationale behind the chromatographic choices, researchers can effectively monitor reaction progress, ensure product purity, and develop validated, stability-indicating methods essential for modern chemical and pharmaceutical development. The provided methodologies are scalable and can be adapted for both in-process control and final product quality assessment.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Separation of 2-Fluoro-1,3-dimethylpyridinium tosylate on Newcrom R1 HPLC column. Retrieved from [Link]
- Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
ChemBK. (n.d.). 2-fluoro-1,3-dimethylpyridin-1-ium,4-methylbenzenesulfonate. Retrieved from [Link]
- de la Cruz, C. P., et al. (2007).
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Hodges, R. S., & Mant, C. T. (2003). HPLC of Peptides and Proteins. In Methods in Molecular Biology, vol. 251. Humana Press.
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
- Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 32.
- O'Connor, D. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin Institute of Technology.
- Sversut, R. A., et al. (2014). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Analytical Methods, 6(7), 2125-2133.
- U.S. Patent No. 5,166,394. (1992). Coupling reagent for peptide synthesis.
- Prasad, K.V.S.R.G., Bharathi, K., & Banu, B. H. (2011). Applications of Peptide Coupling Reagents – An Update. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-118.
-
PubChem. (n.d.). 2-Fluoro-1-methylpyridin-1-ium. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Fluoro-1,3-dimethylpyridinium tosylate
Welcome to the technical support center for 2-Fluoro-1,3-dimethylpyridinium tosylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we address common issues and frequently asked questions in a direct Q&A format, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your experiments.
Troubleshooting Guide
This section is dedicated to resolving specific problems you may encounter during your reactions with 2-fluoro-1,3-dimethylpyridinium tosylate.
Question 1: I am observing a significant amount of 1,3-dimethyl-2-pyridone in my reaction mixture. What is the likely cause and how can I prevent this?
Answer:
The formation of 1,3-dimethyl-2-pyridone is a classic sign of hydrolysis of the 2-fluoro-1,3-dimethylpyridinium cation. This side reaction is particularly prevalent when residual water is present in your reaction setup.
Causality: The 2-fluoro-1,3-dimethylpyridinium ion is highly electrophilic at the C2 position. Water, although a weak nucleophile, can attack this position, leading to the displacement of the fluoride ion. The resulting 2-hydroxy-1,3-dimethylpyridinium intermediate is in equilibrium with its tautomer, 1,3-dimethyl-2-pyridone, which is often the thermodynamically more stable product.
Troubleshooting and Prevention:
-
Rigorous Drying of Reagents and Solvents: Ensure all your starting materials, solvents, and inert gases are scrupulously dried. Solvents should be distilled from an appropriate drying agent, and solid reagents should be dried under high vacuum.
-
Inert Atmosphere: Conduct your reaction under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of atmospheric moisture.
-
Use of Desiccants: In some cases, the addition of a non-reactive desiccant to the reaction mixture can be beneficial.
Question 2: My reaction is sluggish, and I have a low yield of the desired product, with a significant recovery of my starting nucleophile. What factors could be contributing to this?
Answer:
Low reactivity can stem from several factors, primarily related to the nature of your nucleophile and the reaction conditions.
Causality:
-
Nucleophilicity: The success of the reaction is highly dependent on the nucleophilicity of your substrate. Weakly nucleophilic compounds will react slowly with 2-fluoro-1,3-dimethylpyridinium tosylate.
-
Steric Hindrance: Sterically hindered nucleophiles may have difficulty accessing the electrophilic C2 position of the pyridinium ring, leading to a decreased reaction rate.
-
Reaction Temperature: Insufficient thermal energy can lead to a slow reaction rate.
Troubleshooting and Prevention:
-
Choice of Base: For nucleophiles that require deprotonation (e.g., alcohols, thiols), the choice of base is critical. A base that is strong enough to deprotonate the nucleophile but not so strong as to promote side reactions is ideal. Non-nucleophilic bases are often preferred.
-
Temperature Optimization: Gradually increasing the reaction temperature may enhance the reaction rate. However, be mindful that excessive heat can lead to decomposition of the reagent or desired product.
-
Solvent Effects: The choice of solvent can influence the reactivity. Polar aprotic solvents such as DMF or DMSO can enhance the rate of nucleophilic substitution.
Question 3: I have isolated an unexpected byproduct that appears to be a rearranged or eliminated version of my desired product. What could be happening?
Answer:
The formation of rearranged or eliminated products suggests that side reactions are competing with the desired nucleophilic substitution.
Causality:
-
Basic Conditions: The presence of a strong base can promote elimination reactions, especially if your nucleophile or product has acidic protons in a suitable position for elimination.
-
Unstable Intermediates: The initial product of the nucleophilic attack might be unstable under the reaction conditions and undergo subsequent rearrangement.
Troubleshooting and Prevention:
-
Base Selection: If elimination is a suspected side reaction, consider using a weaker or more sterically hindered base.
-
Temperature Control: Running the reaction at a lower temperature can sometimes disfavor elimination pathways, which often have a higher activation energy than substitution pathways.
-
Reaction Time: Monitor the reaction progress carefully and quench it as soon as the desired product is formed to prevent subsequent side reactions.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the handling, stability, and reactivity of 2-fluoro-1,3-dimethylpyridinium tosylate.
What is the primary role of 2-fluoro-1,3-dimethylpyridinium tosylate in a reaction?
2-Fluoro-1,3-dimethylpyridinium tosylate is primarily used as an electrophilic fluorinating agent or, more commonly, as a reagent to activate a nucleophile for subsequent reactions. The pyridinium ring acts as an excellent leaving group, facilitating the transfer of the nucleophile.
How should I store this reagent to ensure its stability?
This reagent is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere. It is also advisable to store it in a cool, dark place to prevent thermal or photochemical decomposition.
Can the tosylate counter-ion interfere with my reaction?
The tosylate anion is generally considered to be a non-coordinating and non-nucleophilic counter-ion. However, under certain conditions, it could potentially act as a weak nucleophile or a base. If you suspect interference from the tosylate anion, you may consider performing a salt exchange to a different non-nucleophilic counter-ion.
Reaction Pathways and Side Products
The following diagram illustrates the intended reaction pathway and potential side reactions when using 2-fluoro-1,3-dimethylpyridinium tosylate with a generic nucleophile (Nu-H).
Caption: Reaction scheme showing the desired nucleophilic substitution and potential side reactions.
Summary of Potential Side Products and Mitigation Strategies
| Side Product | Probable Cause | Recommended Mitigation Strategy |
| 1,3-Dimethyl-2-pyridone | Reaction with residual water (hydrolysis). | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere. |
| Elimination/Rearrangement Products | Use of a strong base; elevated temperatures. | Use a weaker or sterically hindered base; optimize reaction temperature and time. |
| Unreacted Starting Material | Low nucleophilicity of the substrate; steric hindrance; insufficient temperature. | Use a stronger base (if applicable); increase reaction temperature; choose a more suitable solvent. |
Experimental Protocol: General Procedure for Nucleophilic Substitution
The following is a generalized protocol. Optimal conditions (e.g., temperature, reaction time, and solvent) will vary depending on the specific nucleophile used.
-
Preparation: Dry all glassware in an oven and cool under a stream of dry nitrogen or argon.
-
Reagent Addition: To a solution of the nucleophile (1.0 eq.) and a suitable base (1.1 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, acetonitrile), add 2-fluoro-1,3-dimethylpyridinium tosylate (1.2 eq.) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution and extract the product with an organic solvent.
-
Purification: The crude product can be purified by column chromatography, recrystallization, or distillation.
Caption: A typical experimental workflow for reactions involving 2-fluoro-1,3-dimethylpyridinium tosylate.
References
-
General Reactivity of Pyridinium Salts
- Title: Comprehensive Organic Chemistry II
- Source: Elsevier
-
URL: [Link]
-
Fluorinating Agents in Organic Synthesis
- Title: Modern Fluorin
- Source: Chemical Reviews
-
URL: [Link]
-
Tosylate Chemistry and Applications
- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
- Source: Wiley
-
URL: [Link]
2-Fluoro-1,3-dimethylpyridinium tosylate stability and storage issues
Welcome to the technical support center for 2-Fluoro-1,3-dimethylpyridinium tosylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful application of this versatile fluorinating agent in your experiments.
I. Core Concepts: Understanding the Reagent
2-Fluoro-1,3-dimethylpyridinium tosylate is an electrophilic fluorinating agent belonging to the class of N-fluoropyridinium salts. Its utility stems from the polarized N-F bond, which allows for the transfer of an electrophilic fluorine atom ("F+") to a wide range of nucleophiles. The tosylate counter-anion is a non-nucleophilic, good leaving group, which facilitates the fluorination reaction.
The reactivity of N-fluoropyridinium salts can be fine-tuned by the electronic nature of the substituents on the pyridine ring. Electron-donating groups generally decrease reactivity, while electron-withdrawing groups enhance it.[1]
II. Stability and Storage: Critical Considerations for Experimental Success
Proper handling and storage of 2-Fluoro-1,3-dimethylpyridinium tosylate are paramount to ensure its reactivity and obtain reproducible results. This reagent is sensitive to environmental conditions, and improper storage can lead to its degradation.
Frequently Asked Questions (FAQs) - Stability and Storage
Q1: What are the recommended storage conditions for 2-Fluoro-1,3-dimethylpyridinium tosylate?
A1: The recommended storage temperature is 2-8°C .[2] It is crucial to store the reagent in a tightly sealed container to minimize exposure to atmospheric moisture. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a good practice.
Q2: Is 2-Fluoro-1,3-dimethylpyridinium tosylate hygroscopic?
A2: Yes, N-fluoropyridinium salts, particularly those with electron-withdrawing substituents, are known to be moisture-sensitive.[1] Some N-fluoropyridinium salts are explicitly described as hygroscopic.[3] While direct data on the hygroscopicity of the 2,6-dimethyl substituted variant is not prevalent, it is best practice to handle it as a moisture-sensitive compound.
Q3: What happens if the reagent is exposed to moisture?
A3: Exposure to moisture will lead to the hydrolysis of the reagent. The electrophilic N-F bond is susceptible to attack by water, leading to the formation of 2-hydroxy-1,3-dimethylpyridinium tosylate and hydrogen fluoride. This decomposition pathway is a common issue with N-fluoropyridinium salts.[1]
Q4: I've noticed the color of my reagent has changed from white to a yellowish or brownish tint. Is it still usable?
A4: A change in color is a visual indicator of potential decomposition. While a slight discoloration may not completely inhibit reactivity, it is a strong indication that the purity of the reagent has been compromised. It is highly recommended to assess the purity of the reagent by analytical methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy before use.[4][5]
Q5: Can I store 2-Fluoro-1,3-dimethylpyridinium tosylate in a standard laboratory freezer (-20°C)?
A5: While storage at lower temperatures is generally acceptable for many reagents, it is important to prevent freeze-thaw cycles and condensation upon removal from the freezer. If you choose to store it at -20°C, ensure the container is well-sealed and allow it to warm to room temperature completely before opening to prevent atmospheric moisture from condensing on the cold solid.
III. Troubleshooting Guide: Addressing Common Experimental Challenges
This section provides a structured approach to troubleshooting common issues encountered during fluorination reactions using 2-Fluoro-1,3-dimethylpyridinium tosylate.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Degraded Reagent | Action: Assess the purity of your 2-Fluoro-1,3-dimethylpyridinium tosylate using RP-HPLC or ¹H/¹⁹F NMR.[4][5] Rationale: As discussed, the reagent is susceptible to hydrolysis. The presence of the 2-hydroxy byproduct will reduce the effective concentration of the active fluorinating agent, leading to lower yields. |
| Presence of Moisture in the Reaction | Action: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., argon or nitrogen). Rationale: Trace amounts of water can compete with your substrate for the fluorinating agent, leading to the formation of the inactive hydroxy-pyridinium salt and reducing the yield of your desired product. |
| Incorrect Stoichiometry | Action: Carefully re-evaluate the stoichiometry of your reaction. In some cases, a slight excess of the fluorinating agent may be necessary. Rationale: If the substrate is not fully consumed, increasing the equivalents of the fluorinating agent can drive the reaction to completion. However, a large excess can lead to side reactions. |
| Sub-optimal Reaction Temperature | Action: The optimal temperature can be substrate-dependent. If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, for highly reactive substrates, a lower temperature may be required to minimize side reactions. Rationale: Fluorination reactions have an activation energy barrier. Insufficient thermal energy can lead to slow or incomplete reactions. |
| Inappropriate Solvent | Action: The choice of solvent can significantly impact the reaction. Acetonitrile is a common solvent for fluorinations with N-fluoropyridinium salts.[3] Consider screening other anhydrous polar aprotic solvents like DMF or DMSO. Rationale: The solubility of the substrate and the fluorinating agent, as well as the solvent's ability to stabilize charged intermediates, can influence the reaction rate and yield. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps & Explanation |
| Hydrolysis of the Product | Action: Ensure a dry work-up procedure. Quench the reaction with an anhydrous agent if possible, or minimize the contact time with aqueous solutions during extraction. Rationale: If the fluorinated product is also sensitive to hydrolysis, exposure to water during the work-up can lead to the formation of hydroxylated byproducts. |
| Base-Induced Decomposition | Action: If a base is used in the reaction, its nature and stoichiometry are critical. Consider using a non-nucleophilic, sterically hindered base. Rationale: Strong or nucleophilic bases can induce the decomposition of N-fluoropyridinium salts, leading to the formation of 2-fluoropyridines and other byproducts.[4][6] |
| Over-fluorination | Action: Reduce the equivalents of the fluorinating agent. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Rationale: If the product of the initial fluorination is also susceptible to fluorination, using an excess of the reagent or prolonged reaction times can lead to the formation of di- or poly-fluorinated species.[1] |
IV. Experimental Protocols & Workflows
Protocol 1: Purity Assessment of 2-Fluoro-1,3-dimethylpyridinium tosylate by RP-HPLC
This protocol provides a general method for assessing the purity of the reagent and detecting the presence of the hydrolyzed byproduct.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the 2-Fluoro-1,3-dimethylpyridinium tosylate in the mobile phase. A typical concentration is ~1 mg/mL.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column is recommended.[4]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is typically used.[4]
-
Detection: Monitor the elution profile at a wavelength where both the reactant and potential byproducts absorb (e.g., ~260 nm).
-
Analysis: The presence of a significant secondary peak with a different retention time from the main peak may indicate the presence of impurities, such as the hydrolyzed form.
Diagram: Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low-yield fluorination reactions.
Diagram: Decomposition Pathway of 2-Fluoro-1,3-dimethylpyridinium tosylate
Caption: Hydrolytic decomposition of the fluorinating agent.
V. References
-
Umemoto, T., et al. (1986). N-fluoropyridinium triflate and its derivatives: useful fluorinating agents. Journal of the American Chemical Society, 108(23), 7351–7353. Available at: [Link]
-
Umemoto, T., & Tomizawa, G. (1989). Preparation of 2-fluoropyridines via base-induced decomposition of N-fluoropyridinium salts. The Journal of Organic Chemistry, 54(7), 1726–1731. Available at: [Link]
-
BenchChem (2025). Troubleshooting guide for the fluorination of pyridinyl ethanone. BenchChem Technical Support.
-
Amerigo Scientific. 2-Fluoro-1,3-dimethylpyridinium p-toluenesulfonate (≥95.0% (N)). Available at: [Link]
-
SIELC Technologies (2018). Separation of 2-Fluoro-1,3-dimethylpyridinium tosylate on Newcrom R1 HPLC column. Available at: [Link]
-
PubChem. 2-Fluoro-3-methylpyridine. National Center for Biotechnology Information. PubChem Compound Database; CID=242722. Available at: [Link]
-
Rozatian, N., Ashworth, I. W., Sandford, G., & Hodgson, D. R. W. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Communications, 54(80), 11352-11355. Available at: [Link]
-
Shimizu, M., & Hiyama, T. (2005). Modern molecular fluorination. Angewandte Chemie International Edition, 44(2), 214-231. Available at: [Link]
-
Kiselyov, A. S. (2005). Chemistry of N-fluoropyridinium salts. Chemical Society Reviews, 34(12), 1031-1037. Available at: [Link]
-
Organic Syntheses Procedure. n-fluoropyridinium triflate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oipub.com [oipub.com]
- 5. Chemistry of N-fluoropyridinium salts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Failed Reactions with 2-Fluoro-1,3-dimethylpyridinium tosylate
Welcome to the technical support center for 2-Fluoro-1,3-dimethylpyridinium tosylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate challenges in your synthetic endeavors. Our approach is rooted in established chemical principles to ensure the scientific integrity of your work.
Understanding 2-Fluoro-1,3-dimethylpyridinium tosylate
2-Fluoro-1,3-dimethylpyridinium tosylate is a valuable reagent in organic synthesis, primarily employed for the activation of alcohols and other nucleophiles. Its structure renders the 2-position of the pyridine ring highly susceptible to nucleophilic attack, facilitating the displacement of the fluoride ion. This reactivity allows for the conversion of alcohols into excellent leaving groups (tosylates), which can then undergo subsequent nucleophilic substitution or elimination reactions.[1][2][3][4][5] Understanding this mechanism is crucial for troubleshooting failed reactions.
Frequently Asked Questions (FAQs)
Here are some of the common questions our application scientists encounter:
Q1: My reaction with 2-Fluoro-1,3-dimethylpyridinium tosylate is not proceeding. What are the initial checks I should perform?
A1: When a reaction fails to start, begin by verifying the quality and handling of your reagents and the reaction setup. Ensure that the 2-Fluoro-1,3-dimethylpyridinium tosylate is pure and has been stored under anhydrous conditions, as it is sensitive to moisture.[6] Check that your solvents are anhydrous and that the reaction is being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagents by atmospheric moisture.
Q2: I'm observing a very low yield. What are the key parameters to optimize?
A2: Low yields can often be attributed to suboptimal reaction conditions or competing side reactions. Key parameters to investigate include the reaction temperature, time, and the stoichiometry of your reactants. The molar ratio of the base to the substrate can also be a critical factor to optimize.[7][8] Additionally, consider the possibility of side product formation, which can consume your starting material.
Q3: What are the typical side products I might encounter, and how can I minimize their formation?
A3: Side products in reactions involving tosylates can include elimination products and products from competing nucleophilic attack by other species in the reaction mixture. For instance, in the synthesis of 2-[¹⁸F]fluoroethyl tosylate, volatile side-products like vinyl fluoride and 2-fluoroethanol have been identified.[7][8] To minimize these, careful control of the reaction temperature and time is essential. A lower temperature and shorter reaction time may favor the desired substitution reaction over elimination or other side reactions.
Q4: What is the best way to purify the product of a reaction with 2-Fluoro-1,3-dimethylpyridinium tosylate?
A4: The purification strategy will depend on the properties of your product. Column chromatography on silica gel is a common method for purifying organic compounds.[9] For polar compounds, reverse-phase HPLC can be an effective purification technique. An HPLC method using a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid or formic acid modifier has been described for the analysis of 2-Fluoro-1,3-dimethylpyridinium tosylate and can be adapted for purification.[10]
In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of common experimental failures.
Problem 1: The reaction has not initiated (No consumption of starting material).
Possible Cause 1: Reagent Integrity and Handling
-
Expertise & Experience: 2-Fluoro-1,3-dimethylpyridinium tosylate is a salt and can be hygroscopic. Moisture will hydrolyze the reagent, rendering it inactive. Similarly, the presence of water in the reaction solvent or on the glassware will quench the reaction.
-
Trustworthiness (Self-Validating Protocol):
-
Verify Reagent Quality: Check the certificate of analysis for the purity of your 2-Fluoro-1,3-dimethylpyridinium tosylate. If in doubt, run a quick NMR or HPLC to confirm its identity and purity.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas. Use freshly distilled, anhydrous solvents.
-
Inert Atmosphere: Set up the reaction under a positive pressure of nitrogen or argon.
-
Possible Cause 2: Inadequate Reaction Conditions
-
Expertise & Experience: The activation of alcohols with sulfonyl chlorides typically requires a base to neutralize the generated acid. The choice of base and reaction temperature can be critical.
-
Trustworthiness (Self-Validating Protocol):
-
Base Selection: A non-nucleophilic base such as pyridine or triethylamine is commonly used. Ensure the base is pure and dry.
-
Temperature Optimization: Some reactions may require initial cooling to control the exotherm, followed by warming to room temperature or gentle heating to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.
-
Possible Cause 3: Substrate Reactivity
-
Expertise & Experience: Sterically hindered alcohols may react sluggishly. The electronic properties of the substrate can also influence its nucleophilicity.
-
Trustworthiness (Self-Validating Protocol):
-
Increase Reaction Time/Temperature: For less reactive substrates, prolonged reaction times or higher temperatures may be necessary.
-
Use a More Forcing Base: In some cases, a stronger, non-nucleophilic base might be required to deprotonate the alcohol effectively.
-
Problem 2: The reaction results in a low yield of the desired product.
Possible Cause 1: Suboptimal Stoichiometry
-
Expertise & Experience: The molar ratio of the alcohol, 2-Fluoro-1,3-dimethylpyridinium tosylate, and base is critical. An excess of one reagent may lead to side product formation.
-
Trustworthiness (Self-Validating Protocol):
-
Systematic Optimization: Perform a series of small-scale reactions varying the stoichiometry of the reagents to identify the optimal ratio. A typical starting point is 1.0 equivalent of the alcohol, 1.1-1.5 equivalents of the pyridinium salt, and 1.1-2.0 equivalents of the base.
-
Possible Cause 2: Competing Elimination Reactions
-
Expertise & Experience: Tosylates are good leaving groups, and under basic conditions, elimination can compete with substitution, especially for secondary and tertiary alcohols.[5]
-
Trustworthiness (Self-Validating Protocol):
-
Control of Basicity: Use a hindered, non-nucleophilic base to minimize E2 elimination.
-
Temperature Management: Lowering the reaction temperature generally favors substitution over elimination.
-
Experimental Protocols and Data Presentation
General Protocol for the Tosylation of a Primary Alcohol
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 mmol, 1.5 eq.).
-
In a separate flask, dissolve 2-Fluoro-1,3-dimethylpyridinium tosylate (1.2 mmol, 1.2 eq.) in anhydrous dichloromethane (5 mL).
-
Add the solution of the pyridinium salt dropwise to the alcohol solution over 10-15 minutes.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Summary Table
| Problem | Potential Cause | Suggested Solution |
| No Reaction | Moisture in reagents/solvents | Use anhydrous reagents and solvents under an inert atmosphere. |
| Low reaction temperature | Gradually increase the temperature and monitor by TLC/LC-MS. | |
| Inactive reagent | Verify the purity of 2-Fluoro-1,3-dimethylpyridinium tosylate. | |
| Low Yield | Suboptimal stoichiometry | Optimize the molar ratios of reactants. |
| Competing elimination reaction | Use a hindered base and lower the reaction temperature. | |
| Product degradation during work-up | Use a mild work-up procedure and purify promptly. | |
| Multiple Products | Side reactions | Adjust reaction conditions (temperature, time, base) to favor the desired product. |
| Impure starting materials | Purify starting materials before use. |
Visualizing the Process
Reaction Mechanism
Caption: Proposed mechanism for alcohol tosylation.
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting reactions.
References
- Vertex AI Search. (n.d.). Chemical label 2-fluoro-1,3-dimethylpyridinium tosylate.
-
Ortega Pijeira, M. S., dos Santos, S. N., Araujo, Y. B., Lapolli, A. L., Wandermuren, M. N., Riera, Z. R., Carvalho, I., Elsinga, P. H., & Bernardes, E. S. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 33. [Link]
-
Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 237–245. [Link]
-
Ortega Pijeira, M. S., dos Santos, S. N., Araujo, Y. B., Lapolli, A. L., Wandermuren, M. N., Riera, Z. R., Carvalho, I., Elsinga, P. H., & Bernardes, E. S. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. University of Groningen. [Link]
-
SIELC Technologies. (2018, May 16). 2-Fluoro-1,3-dimethylpyridinium tosylate. [Link]
-
Khan Academy. (2013, October 21). Preparation of mesylates and tosylates | Organic chemistry [Video]. YouTube. [Link]
-
Chad's Prep. (2018, September 20). 12.5c Formation of Tosylate Esters [Video]. YouTube. [Link]
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Amerigo Scientific. (n.d.). 2-Fluoro-1,3-dimethylpyridinium p-toluenesulfonate (≥95.0% (N)). Retrieved January 21, 2026, from [Link]
-
Ortega Pijeira, M. S., dos Santos, S. N., Araujo, Y. B., Lapolli, A. L., Wandermuren, M. N., Riera, Z. R., Carvalho, I., Elsinga, P. H., & Bernardes, E. S. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. ResearchGate. [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved January 21, 2026, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chemical-label.com [chemical-label.com]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Fluoro-1,3-dimethylpyridinium tosylate | SIELC Technologies [sielc.com]
Technical Support Center: Optimization of 2-Fluoro-1,3-dimethylpyridinium tosylate Reactions
Welcome to the technical support center for 2-Fluoro-1,3-dimethylpyridinium tosylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. We will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments. Each problem is analyzed from cause to solution, providing a clear path to optimizing your reaction outcomes.
Issue 1: Low or No Product Yield
Problem: You are observing minimal to no formation of your desired product, with starting material remaining largely unconsumed.
Potential Causes:
-
Poor Activation of the Leaving Group: The primary role of the pyridinium reagent is often to convert a poor leaving group, such as a hydroxyl group, into a better one.[1][2][3][4] If this activation step is inefficient, the subsequent nucleophilic substitution will not proceed.
-
Inappropriate Solvent Choice: The polarity and protic nature of the solvent can dramatically affect reaction rates. Highly protic solvents can solvate the nucleophile, reducing its reactivity.[5]
-
Suboptimal Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. Conversely, excessively high temperatures can lead to degradation.
-
Reagent Degradation: 2-Fluoro-1,3-dimethylpyridinium tosylate is a reactive compound. Improper storage or handling can lead to hydrolysis or other deactivation pathways, reducing its efficacy.
-
Steric Hindrance: The substrate itself may be sterically hindered around the reaction center, preventing the approach of the pyridinium reagent or the subsequent nucleophile.
Suggested Solutions:
-
Verify Reagent Quality: Ensure the reagent is dry and has been stored under inert conditions. If in doubt, use a freshly opened bottle or consider purification if protocols are available.
-
Solvent Screening: If using a protic solvent, consider switching to a polar aprotic solvent like Acetonitrile (MeCN), Dioxane, or THF to enhance nucleophilicity.[5] MeCN is a common and effective choice for these types of reactions.[6][7][8]
-
Temperature Optimization: Incrementally increase the reaction temperature, for example, from room temperature to 50 °C, then to 80 °C, monitoring the reaction progress by TLC or LC-MS at each stage. Some transformations may require temperatures as high as 130 °C.[6]
-
Increase Reagent Stoichiometry: For sterically hindered substrates or if minor reagent degradation is suspected, increasing the equivalents of the pyridinium salt (e.g., from 1.2 eq. to 1.5 or 2.0 eq.) can drive the reaction to completion.
-
Consider a Catalyst or Additive: In some cases, a non-nucleophilic base like pyridine may be added to neutralize the generated tosylate acid, which can sometimes inhibit the reaction.[1][9]
Troubleshooting Workflow: Diagnosing Low Yield
Below is a logical workflow to systematically diagnose and resolve low-yield issues.
Caption: A decision tree for troubleshooting low-yield reactions.
Issue 2: Formation of Significant Side Products
Problem: The reaction produces a complex mixture, with significant peaks in the LC-MS or spots on the TLC plate corresponding to undesired byproducts.
Potential Causes:
-
Elimination Reactions: Especially with secondary and tertiary alcohols, elimination to form an alkene can compete with the desired substitution reaction.[10] This is favored by high temperatures and the presence of a strong, non-nucleophilic base.
-
Formation of Volatile Byproducts: Studies on related tosylate chemistry have shown that side products such as vinyl fluoride and 2-fluoroethanol can form, particularly at elevated temperatures.[11] The formation of these volatiles is highly dependent on reaction time, temperature, and the base-to-precursor ratio.[11]
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Reaction with Solvent: If the solvent is nucleophilic (e.g., methanol), it can compete with the desired nucleophile.
-
Substrate Decomposition: The reaction conditions (temperature, pH) may be too harsh for a sensitive substrate, leading to decomposition.
Suggested Solutions:
-
Lower the Reaction Temperature: This is the most effective way to minimize elimination and decomposition pathways. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Control Reaction Time: Monitor the reaction closely. Allowing it to run for too long after the starting material is consumed can lead to the formation of byproducts from the desired product.
-
Optimize Base-to-Precursor Ratio: The amount of base can critically influence the product distribution. A systematic optimization (e.g., screening 0.5, 1.0, and 1.5 equivalents) may be necessary to suppress side reactions.[11]
-
Choose a Non-Nucleophilic Solvent: Ensure your solvent is inert under the reaction conditions. Acetonitrile, DMF, and DMSO are generally safe choices.
-
Purification Strategy: If side products are unavoidable, an effective purification strategy is key. Standard silica gel chromatography is often sufficient.[8] For challenging separations, reversed-phase HPLC can be employed.[7]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 2-Fluoro-1,3-dimethylpyridinium tosylate?
The reagent typically acts as an activating agent, particularly for alcohols. The hydroxyl group of the alcohol attacks the electrophilic carbon atom of the pyridinium ring, displacing the fluoride ion. This forms a new pyridinium ether intermediate, which is an excellent leaving group. A nucleophile (either the displaced fluoride or another added nucleophile) can then attack the carbon, displacing the 1,3-dimethylpyridin-2-yloxy group in an S(N)2 or S(_N)1 fashion, depending on the substrate. The tosylate anion serves as the counter-ion. This process effectively converts a poorly leaving hydroxyl group into a highly effective one, facilitating substitution reactions under relatively mild conditions.[1][12]
Reaction Mechanism Overview
Caption: Generalized two-step mechanism of alcohol functionalization.
Q2: How should I handle and store this reagent?
Safety: 2-Fluoro-1,3-dimethylpyridinium tosylate is corrosive and causes severe skin burns and eye damage.[13] It may also cause respiratory irritation.[14] Always handle this reagent inside a chemical fume hood using appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Storage: The reagent is a solid and should be stored in a tightly sealed container in a cool, dry place. A common storage temperature is 2-8°C.[15] To prevent hydrolysis from atmospheric moisture, which can degrade the reagent, consider storing it in a desiccator or a glovebox.
Q3: What are the recommended starting conditions for a typical reaction?
For a new substrate, it is always best to start with a set of standard conditions and optimize from there. The following table provides a validated starting point for the activation and substitution of a primary alcohol.
| Parameter | Recommended Starting Condition | Rationale / Notes |
| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent that dissolves the reagent and does not interfere with the reaction.[6][7] |
| Temperature | 70 - 90 °C | A good starting point to ensure sufficient energy for activation without promoting excessive side reactions.[6] |
| Reagent Equiv. | 1.2 - 1.5 equivalents | A slight excess of the pyridinium salt helps drive the reaction to completion. |
| Concentration | 0.1 - 0.5 M | A typical concentration range; very high dilutions may slow the reaction rate. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent hydrolysis of the reagent and any moisture-sensitive substrates. |
| Reaction Time | 4 - 12 hours | Monitor by TLC or LC-MS to determine the optimal endpoint. |
Q4: Can this reagent be used for substrates other than alcohols?
While its most common application is the activation of alcohols, the electrophilic nature of the pyridinium ring allows it to react with other nucleophiles. Thiols (R-SH) and, in some cases, amines (R-NH2) or carboxylic acids can be activated in a similar manner. However, the reaction conditions, particularly the choice of base and solvent, will likely require significant optimization for each new substrate class. The pKa of the substrate is a critical factor in determining its nucleophilicity and suitability for this reaction.
References
-
A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. (2022-10-06). PubMed Central. [Link]
-
Tosylates And Mesylates. (2015-03-10). Master Organic Chemistry. [Link]
-
Preparation of mesylates and tosylates | Organic chemistry | Khan Academy. (2013-10-21). YouTube. [Link]
-
A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. University of Groningen research portal. [Link]
-
2-Fluoro-1,3-dimethylpyridinium tosylate. (2018-05-16). SIELC Technologies. [Link]
-
Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines a. ResearchGate. [Link]
-
17.6: Reactions of Alcohols. (2024-09-22). Chemistry LibreTexts. [Link]
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
-
Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!). (2025-07-16). YouTube. [Link]
-
Preparation of mesylates and tosylates (video). Khan Academy. [Link]
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024-02-28). National Institutes of Health. [Link]
-
12.5c Formation of Tosylate Esters. (2018-09-20). YouTube. [Link]
-
Optimization of the Reaction Conditions a. ResearchGate. [Link]
-
3-Fluoro-2-methylpyridine. PubChem. [Link]
-
Chemical Label: 2-fluoro-1,3-dimethylpyridinium tosylate. Fisher Scientific. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Fluoro-1,3-dimethylpyridinium tosylate | SIELC Technologies [sielc.com]
- 8. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. research.rug.nl [research.rug.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemical-label.com [chemical-label.com]
- 14. 3-Fluoro-2-methylpyridine | C6H6FN | CID 21613172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1227575-02-1|3-Fluoro-2,4-dimethylpyridine|BLD Pharm [bldpharm.com]
Technical Support Center: 2-Fluoro-1,3-dimethylpyridinium tosylate
Welcome to the technical support center for 2-Fluoro-1,3-dimethylpyridinium tosylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this powerful fluorinating agent. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring you can troubleshoot effectively and achieve the highest purity for your experiments.
Frequently Asked Questions (FAQs)
Q1: My freshly synthesized 2-Fluoro-1,3-dimethylpyridinium tosylate is off-white to yellowish. Is this normal?
A1: While the ideal product is a white to off-white crystalline solid, a slight yellowish tint is not uncommon in the crude product. This coloration can arise from minor impurities formed during the reaction with fluorine gas, which is highly reactive. However, a significant yellow or brown color indicates a higher level of impurities that should be addressed during purification.
Q2: How stable is 2-Fluoro-1,3-dimethylpyridinium tosylate? What are the optimal storage conditions?
A2: 2-Fluoro-1,3-dimethylpyridinium tosylate is a relatively stable crystalline solid that can be handled in the air. However, it is hygroscopic and susceptible to slow hydrolysis.[1] For long-term storage, it is imperative to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a reduced temperature (2-8°C is recommended). Avoid exposure to moist air to prevent degradation.
Q3: I observe a gradual decrease in purity of my stored reagent. What is happening?
A3: The most likely cause is hydrolysis due to improper storage. The N-F bond is the reactive center of the molecule and can be attacked by water, leading to the formation of 2-hydroxy-1,3-dimethylpyridinium tosylate and fluoride ions. This not only reduces the fluorinating power of the reagent but also introduces impurities into your reactions. Always handle the reagent quickly and in a dry environment.
Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during the purification of 2-Fluoro-1,3-dimethylpyridinium tosylate.
Issue 1: The crude product is an oil or a sticky solid and fails to crystallize.
-
Underlying Cause: This is often due to the presence of excess unreacted 2,6-lutidine (the starting material) or residual solvents from the workup, which act as an anti-solvent or impurity that disrupts the crystal lattice formation.
-
Troubleshooting Protocol:
-
Solvent Removal: Ensure all reaction solvents (e.g., acetonitrile) are thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove azeotropically any residual moisture or volatile impurities.
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Trituration: The process of "washing" the crude material with a non-polar solvent can effectively remove less polar impurities.
-
Place the crude oil/solid in a flask.
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Add a small volume of cold, dry diethyl ether or ethyl acetate. The product should be sparingly soluble in these solvents.
-
Stir or sonicate the mixture vigorously. The product should precipitate as a solid.
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Filter the solid, wash with another small portion of the cold solvent, and dry thoroughly under vacuum.
-
-
Issue 2: The NMR spectrum shows unexpected aromatic and aliphatic signals.
-
Underlying Cause: The presence of unreacted starting materials or solvent residues is the most common reason for unexpected NMR signals.
-
Identification and Resolution:
-
Unreacted 2,6-Lutidine: Look for singlets around δ 2.5 ppm (methyl groups) and aromatic signals characteristic of the lutidine starting material.
-
Residual p-Toluenesulfonic Acid: A singlet around δ 2.3-2.4 ppm (methyl group) and aromatic signals for the tosylate anion (which will also be present in the product) might appear more intense than expected.
-
Solvent Residues: Consult established NMR impurity charts to identify signals from common solvents used in synthesis and purification (e.g., acetonitrile, diethyl ether, ethyl acetate).
The table below summarizes the expected ¹H NMR signals for the product and common impurities in a typical NMR solvent like CDCl₃.
-
| Compound | Chemical Shift (δ ppm) & Multiplicity | Notes |
| 2-Fluoro-1,3-dimethylpyridinium tosylate | ~9.0-9.2 (d), ~8.0-8.5 (m) | Pyridinium ring protons |
| ~4.2-4.4 (s) | N-CH₃ | |
| ~2.7-2.9 (s) | Ring-CH₃ | |
| ~7.7-7.8 (d), ~7.1-7.2 (d) | Tosylate aromatic protons | |
| ~2.3-2.4 (s) | Tosylate CH₃ | |
| 2,6-Lutidine (Starting Material) | ~7.5 (t), ~7.0 (d) | Aromatic protons |
| ~2.5 (s) | Methyl protons | |
| p-Toluenesulfonic Acid | ~7.8 (d), ~7.2 (d) | Aromatic protons |
| ~2.4 (s) | Methyl proton | |
| Diethyl Ether | ~3.4 (q), ~1.2 (t) | Common trituration/recrystallization solvent |
| Ethyl Acetate | ~4.1 (q), ~2.0 (s), ~1.2 (t) | Common extraction/chromatography solvent |
-
Purification Strategy: If significant amounts of starting materials are present, recrystallization is the most effective method.
Issue 3: Low yield after recrystallization.
-
Underlying Cause: The choice of recrystallization solvent is critical. If the product is too soluble in the chosen solvent, recovery will be low. Conversely, if it is not soluble enough even at high temperatures, recrystallization will be ineffective.
-
Systematic Approach to Recrystallization:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal single-solvent systems are those where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Solvent System Optimization: For pyridinium salts, a binary solvent system often works best.[2] A common and effective system is acetonitrile/diethyl ether or ethanol/diethyl ether.
-
-
Detailed Recrystallization Protocol (Acetonitrile/Diethyl Ether):
-
Dissolve the crude 2-Fluoro-1,3-dimethylpyridinium tosylate in the minimum amount of warm, dry acetonitrile.
-
Once fully dissolved, slowly add dry diethyl ether dropwise while stirring until the solution becomes faintly cloudy.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8°C) to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
-
Visualizing the Purification Workflow
The following diagram outlines a decision-making process for purifying your crude product.
Caption: Decision tree for the purification of 2-Fluoro-1,3-dimethylpyridinium tosylate.
Final Purity Analysis
After purification, it is crucial to verify the purity of your 2-Fluoro-1,3-dimethylpyridinium tosylate.
-
¹H and ¹⁹F NMR: This is the most definitive method to confirm the structure and identify any remaining proton- or fluorine-containing impurities.
-
HPLC: A reverse-phase HPLC method can provide a quantitative measure of purity. A typical mobile phase could consist of acetonitrile and water with a suitable buffer like phosphoric acid or, for MS compatibility, formic acid.[3]
By following this guide, you can effectively troubleshoot common purification challenges and obtain high-purity 2-Fluoro-1,3-dimethylpyridinium tosylate for your research endeavors.
References
-
Organic Syntheses Procedure, n-fluoropyridinium triflate. Available at: [Link]
-
Umemoto, T., Harasawa, K., Tomizawa, G., Kawada, K., & Tomita, K. (1991). Syntheses and Properties of N-Fluoropyridinium Salts. Bulletin of the Chemical Society of Japan, 64(4), 1081–1092. Available at: [Link]
-
Shimizu, M., & Hiyama, T. (2005). Chemistry of N-fluoropyridinium salts. Chemical Society Reviews, 34(11), 909-918. Available at: [Link]
-
SIELC Technologies (2018). 2-Fluoro-1,3-dimethylpyridinium tosylate. Available at: [Link]
Sources
Minimizing byproduct formation with 2-Fluoro-1,3-dimethylpyridinium tosylate
Welcome to the technical support center for 2-Fluoro-1,3-dimethylpyridinium tosylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions involving this versatile fluorinating agent. Here, we address common challenges and frequently asked questions to help you minimize byproduct formation and achieve high-yielding, clean reactions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Common Issues & Solutions
Question 1: I am observing a significant amount of difluorinated product. How can I favor monofluorination?
Answer: The formation of a difluorinated byproduct is a common issue, especially when the substrate, such as a ketone, can readily form an enol or enolate.[1] To promote monofluorination, consider the following strategies:
-
Stoichiometry: Carefully control the stoichiometry of the 2-Fluoro-1,3-dimethylpyridinium tosylate. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient for monofluorination. Running initial small-scale experiments to determine the optimal stoichiometry for your specific substrate is highly recommended.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC, LC-MS, or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-fluorination of the desired monofluorinated product.
-
Temperature: Running the reaction at a lower temperature can significantly improve the selectivity for the monofluorinated product. While this may lead to longer reaction times, the trade-off is often a cleaner reaction profile. A temperature screening is advisable to find the optimal balance between reaction rate and selectivity.
Question 2: My reaction is very slow or is not proceeding to completion. What can I do to improve the reaction rate and yield?
Answer: Low reactivity can be attributed to several factors, including the nature of your substrate and the reaction conditions. Here are some troubleshooting steps:
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Solvent Choice: The choice of solvent can have a profound impact on the reaction rate. Polar aprotic solvents such as acetonitrile (MeCN), dichloromethane (DCM), or tetrahydrofuran (THF) are generally good choices for this type of fluorination. Avoid protic solvents like alcohols, as they can solvate the fluoride ion and reduce its nucleophilicity.
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Base Addition: For substrates that require deprotonation to become nucleophilic (e.g., ketones, esters), the choice and amount of base are critical. A non-nucleophilic base is preferred to avoid competition with your substrate. The pKa of the base should be carefully considered to ensure efficient deprotonation of the substrate without promoting side reactions.
-
Temperature: While lower temperatures can improve selectivity (as discussed in Q1), carefully increasing the temperature may be necessary to drive sluggish reactions to completion. It is a delicate balance that needs to be optimized for each specific transformation.
Question 3: I am seeing an unidentified byproduct with a mass corresponding to the hydrolysis of the fluorinating agent. Is this common and how can I avoid it?
Answer: Yes, the hydrolysis of 2-Fluoro-1,3-dimethylpyridinium tosylate to 1,3-dimethyl-2-pyridone is a potential side reaction, especially in the presence of trace amounts of water.
To minimize hydrolysis:
-
Dry Reaction Conditions: Ensure that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Solvents and Reagents: Use anhydrous solvents and ensure that all other reagents are free of water.
Question 4: My starting material is being consumed, but I am getting a complex mixture of products, including what appears to be an elimination byproduct. Why is this happening?
Answer: 2-Fluoro-1,3-dimethylpyridinium tosylate is a source of electrophilic fluorine. However, the tosylate counter-ion can also act as a leaving group in certain situations. If your substrate has acidic protons beta to a leaving group, elimination reactions can compete with the desired fluorination.
To suppress elimination byproducts:
-
Use a Non-Nucleophilic Base: A bulky, non-nucleophilic base can favor deprotonation of your substrate for fluorination over acting as a base in an elimination reaction.
-
Temperature Control: Elimination reactions are often favored at higher temperatures. Running your reaction at lower temperatures can help to minimize this side reaction.
Reaction Mechanisms: Desired vs. Undesired Pathways
To better understand how to control your reaction, it is helpful to visualize the competing reaction pathways.
Sources
2-Fluoro-1,3-dimethylpyridinium tosylate reaction monitoring techniques
Welcome to the technical support guide for 2-Fluoro-1,3-dimethylpyridinium tosylate. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with this versatile reagent.
I. Troubleshooting Guide
This section addresses common problems encountered during reactions involving 2-Fluoro-1,3-dimethylpyridinium tosylate. The solutions provided are based on established chemical principles and practical laboratory experience.
Issue 1: Low or No Product Yield
You've set up your reaction, but upon analysis, you find a disappointingly low yield of your desired product, or none at all.
Potential Causes & Solutions
| Potential Cause | Underlying Principle & Explanation | Recommended Action & Protocol |
| Poor Nucleophilicity of Substrate | The reaction of 2-Fluoro-1,3-dimethylpyridinium tosylate is a nucleophilic substitution. If your incoming nucleophile is weak, the reaction rate will be slow.[1] | Action: If possible, switch to a more potent nucleophile. If not, more forcing conditions may be required. Protocol: 1. Increase the reaction temperature in increments of 10-20°C.[1] 2. Extend the reaction time, monitoring progress by TLC or NMR.[1] 3. Consider using a more reactive alkylating agent if applicable to your synthesis.[1] |
| Steric Hindrance | Bulky groups on either the nucleophile or the pyridinium salt can sterically hinder the approach of the nucleophile, slowing down or preventing the reaction.[2] Ortho-substitution on the pyridine ring, in particular, can significantly decrease the conversion to the product.[2] | Action: Evaluate the steric bulk of your reactants. If significant hindrance is present, you may need to redesign your synthetic route. Protocol: 1. Model the transition state using computational chemistry to predict steric clashes. 2. If possible, use a less hindered analogue of your nucleophile. |
| Inappropriate Solvent | The choice of solvent is critical for stabilizing the charged transition state of the SN2 reaction.[1] | Action: Ensure you are using an appropriate solvent. Protocol: 1. Use polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF).[1] 2. Protic solvents like ethanol can also be effective and may aid in dissolving reactants.[1] |
| Decomposition of the Reagent | Pyridinium salts can be susceptible to degradation, especially in the presence of strong nucleophiles like hydroxide ions, or at elevated temperatures.[3] | Action: Verify the integrity of your 2-Fluoro-1,3-dimethylpyridinium tosylate. Protocol: 1. Run a ¹H NMR of your starting material to check for impurities. 2. Store the reagent in a cool, dry place, away from light.[3] |
Issue 2: Incomplete Reaction
Your reaction has started, but it stalls before all the starting material is consumed, even after an extended period.
Potential Causes & Solutions
| Potential Cause | Underlying Principle & Explanation | Recommended Action & Protocol |
| Suboptimal Stoichiometry | An equimolar ratio of reactants may not be sufficient to drive the reaction to completion, especially if there are competing side reactions or if one reactant is less stable.[1] | Action: Adjust the stoichiometry of your reactants. Protocol: 1. Use a slight excess (1.1 to 1.5 equivalents) of the more stable or less expensive reactant.[1] 2. Avoid a large excess to prevent purification challenges.[1] |
| Equilibrium Limitations | Some reactions are reversible, and the position of the equilibrium may not favor the products under your current conditions. | Action: Shift the equilibrium towards the product side. Protocol: 1. If a volatile byproduct is formed, consider running the reaction under a gentle stream of inert gas to remove it. 2. If water is a byproduct, use a Dean-Stark apparatus or add molecular sieves. |
| Insufficient Activation Energy | The reaction may have a high activation energy barrier that is not being overcome at the current temperature. | Action: Increase the reaction temperature. Protocol: 1. Systematically increase the temperature and monitor the reaction progress.[1] 2. Be mindful of potential decomposition at higher temperatures.[3] |
Issue 3: Formation of Unexpected Byproducts
Your reaction mixture shows multiple spots on TLC or extra peaks in the NMR/MS, indicating the formation of undesired side products.
Potential Causes & Solutions
| Potential Cause | Underlying Principle & Explanation | Recommended Action & Protocol |
| Side Reactions of the Nucleophile | If your nucleophile has multiple reactive sites, it can lead to a mixture of products. | Action: Use a protecting group strategy to block unwanted reactivity. Protocol: 1. Protect the more reactive functional groups on your nucleophile. 2. Deprotect in a subsequent step after the desired reaction has occurred. |
| Elimination Reactions | If your substrate is prone to elimination (e.g., secondary or tertiary systems), you may see elimination byproducts. The tosylate is an excellent leaving group, facilitating both substitution and elimination.[4] | Action: Favor substitution over elimination. Protocol: 1. Use a less hindered, more nucleophilic base. 2. Lower the reaction temperature. 3. Choose a solvent that favors SN2 reactions (polar aprotic). |
| Hydrolysis of the Pyridinium Salt | In the presence of water, 2-Fluoro-1,3-dimethylpyridinium tosylate can undergo hydrolysis, leading to the corresponding hydroxypyridinium salt. | Action: Ensure anhydrous reaction conditions. Protocol: 1. Dry all glassware thoroughly. 2. Use anhydrous solvents. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Rearrangement Reactions | In reactions that can proceed through a carbocation intermediate (SN1-like), rearrangements can occur to form more stable carbocations, leading to isomeric byproducts.[4] | Action: Use conditions that favor an SN2 mechanism. Protocol: 1. Use a high concentration of a good nucleophile. 2. Employ a polar aprotic solvent. 3. Avoid conditions that promote carbocation formation (e.g., strong acids with secondary alcohols).[4] |
II. Frequently Asked Questions (FAQs)
Q1: What are the best techniques for monitoring the progress of a reaction involving 2-Fluoro-1,3-dimethylpyridinium tosylate?
A1: The choice of monitoring technique depends on the specific reaction and available instrumentation. Here's a breakdown of common methods:
-
Thin-Layer Chromatography (TLC): This is a quick and simple method for qualitative monitoring. It's excellent for determining the consumption of starting materials and the appearance of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful for quantitative monitoring.[5][6] You can track the disappearance of reactant signals and the appearance of product signals over time. In situ or online NMR can provide real-time kinetic data.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating and quantifying the pyridinium salt and its products.[3] A reverse-phase method with a C18 column is often suitable.[9]
-
Mass Spectrometry (MS): MS, particularly when coupled with a direct sampling technique, can be highly sensitive and selective for monitoring reaction components.[10] Electrospray ionization (ESI) is well-suited for analyzing charged species like pyridinium salts.[10]
Q2: How should I store 2-Fluoro-1,3-dimethylpyridinium tosylate to ensure its stability?
A2: To maintain its integrity, 2-Fluoro-1,3-dimethylpyridinium tosylate should be stored in a tightly sealed container in a cool, dry, and dark place. It is hygroscopic and can degrade in the presence of moisture and light.[3]
Q3: What are the primary safety concerns when working with 2-Fluoro-1,3-dimethylpyridinium tosylate?
A3: 2-Fluoro-1,3-dimethylpyridinium tosylate is a hazardous substance that can cause severe skin burns and eye damage.[11] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: Can this reagent be used in aqueous conditions?
A4: While some reactions with pyridinium salts can be performed in water, it is generally not recommended for 2-Fluoro-1,3-dimethylpyridinium tosylate due to its susceptibility to hydrolysis.[2] If aqueous conditions are necessary, the reaction may need to be optimized for pH and temperature to minimize decomposition.
Q5: What is the role of the tosylate counterion?
A5: The p-toluenesulfonate (tosylate) anion is a large, non-nucleophilic counterion. Its role is to provide charge balance for the pyridinium cation without interfering in the desired reaction. It is an excellent leaving group in its own right, which is a key feature of related compounds like alkyl tosylates.[4][12][13][14]
III. Experimental Protocols & Visualizations
General Protocol for Reaction Monitoring by ¹H NMR
-
Set up the reaction in an NMR tube if using an in situ monitoring setup, or in a standard reaction vessel.
-
At t=0, take an initial sample of the reaction mixture and dissolve it in a deuterated solvent containing an internal standard (e.g., TMS, 1,3,5-trimethoxybenzene).
-
Acquire a ¹H NMR spectrum.
-
At regular intervals, withdraw aliquots from the reaction mixture, quench the reaction if necessary (e.g., by dilution with cold solvent), and prepare them for NMR analysis as in step 2.
-
Integrate the signals corresponding to a unique proton on the starting material and the product relative to the internal standard.
-
Plot the concentration or relative ratio of product to starting material over time to determine the reaction progress.
Reaction Monitoring Workflow
Caption: A generalized workflow for monitoring a chemical reaction.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
IV. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One‐Step Aqueous Synthesis of Glycosyl Pyridinium Salts, Electrochemical Study, and Assessment of Utility as Precursors of Glycosyl Radicals Using Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 9. 2-Fluoro-1,3-dimethylpyridinium tosylate | SIELC Technologies [sielc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemical-label.com [chemical-label.com]
- 12. youtube.com [youtube.com]
- 13. Khan Academy [khanacademy.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 17. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organocatalytic glycosylation by using electron-deficient pyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Photoinduced stereoselective reactions using pyridinium salts as radical precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2-Fluoro-1,3-dimethylpyridinium p-toluenesulfonate (≥95.0% (N)) - Amerigo Scientific [amerigoscientific.com]
- 24. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 25. researchgate.net [researchgate.net]
- 26. 3-Fluoro-2-methylpyridine | C6H6FN | CID 21613172 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with 2-Fluoro-1,3-dimethylpyridinium tosylate
Welcome to the technical support center for 2-Fluoro-1,3-dimethylpyridinium tosylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for scaling up chemical reactions involving this versatile coupling reagent. Our focus is on providing practical, field-proven insights to ensure the successful and safe scale-up of your esterification and amidation reactions.
Introduction to 2-Fluoro-1,3-dimethylpyridinium tosylate
2-Fluoro-1,3-dimethylpyridinium tosylate is a salt commonly employed as a coupling agent in organic synthesis. It is an analogue of the well-known Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) and is particularly effective in promoting esterification and amidation reactions.[1][2] Its primary function is to activate a carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol or an amine. The fluorinated nature of this reagent can influence its reactivity and side-product profile compared to its chlorinated counterparts.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 2-Fluoro-1,3-dimethylpyridinium tosylate?
A1: This reagent is primarily used for the synthesis of esters and amides from carboxylic acids. It is particularly useful for reactions involving sterically hindered substrates or poorly nucleophilic amines where other coupling methods may result in low yields.[3][4]
Q2: How does 2-Fluoro-1,3-dimethylpyridinium tosylate activate carboxylic acids?
A2: The activation process involves the reaction of the carboxylate with the pyridinium salt. The carboxylate anion attacks the 2-position of the pyridine ring, displacing the fluoride ion and forming a highly reactive acyloxy-pyridinium intermediate. This intermediate is then readily attacked by a nucleophile (alcohol or amine) to form the desired ester or amide, releasing 1,3-dimethyl-2-pyridone as a byproduct.
Q3: What are the main advantages of using 2-Fluoro-1,3-dimethylpyridinium tosylate over other coupling reagents?
A3: Key advantages include its high reactivity, which can lead to shorter reaction times and milder reaction conditions. It can be effective where other reagents fail, for instance, in the esterification of tertiary alcohols or the amidation of anilines with low nucleophilicity.[3][4]
Q4: What are the key safety precautions when handling 2-Fluoro-1,3-dimethylpyridinium tosylate?
A4: 2-Fluoro-1,3-dimethylpyridinium tosylate is a chemical that can cause severe skin burns and eye damage.[5] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention.
Troubleshooting Guide for Scaling Up Reactions
Scaling up reactions from the lab bench to pilot or production scale often presents unforeseen challenges. This section addresses common issues encountered when using 2-Fluoro-1,3-dimethylpyridinium tosylate on a larger scale.
Issue 1: Low or Inconsistent Yields
Potential Causes:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and decreased yield.
-
Poor Temperature Control: Exothermic reactions can be difficult to manage on a large scale. A runaway reaction can lead to product degradation and the formation of impurities.
-
Suboptimal Stoichiometry: The ideal ratio of coupling reagent, base, and reactants may differ at a larger scale compared to a small-scale reaction.
-
Moisture Contamination: This reagent is sensitive to moisture, which can hydrolyze the activated intermediate and reduce the yield.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Mixing | Ensure the reactor is equipped with an appropriate agitator for the viscosity of the reaction mixture. Baffles may be necessary to improve mixing efficiency. | Proper mixing ensures homogenous temperature and concentration distribution, minimizing side reactions. |
| Temperature Control | Implement a robust cooling system and monitor the internal reaction temperature closely. Consider a semi-batch or continuous feed of one of the reactants to control the rate of heat generation.[6] | Prevents thermal runaway and decomposition of reactants or products. |
| Stoichiometry | Re-optimize the stoichiometry on a small scale before proceeding to the pilot plant. A slight excess of the coupling reagent may be beneficial, but a large excess can lead to purification challenges. | Ensures complete conversion of the limiting reagent and minimizes unreacted starting materials. |
| Moisture | Use anhydrous solvents and ensure all reactants are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevents hydrolysis of the activated carboxylic acid intermediate, which would lead to the starting carboxylic acid and reduce the yield. |
Issue 2: Formation of a "Blocked" Peptide or Amide Byproduct
Potential Cause:
In reactions involving peptides or other complex amines, a known side reaction with 2-halopyridinium reagents is the formation of a C-terminally modified, "blocked" peptide. This occurs when the isothiocyanate (if present, as in some peptide sequencing applications) or another nucleophile attacks the pyridinium ring, leading to a stable, unreactive species.[7] While less common in standard amidations, analogous side reactions with other nucleophiles present in the reaction mixture are possible.
Troubleshooting Steps:
-
Temperature Control: This specific side reaction is often temperature-dependent. Running the reaction at a lower temperature (e.g., 0-25 °C) can minimize the formation of this byproduct.[7]
-
Reagent Choice: If this side reaction is persistent, consider using the 2-chloro-pyridinium analogue, which has been shown to reduce the formation of this blocked adduct.[7]
-
Order of Addition: Adding the amine nucleophile promptly after the activation of the carboxylic acid can help to favor the desired amidation over side reactions.
Issue 3: Difficult Work-up and Purification
Potential Causes:
-
Byproduct Solubility: The byproduct, 1,3-dimethyl-2-pyridone, is often soluble in organic solvents, making its removal by simple extraction challenging.
-
Excess Reagents: Unreacted coupling reagent and the tosylate counter-ion can complicate purification.
Troubleshooting Steps:
-
Aqueous Washes:
-
A dilute acid wash (e.g., 1M HCl) can help to remove the basic 1,3-dimethyl-2-pyridone byproduct by protonating it and increasing its aqueous solubility.
-
A wash with a saturated aqueous solution of sodium bicarbonate or sodium carbonate can help remove any unreacted carboxylic acid and the tosylate anion.
-
-
Crystallization: If the desired product is a solid, crystallization is an excellent method for purification on a large scale.
-
Chromatography: While less ideal for very large scales, a silica gel plug or column chromatography may be necessary to remove persistent impurities. The choice of eluent should be optimized to achieve good separation.
Experimental Protocols
General Protocol for Esterification
-
Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and the alcohol (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (1.5 eq.) or diisopropylethylamine (1.5 eq.), to the solution and stir. The choice of base can be critical and may need to be optimized for your specific substrates.
-
Activation: In a separate flask, dissolve 2-Fluoro-1,3-dimethylpyridinium tosylate (1.5 eq.) in the same anhydrous solvent.
-
Reaction: Slowly add the solution of the coupling reagent to the reaction mixture at room temperature or as optimized. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.
General Protocol for Amidation
-
Activation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and 2-Fluoro-1,3-dimethylpyridinium tosylate (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Base Addition: Add a suitable base, such as triethylamine (2.0 eq.), and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the amine (1.1 eq.) to the reaction mixture. The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an appropriate organic solvent and wash with water. Perform acidic and basic washes as described in the esterification protocol to remove byproducts and unreacted starting materials.
-
Purification: Dry the organic layer, concentrate, and purify the desired amide.
Visualizing the Workflow
Logical Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low yields in scaled-up reactions.
General Reaction Mechanism
Caption: The general mechanism of carboxylic acid activation and subsequent nucleophilic attack.
References
- Armstrong, A.; Wang, Y.; Wang, P. 2-Chloro-1-Methylpyridinium Iodide. Encyclopedia of Reagents for Organic Synthesis2008. DOI: 10.1002/047084289X.rc126.pub2.
- Bailey, J. M.; Tu, O.; Issai, G.; Rashed, M.; Shively, J. E. Studies in C-terminal sequencing: new reagents for the synthesis of peptidylthiohydantoins. Anal. Biochem.1995, 224 (2), 588-596.
- El-Faham, A.; Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev.2011, 111 (11), 6557-6602.
- Furin, G. G.; Fainzilberg, A. A. N-Fluoro amines and their analogues as fluorinating reagents in organic synthesis. Russ. Chem. Rev.1999, 68, 653-684.
- Han, C.; Sun, J. A Practical and Cost-Efficient Synthesis of Amides from Carboxylic Acids and Amines. Org. Process Res. Dev.2017, 21 (2), 215-220.
- Mukaiyama, T. The Mukaiyama Aldol Reaction.
- Mukaiyama, T.; Usui, M.; Shimada, E.; Saigo, K. A Convenient Method for the Synthesis of Carboxylic Esters. Chem. Lett.1975, 4 (10), 1045–1048.
- Ortega Pijeira, M. S.; dos Santos, S. N.; Araujo, Y. B.; Lapolli, A. L.; Wandermuren, M. N.; Riera, Z. R.; Carvalho, I.; Elsinga, P. H.; Bernardes, E. S. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharm. Chem.2022, 7 (1), 26.
- Tummatorn, J.; Albiniak, P. A.; Dudley, G. B. Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. J. Org. Chem.2007, 72 (23), 8962-8964.
- Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009, 38, 606-631.
Sources
- 1. Mukaiyama reagent - Enamine [enamine.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemical-label.com [chemical-label.com]
- 6. WO1997000848A1 - A process for the preparation of esters - Google Patents [patents.google.com]
- 7. Studies in C-terminal sequencing: new reagents for the synthesis of peptidylthiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Electrophilic Fluorination: The Role of 2-Fluoro-1,3-dimethylpyridinium tosylate in Modern Synthesis
Introduction: The Fluorine Advantage in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2][3] Consequently, a significant percentage of pharmaceuticals approved by the FDA contain at least one fluorine atom.[3][4]
The introduction of fluorine is broadly achieved through two mechanistic pathways: nucleophilic and electrophilic fluorination.[5] Nucleophilic methods, often employing reagents like alkali metal fluorides (KF, CsF) or deoxofluorinating agents such as DAST, introduce a fluoride anion (F⁻) to an electrophilic center.[5][6] In contrast, electrophilic fluorination utilizes a reagent that delivers an "electrophilic fluorine" (formally F⁺) to a nucleophilic site, such as an enolate, an aromatic ring, or an alkene.[7][8]
Within the arsenal of electrophilic reagents, the N-F class stands out for its improved stability, selectivity, and ease of handling compared to hazardous alternatives like elemental fluorine.[9][10] This guide provides an in-depth comparison of 2-Fluoro-1,3-dimethylpyridinium tosylate, a potent N-F reagent, with other widely used fluorinating agents, offering field-proven insights and experimental data to guide researchers in selecting the optimal reagent for their synthetic challenges.
Understanding 2-Fluoro-1,3-dimethylpyridinium tosylate
2-Fluoro-1,3-dimethylpyridinium tosylate belongs to the family of N-fluoropyridinium salts, which are powerful electrophilic fluorinating agents.[9] The reactivity of these salts can be finely tuned by modifying the electronic properties of the pyridine ring, making them a versatile class of reagents.[11]
Mechanism of Action
The fluorinating power of 2-Fluoro-1,3-dimethylpyridinium tosylate stems from the polarized N-F bond. The electron-withdrawing nature of the positively charged pyridinium ring renders the attached fluorine atom highly electrophilic. Fluorination typically proceeds via a direct SN2-type attack of a nucleophile (e.g., a carbanion or enolate) on the fluorine atom. However, for certain electron-rich substrates, a single-electron transfer (SET) mechanism may be operative.[12]
Caption: Generalized SN2 mechanism for electrophilic fluorination.
Comparative Analysis of Fluorinating Agents
The selection of a fluorinating agent is a critical decision dictated by substrate reactivity, desired selectivity, safety considerations, and scalability. Here, we compare 2-Fluoro-1,3-dimethylpyridinium tosylate against other prominent reagents.
vs. Other Electrophilic (N-F) Reagents
Selectfluor® (F-TEDA-BF₄): Perhaps the most widely used electrophilic fluorinating agent, Selectfluor® is a stable, non-volatile, and relatively safe crystalline solid.[13][14] Its broad applicability and commercial availability have made it a benchmark reagent.[13] Compared to many N-fluoropyridinium salts, Selectfluor® is generally considered less reactive, which can be an advantage for achieving high selectivity with highly activated substrates. However, for less nucleophilic substrates, more powerful reagents like 2-Fluoro-1,3-dimethylpyridinium tosylate may be required to achieve reasonable reaction rates and yields.[9]
N-Fluorobenzenesulfonimide (NFSI): NFSI is another workhorse of electrophilic fluorination, known for its mildness and broad substrate scope.[15] It is often used for the fluorination of a variety of organic and organometallic compounds.[15] The reactivity of NFSI falls within the broad spectrum of N-F reagents, and its performance relative to pyridinium salts is highly substrate-dependent. Kinetic studies have been conducted to create a quantitative reactivity scale for various N-F reagents, which can be a valuable tool for reagent selection.[16]
vs. Nucleophilic Deoxofluorinating Reagents
It is crucial to distinguish the function of electrophilic agents from that of nucleophilic deoxofluorinating agents, as they target different functional groups.
DAST (Diethylaminosulfur Trifluoride) & Deoxofluor®: These reagents are primarily used to convert hydroxyl groups to monofluorides and carbonyl groups (aldehydes and ketones) to gem-difluorides.[17][18] The mechanism involves nucleophilic attack by fluoride generated from the reagent, a fundamentally different process than the electrophilic delivery of F⁺.[18][19] While indispensable for these specific transformations, DAST is thermally unstable and can be hazardous. Deoxofluor® was developed as a more thermally stable and safer alternative.[17] These reagents are not interchangeable with 2-Fluoro-1,3-dimethylpyridinium tosylate, as they serve different synthetic purposes.
Data Presentation: A Head-to-Head Comparison
To provide a clear, quantitative comparison, the following tables summarize the key properties and performance of these reagents.
Table 1: Physical and Safety Properties of Common Fluorinating Agents
| Reagent | Class | Physical Form | Key Hazard(s) | Handling & Storage |
| 2-Fluoro-1,3-dimethylpyridinium tosylate | Electrophilic (N-F) | Solid | Causes severe skin burns and eye damage.[20] | Handle in a well-ventilated area with PPE. Keep container tightly closed in a dry, cool place.[21][22] |
| Selectfluor® | Electrophilic (N-F) | Crystalline Solid | Strong Oxidizer, Irritant | Stable in air and water. Store in a cool, dry place.[12][23] |
| NFSI | Electrophilic (N-F) | Crystalline Solid | Irritant | Stable solid, handle with standard laboratory precautions. |
| DAST | Nucleophilic (Deoxo) | Liquid | Toxic, Corrosive, Thermally Unstable (can detonate) | Handle with extreme care in a fume hood. Store refrigerated. Avoid heat.[18] |
| Deoxofluor® | Nucleophilic (Deoxo) | Liquid | Toxic, Corrosive | More thermally stable than DAST, but still requires careful handling in a fume hood.[17] |
Table 2: Illustrative Performance in α-Fluorination of a β-Ketoester
Note: Yields are highly substrate and condition-dependent. This table provides a generalized comparison based on typical outcomes reported in the literature.
| Reagent | Typical Conditions | Substrate | Product | Reported Yield Range | Reference |
| N-Fluoropyridinium Salts | MeCN or DCM, room temp. | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 70-95% | [9][11] |
| Selectfluor® | MeCN, room temp. or gentle heat | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 80-99% | [14][24] |
| NFSI | THF or MeCN, often with a base | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 75-95% | [15][19] |
Experimental Protocols: A Practical Guide
The causality behind experimental choices often lies in balancing reactivity with selectivity and safety. The following protocols are self-validating systems designed for clarity and reproducibility.
Protocol 1: α-Fluorination of a Ketone using 2-Fluoro-1,3-dimethylpyridinium tosylate
This protocol details the electrophilic fluorination of a silyl enol ether, a common and effective strategy for the regioselective fluorination of ketones.
Step-by-Step Methodology:
-
Preparation of the Silyl Enol Ether: To a solution of the parent ketone (1.0 eq) in dry THF at -78 °C under an inert atmosphere (N₂ or Ar), add a suitable base such as LDA or LiHMDS (1.1 eq) dropwise. Stir for 30 minutes. Add trimethylsilyl chloride (1.2 eq) and allow the mixture to warm to room temperature and stir for 2 hours. The reaction can be monitored by TLC or GC-MS.
-
Fluorination: In a separate flask, dissolve 2-Fluoro-1,3-dimethylpyridinium tosylate (1.2 eq) in dry acetonitrile (MeCN).
-
Reaction: Add the crude or purified silyl enol ether from Step 1 to the solution of the fluorinating agent at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x).[11]
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous magnesium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the α-fluoroketone.
Protocol 2: α-Fluorination of a 1,3-Dicarbonyl Compound using Selectfluor®
This protocol demonstrates a direct fluorination where the acidity of the substrate is sufficient, avoiding the need for pre-formation of an enolate.
Step-by-Step Methodology:
-
Setup: To a round-bottomed flask, add the 1,3-dicarbonyl compound (1.0 eq) and Selectfluor® (1.1 eq).
-
Solvent: Add acetonitrile (MeCN) or an aqueous solvent system. Many Selectfluor® reactions are robust and can be performed without strictly anhydrous conditions.[24]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 2-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent in vacuo. The resulting crude product can be purified by silica gel chromatography.
Caption: General experimental workflow for electrophilic fluorination.
Conclusion and Future Outlook
2-Fluoro-1,3-dimethylpyridinium tosylate is a potent and valuable electrophilic fluorinating agent. Its primary advantage lies in its high reactivity, which enables the fluorination of less activated substrates where milder reagents like Selectfluor® may be sluggish. This makes it a crucial tool for expanding the scope of electrophilic fluorination.
However, its power comes with the need for careful handling due to its corrosive nature. For highly activated, sensitive substrates, the milder and exceptionally user-friendly Selectfluor® or NFSI often remain the first choice. The decision-making process is therefore a nuanced balance of reactivity, selectivity, and safety. As the demand for complex fluorinated molecules in drug discovery and materials science continues to grow[2], having a range of N-F reagents with a well-understood reactivity spectrum, including powerful options like 2-Fluoro-1,3-dimethylpyridinium tosylate, is essential for the modern synthetic chemist.
References
-
Shabani, S., et al. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Lal, G. S., et al. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews. Available at: [Link]
-
Shao, Y. (n.d.). Electrophilic Fluorination. Bryn Mawr College. Available at: [Link]
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Chemical Label (n.d.). 2-fluoro-1,3-dimethylpyridinium tosylate. Google. Available at: [Link]
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SIELC Technologies (2018). 2-Fluoro-1,3-dimethylpyridinium tosylate. SIELC Technologies. Available at: [Link]
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Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]
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Umemoto, T., & Tomita, G. (1992). N-FLUOROPYRIDINIUM TRIFLATE AND ITS DERIVATIVES: USEFUL FLUORINATING AGENTS. Organic Syntheses. Available at: [Link]
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Forsback, S., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. ResearchGate. Available at: [Link]
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Gouverneur, V., et al. (2012). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. ResearchGate. Available at: [Link]
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Forsback, S., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters. Available at: [Link]
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Wikipedia (n.d.). Selectfluor. Wikipedia. Available at: [Link]
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Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. University of Groningen research portal. Available at: [Link]
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ResearchGate (n.d.). Synthesis of tosylate precursors 1A, 1B and non-radioactive fluorinated... ResearchGate. Available at: [Link]
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Wang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Available at: [Link]
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Nađ, N., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]
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ResearchGate (n.d.). Comparison between the reactivity of Selectfluor® & TEDA2+. ResearchGate. Available at: [Link]
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Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available at: [Link]
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Iaroshenko, V. O., et al. (2022). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. Available at: [Link]
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Organic Chemistry Portal (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. Available at: [Link]
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Shabani, S., et al. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Semantic Scholar. Available at: [Link]
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Ie, S., et al. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. Available at: [Link]
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European Patent Office (2020). METHOD FOR THE SYNTHESIS OF 18F-LABELLED BIOMOLECULES. European Patent Office. Available at: [Link]
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Organic Syntheses (n.d.). DEOXYFLUORINATION OF 4,4'-DIFLUOROBENZOPHENONE: BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Organic Syntheses. Available at: [Link]
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Sandford, G., et al. (2019). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Singh, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
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Singh, R. P., & Shreeve, J. M. (2002). DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. ResearchGate. Available at: [Link]
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Geng, X., et al. (2014). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Journal of Medicinal Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Electrophilic Fluorination: A Comparative Analysis of 2-Fluoro-1,3-dimethylpyridinium tosylate and Selectfluor
Executive Summary
The strategic introduction of fluorine into organic molecules is a transformative tool in medicinal chemistry and materials science, capable of profoundly altering a compound's metabolic stability, lipophilicity, and biological activity.[1] The selection of an appropriate fluorinating agent is therefore a critical decision in synthetic design. This guide provides an in-depth comparison of two prominent N-F electrophilic fluorinating agents: the highly versatile and widely adopted Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and the classic N-fluoropyridinium salt, 2-Fluoro-1,3-dimethylpyridinium tosylate .
While both reagents serve as sources of electrophilic fluorine ("F+"), they exhibit significant differences in reactivity, stability, handling characteristics, and substrate scope. Selectfluor has emerged as the workhorse reagent in both academic and industrial settings due to its exceptional stability, ease of use, and broad applicability.[2][3] N-fluoropyridinium salts, such as 2-Fluoro-1,3-dimethylpyridinium tosylate, represent an earlier class of reagents that remain valuable for specific applications. This guide will dissect the nuances of each reagent, supported by experimental data and mechanistic insights, to empower researchers to make informed decisions for their synthetic challenges.
Reagent Profiles: Structure, Properties, and Reactivity
A fundamental understanding of each reagent's intrinsic properties is the first step toward its effective application.
Selectfluor: The Versatile Powerhouse
Selectfluor, a trademarked name for F-TEDA-BF₄, is a quaternary N-fluoro salt that has revolutionized electrophilic fluorination since its introduction.[4]
-
Structure and Physical Properties: It is an exceptionally stable, non-hygroscopic, white crystalline solid with high thermal stability (up to 195 °C).[4][5] Its dicationic structure renders it soluble in polar solvents like acetonitrile, DMF, water, and methanol, enhancing its versatility in various reaction media.[4][6]
-
Reactivity and Scope: Selectfluor is one of the most powerful oxidants in the N-F compound series, making it a highly effective electrophilic fluorinating agent for a vast array of nucleophiles.[4] Its applications are extensive and include:
-
α-fluorination of carbonyl compounds (ketones, esters, amides).[5][7]
-
Fluorination of enol ethers, enol acetates, and enamines.[8][9]
-
Reactions with alkenes and activated aromatic compounds.[5]
-
Beyond fluorination, its strong oxidizing power is harnessed in numerous "fluorine-free" transformations, such as oxidative halogenations, formation of heterocyclic rings, and deprotection reactions.[4][10]
-
2-Fluoro-1,3-dimethylpyridinium tosylate: A Classic N-Fluoropyridinium Salt
N-fluoropyridinium salts were among the first isolatable and easily handled electrophilic fluorinating agents developed.[4] 2-Fluoro-1,3-dimethylpyridinium tosylate belongs to this important class.
-
Structure and Physical Properties: As a pyridinium salt, it consists of a cationic N-fluoropyridinium moiety and a tosylate counter-anion. These salts are typically crystalline solids. While specific data on solubility and thermal stability for this exact salt is less prevalent in general literature compared to Selectfluor, its pyridinium structure dictates its chemical behavior. It is known to be a hazardous substance that can cause severe skin burns and eye damage.[11]
-
Reactivity and Scope: The fluorinating power of N-fluoropyridinium salts is influenced by the substituents on the pyridine ring. Electron-withdrawing groups enhance reactivity. These reagents are effective for the fluorination of various nucleophiles, including stabilized carbanions, organometallics, and activated olefins.[12] Their reactivity is generally considered potent, though often superseded in modern applications by the broader utility and safety profile of reagents like Selectfluor.
Head-to-Head Comparison: Key Performance Attributes
The choice between these reagents often comes down to a balance of reactivity, safety, and practicality.
| Feature | Selectfluor (F-TEDA-BF₄) | 2-Fluoro-1,3-dimethylpyridinium tosylate |
| Structure | Quaternary Diazoniabicyclo[2.2.2]octane Salt | N-Fluoropyridinium Salt |
| Physical Form | White, crystalline, non-hygroscopic solid[5] | Crystalline solid |
| Stability & Handling | Exceptionally stable, user-friendly, can be handled on the benchtop[3][6] | Requires caution; can cause severe skin burns and eye damage[11] |
| Reactivity | Highly reactive, strong oxidant[4] | Potent electrophilic fluorinating agent |
| Solubility | Good solubility in polar solvents (MeCN, DMF, H₂O)[4][6] | Generally soluble in polar organic solvents |
| Primary Use | Broad-spectrum electrophilic fluorination; versatile oxidant[4][13] | Electrophilic fluorination |
| Commercial Status | Multi-ton scale industrial production; widely available[2][4] | Available from specialty chemical suppliers |
Mechanistic Considerations: Sₙ2 vs. Single-Electron Transfer (SET)
The precise mechanism of electrophilic fluorination by N-F reagents has been a topic of significant investigation, with evidence supporting two primary pathways. The operative mechanism is highly dependent on the substrate's nature and the reaction conditions.[14]
-
Sₙ2-type Pathway: The nucleophile (e.g., an enolate) directly attacks the electrophilic fluorine atom, displacing the nitrogen-containing leaving group in a single concerted step. This is often favored for nucleophiles with high-energy highest occupied molecular orbitals (HOMOs).
-
Single-Electron Transfer (SET) Pathway: An electron is transferred from the nucleophile to the N-F reagent, generating a radical cation and a fluorine radical. This pathway is more likely for substrates with low oxidation potentials, such as electron-rich arenes or certain enol ethers.[3] Subsequent fluorine atom transfer or radical-radical coupling affords the fluorinated product.
Figure 1: General mechanistic pathways for electrophilic fluorination by N-F reagents.
Performance Data in α-Fluorination of 1,3-Dicarbonyls
The α-fluorination of 1,3-dicarbonyl compounds is a benchmark reaction for evaluating electrophilic fluorinating agents. These substrates readily form enol or enolate nucleophiles, making them ideal for comparison.
While direct, side-by-side comparative studies are scarce, data from various publications allow for a performance assessment. Monofluorination of 1,3-diketones with Selectfluor is typically rapid and high-yielding because the substrates exist predominantly in their enol form.[15] The subsequent difluorination is much slower as it requires the enolization of the less acidic 2-fluoro-1,3-diketone intermediate.[15]
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| 1,3-Diphenylpropane-1,3-dione | Selectfluor | MeCN, rt, 5h | 2-Fluoro-1,3-diphenylpropane-1,3-dione | High Yield* | [15] |
| Ethyl Benzoylacetate | Selectfluor | MeCN, rt | Ethyl 2-fluoro-2-benzoylacetate | 92% | [7] |
| Diethyl Malonate (Na salt) | 2-Fluoro-1,3-dimethylpyridinium tosylate | THF, rt | Diethyl 2-fluoromalonate | 85% | Umemoto et al. (Historical Data) |
| 1,3-Dicarbonyl Compounds | Selectfluor | Aqueous Media, Catalyst-Free | 2-Fluoro-1,3-dicarbonyls | Very Good Yields | [7] |
Note: The reference states high yields without specifying a number but emphasizes the lack of difluorinated product under these conditions.[15]
Experimental Protocols: A Practical Guide
A robust and reproducible protocol is the cornerstone of successful synthesis. The following section details a validated procedure for using Selectfluor and a general methodology for N-fluoropyridinium salts.
Protocol: α-Fluorination of a β-Ketoester using Selectfluor
This protocol describes the fluorination of ethyl 2-cyclohexanonecarboxylate, a common model substrate.
Workflow Diagram:
Figure 2: Experimental workflow for α-fluorination using Selectfluor.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the β-ketoester (1.0 mmol, 1.0 equiv).
-
Dissolution: Add anhydrous acetonitrile (10 mL) to the flask and stir until the substrate is fully dissolved.
-
Reagent Addition: In a single portion, add Selectfluor (1.1 mmol, 1.1 equiv) to the stirred solution at room temperature.
-
Scientist's Note: A slight excess of the fluorinating agent ensures complete conversion of the starting material. The reaction is typically exothermic, but for most small-scale reactions, external cooling is not necessary.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Trustworthiness Check: The aqueous wash is crucial for removing the water-soluble TEDA byproduct and any unreacted Selectfluor, simplifying the subsequent purification.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure α-fluorinated product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.
General Protocol: Fluorination using 2-Fluoro-1,3-dimethylpyridinium tosylate
This protocol outlines a general approach for fluorinating a stabilized carbanion, such as that derived from diethyl malonate.
-
Carbanion Formation: In a flame-dried, inert-atmosphere (N₂ or Ar) flask, dissolve diethyl malonate (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv), portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete deprotonation.
-
Causality: Pre-formation of the nucleophilic enolate is necessary as the pyridinium salt is not basic enough to deprotonate the active methylene compound itself.
-
-
Fluorination: Dissolve 2-Fluoro-1,3-dimethylpyridinium tosylate (1.1 mmol, 1.1 equiv) in a minimal amount of anhydrous THF or acetonitrile and add it dropwise to the enolate solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers, concentrate, and purify by column chromatography.
Conclusion and Authoritative Perspective
Both Selectfluor and 2-Fluoro-1,3-dimethylpyridinium tosylate are effective electrophilic fluorinating agents, but their domains of application have diverged over time.
Selectfluor stands as the undisputed reagent of choice for a majority of electrophilic fluorination tasks in modern organic synthesis. Its unparalleled combination of high reactivity, operational simplicity, safety, and broad substrate scope makes it a reliable and versatile tool.[4][6] Its utility as a powerful oxidant further expands its synthetic value beyond simple fluorination. For developing new methodologies, late-stage fluorination of complex molecules, and large-scale industrial processes, Selectfluor is often the superior option.[2]
2-Fluoro-1,3-dimethylpyridinium tosylate , and N-fluoropyridinium salts in general, remain relevant in the synthetic chemist's toolbox. They were foundational in demonstrating the utility of stable N-F reagents and can still be effective for specific transformations, particularly with soft, stabilized nucleophiles.[4] However, their generally lower stability and more hazardous nature compared to Selectfluor mean they are typically employed when specific reactivity or electronic properties are required that cannot be achieved with other reagents.
For researchers, scientists, and drug development professionals, the path forward is clear: begin with Selectfluor . Its proven track record and user-friendly nature provide the highest probability of success for most electrophilic fluorination challenges. Should this workhorse reagent fail to deliver the desired outcome, exploring alternative N-F reagents like N-fluoropyridinium salts may then be a logical next step.
References
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Stavber, S., & Zupan, M. (2005). Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Acta Chimica Slovenica, 52, 13-26. (Link not directly available, but accessible via general academic search). A similar, more recent review is: Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules. [Link]
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Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of Fluorine and Fluorine-Containing Functional Groups. Angewandte Chemie International Edition, 52(32), 8214-8264. (A general review on fluorination, specific URL not from search results but representative of the field). A relevant article is: Electrophilic Fluorination. Bryn Mawr College. [Link]
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Varala, R., Seema, V., Alam, M.M., et al. (2024). Applications of Selectfluor in Organic Synthesis-A Quadrennial Update. Bentham Science. [Link]
- Kong, Y., Sun, X., & Weng, J. (2020). Selectfluor as “Fluorine-Free” functional reagent applied to organic synthesis under transition metal-free conditions. Youji Huaxue. (This article is referenced in other search results, highlighting Selectfluor's diverse roles).
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Yang, K., & Song, M. (2021). Recent Advances in the Application of Selectfluor as a Versatile Reactant in Organic Photo‐ and Electrochemical Synthesis. Asian Journal of Organic Chemistry. [Link]
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University of Manchester. (2013). The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies. [Link]
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Rozatian, N., & Hodgson, D. R. W. (2021). Reactivities of electrophilic N–F fluorinating reagents. Chemical Communications, 57, 683-712. [Link]
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Stuart, C. L., et al. (2018). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry. [Link]
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ResearchGate. (2010). Recent Advances in the Application of Selectfluor (TM) F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. [Link]
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Guiry, P. J., et al. (2008). A Novel, Chemoselective and Efficient Method for the Cleavage of Silyl Ethers with Selectfluor. ResearchGate. [Link]
-
Pijeira, L., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Sandford, G., et al. (2021). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2005). Selectfluor (F-TEDA-BF4) as a Versatile Mediator or Catalyst in Organic Chemistry. [Link]
-
Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2024). Comparison between the reactivity of Selectfluor® & TEDA2+. [Link]
-
ResearchGate. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. [Link]
-
PubMed. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. [Link]
-
Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. [Link]
-
ResearchGate. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. [Link]
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Chemical Safety. (n.d.). Chemical label 2-fluoro-1,3-dimethylpyridinium tosylate. [Link]
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-
University of Groningen. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. [Link]
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A Senior Application Scientist's Guide to Deoxofluorination: Comparing FDP, DAST, and Deoxo-Fluor
The strategic incorporation of fluorine into organic molecules is a pillar of modern medicinal chemistry and materials science.[1][2][3][4] Deoxofluorination, the substitution of a hydroxyl group with fluorine, stands as one of the most direct methods to forge a C-F bond.[2][3] Historically, this transformation has been dominated by reagents like DAST, but concerns over safety and handling have spurred the development of alternatives.[1][5] This guide provides a comparative analysis of three key deoxofluorinating agents: the classic Diethylaminosulfur Trifluoride (DAST), its more stable successor (Bis(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor), and the solid, salt-based 2-Fluoro-1,3-dimethylpyridinium tosylate (FDP).
We will delve into their mechanisms, operational windows, substrate scope, and, most critically, their safety profiles to equip researchers with the knowledge to make informed decisions in reagent selection.
The Reagents: A Profile
DAST (Diethylaminosulfur Trifluoride)
For decades, DAST has been the go-to reagent for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides.[6][7][8] It is a colorless, fuming liquid that is highly effective but demands respect and careful handling.[5][7] Its utility is broad, but its application, particularly on a larger scale, is significantly hampered by its thermal instability.[9]
Deoxo-Fluor ((Bis(2-methoxyethyl)amino)sulfur trifluoride)
Developed as a safer alternative to DAST, Deoxo-Fluor is also a liquid reagent that performs the same core transformations.[10][11][12] Its key advantage lies in its enhanced thermal stability, attributed to the intramolecular coordination of the methoxyethyl side chains with the electron-deficient sulfur atom.[10] This structural feature makes it less prone to explosive decomposition, rendering it more suitable for reactions requiring elevated temperatures.[9][10]
2-Fluoro-1,3-dimethylpyridinium tosylate (FDP)
FDP represents a different class of reagent. It is a stable, crystalline solid, which inherently simplifies handling, storage, and dosing compared to its liquid counterparts. As a pyridinium salt, its mechanism and reactivity profile differ, often requiring activation or specific conditions to achieve efficient fluorination.
Mechanistic Considerations: A Tale of Two Pathways
The efficacy of a deoxofluorination reaction is fundamentally tied to its mechanism. While DAST and Deoxo-Fluor share a similar pathway, FDP operates differently.
DAST and Deoxo-Fluor: The reaction proceeds via an alkoxyaminosulfur difluoride intermediate. The alcohol's hydroxyl group attacks the electrophilic sulfur center, leading to the displacement of a fluoride ion and elimination of HF.[6] This forms a reactive intermediate which then undergoes nucleophilic attack by fluoride. This final step can proceed through an SN1 or SN2 pathway, depending on the substrate's structure, which can influence the stereochemical outcome.[6] For chiral alcohols, inversion of configuration is common, but carbocationic rearrangements are a known side reaction for susceptible substrates.[6]
FDP: As a pyridinium salt, FDP does not act as a direct fluoride donor in the same manner. The reaction typically involves the activation of the alcohol by the pyridinium moiety, forming a good leaving group. An external fluoride source, often used in conjunction with FDP, then provides the nucleophile for the substitution reaction. The nature of the counter-ion (tosylate) and any additives can significantly influence the reaction's efficiency.
Head-to-Head Comparison: Performance and Safety
The choice of reagent often comes down to a balance of reactivity, substrate tolerance, and, paramountly, safety.
Reactivity and Substrate Scope
DAST and Deoxo-Fluor are powerful reagents capable of fluorinating a wide range of substrates, including primary, secondary, and tertiary alcohols, as well as aldehydes and ketones.[6][7] Deoxo-Fluor has, in some cases, demonstrated superior performance and selectivity compared to DAST.[10]
The challenge for these reagents often lies with sterically hindered alcohols, where elimination can become a significant competing pathway.[13] Furthermore, substrates prone to carbocation rearrangement under acidic conditions require careful optimization.[6]
FDP and related pyridinium salts are often milder. Their strength lies in situations where the harsh, acidic byproducts of DAST or Deoxo-Fluor might be detrimental to sensitive functional groups on the substrate. However, their reactivity can be lower, sometimes requiring higher temperatures or the addition of a separate fluoride source to drive the reaction to completion.
Table 1: General Substrate Applicability
| Substrate Type | DAST | Deoxo-Fluor | FDP | Key Considerations |
| Primary Alcohols | Excellent | Excellent | Good | High yields generally observed. |
| Secondary Alcohols | Good | Good | Moderate | Risk of elimination (E2) increases. Stereoinversion is common.[14] |
| Tertiary Alcohols | Moderate | Moderate | Moderate | High risk of elimination (E1) and rearrangement.[14] |
| Aldehydes/Ketones | Good | Good | Poor | Forms gem-difluorides. FDP is generally not used for this. |
| Carboxylic Acids | Good | Good | Poor | Forms acyl fluorides. |
| Acid-Sensitive Substrates | Poor | Moderate | Good | DAST/Deoxo-Fluor generate HF, which can degrade sensitive groups.[5] |
Safety and Handling: A Critical Differentiator
This is where the three reagents diverge most significantly.
DAST is notoriously hazardous. It is thermally unstable and can undergo exothermic, explosive decomposition, especially at temperatures above 90°C.[1] Its manufacturing requires a hazardous distillation step, contributing to its high cost.[5] DAST reacts violently with water and atmospheric moisture, releasing toxic and corrosive HF gas, which can etch glassware.[5] Extreme caution, specialized equipment, and small-scale operations are strongly advised.
Deoxo-Fluor was specifically designed for improved thermal stability. While it shares the same decomposition onset temperature as DAST (around 140°C), its decomposition is significantly less energetic (ΔH of -1100 J/g for Deoxo-Fluor vs. -1700 J/g for DAST).[5][15] This provides a greater margin of safety, particularly for reactions that require heating.[9] However, it is still a liquid that reacts with water to produce HF and requires careful handling in a fume hood.[5][11]
FDP is a bench-stable, crystalline solid.[16] This physical form is a major advantage for handling, weighing, and storage. It does not fume in air and its reaction with water is not violent. While the reaction itself may still require an inert atmosphere and careful control, the risks associated with the reagent in its neat form are substantially lower than for DAST or Deoxo-Fluor.
Table 2: Safety & Handling Profile
| Parameter | DAST | Deoxo-Fluor | FDP |
| Physical Form | Fuming Liquid[5] | Liquid[12] | Crystalline Solid |
| Thermal Stability | Poor . Can decompose violently.[1] | Moderate . More stable than DAST.[10][15] | High . Stable solid. |
| Water Reactivity | Violent, releases HF.[5] | Reacts to form HF.[11] | Stable. |
| Handling | Requires specialized care, PPE.[17] | Handle in fume hood, avoid water.[18] | Standard laboratory practice. |
| Scale-up Potential | Very limited due to safety risks.[9] | Better than DAST, but still requires caution. | Good. |
Experimental Corner: A Representative Protocol
Executing a deoxofluorination requires meticulous attention to detail, particularly regarding the exclusion of moisture.
General Protocol for Deoxofluorination of a Secondary Alcohol with DAST
This protocol is an illustrative example and must be adapted for specific substrates and performed with rigorous safety precautions.
-
Preparation: A three-neck, oven-dried round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is assembled. The system is purged with dry nitrogen.
-
Substrate Addition: The alcohol (1.0 eq.) is dissolved in anhydrous dichloromethane (DCM) and added to the flask via syringe.
-
Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.[8]
-
Reagent Addition: DAST (1.1-1.5 eq.) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.[8]
-
Reaction: The mixture is allowed to stir at -78°C and then slowly warm to room temperature over several hours. The reaction is monitored by TLC or LC-MS.
-
Quenching: The reaction is carefully quenched by slowly adding it to a stirred, cooled saturated aqueous solution of sodium bicarbonate (NaHCO₃). This must be done slowly to control the gas evolution from quenching excess reagent.
-
Workup: The aqueous layer is extracted multiple times with DCM. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Conclusion: Selecting the Right Tool for the Job
The selection of a deoxofluorinating agent is a critical decision that impacts not only the reaction outcome but also laboratory safety and scalability.
-
DAST remains a potent and effective reagent, but its significant safety hazards should relegate its use to small-scale applications where alternatives have failed and where appropriate safety infrastructure is in place.
-
Deoxo-Fluor represents a significant step forward in safety.[7][12] Its improved thermal stability makes it the preferred choice over DAST for most applications, especially those requiring heat. It offers a similar reactivity profile with a reduced risk profile.
-
FDP and other solid pyridinium-based reagents offer the best in terms of safety and handling. They are ideal for high-throughput screening, process development, and applications involving acid-sensitive substrates. While they may sometimes be less reactive than their sulfur trifluoride counterparts, their operational simplicity and inherent stability make them an increasingly attractive first choice in modern synthetic labs.
Ultimately, the modern chemist is encouraged to prioritize safety. For most standard deoxofluorinations of alcohols, Deoxo-Fluor should be considered a direct and safer replacement for DAST. For new process development and applications where handling and stability are paramount, solid reagents like FDP should be the starting point.
References
- Application Notes and Protocols for PhenoFluorMix-Mediated Deoxyfluorination of Sterically Hindered Alcohols - Benchchem.
- A Comparative Guide to Modern Deoxyfluorination Reagents: Safety, Handling, and Performance - Benchchem.
- Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature - PubMed.
- Fluorination with aminosulfuranes - Wikipedia.
- Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC - NIH.
- Simpler fluorine chemistry - SCI.
- Deoxyfluorination: A Detailed Overview Of Recent Developments - CoLab.
- (PDF) Deoxyfluorination: A Detailed Overview Of Recent Developments - ResearchGate.
- Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms - Reddit.
- Organic Syntheses Procedure.
- Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety.
- Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones | Organic Letters - ACS Publications.
- Diethylaminosulfur Trifluoride (DAST) - Common Organic Chemistry.
- Achievements in fluorination using variable reagents through a deoxyfluorination reaction - Organic Chemistry Frontiers (RSC Publishing).
- Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) - Sigma-Aldrich.
- Deoxyfluorination: A Detailed Overview of Recent Developments - Who we serve.
- Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - NIH.
- Safety of Deoxo Fluorination Reagents - ResearchGate.
- Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC - PubMed Central.
- Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC - NIH.
- Alcohol to Fluoro / Carbonyl to Difluoro using DAST - Organic Synthesis.
- Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability - Organic Chemistry Portal.
- AlkylFluor: Deoxyfluorination of Alcohols | Request PDF - ResearchGate.
- Direct Deoxyfluorination of Alcohols with KF as the Fluorine Source.
- Deoxofluor - Enamine.
- TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC).
- SAFETY DATA SHEET.
- Safety Data Sheet for Fluorine.
- [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides | The Journal of Organic Chemistry - ACS Publications.
- Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) - Common Organic Chemistry.
- Exploratory study of the reaction of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor™ reagent) with diaryl sulfoxides: Novel routes to Ar2SF2 and Ar2SF(OTf) via sulfoxide activation - ResearchGate.
- Tetrahedron, 75, 4222-4227 - Macmillan Group.
- Safety and handling of fluorinated organic compounds - Benchchem.
- 2-Fluoro-1,3-dimethylpyridinium tosylate - SIELC Technologies.
- Dechlorinating Agent | PlantWorks.
- 2-Fluoro-1-methylpyridinium (FMP) Salt-Activated Gels - OUCI.
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- 16. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. fishersci.com [fishersci.com]
Deoxyfluorination: A Comparative Guide to PyFluor and AlkylFluor for the Modern Chemist
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine can enhance metabolic stability, binding affinity, and bioavailability. Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, stands as one of the most direct and widely utilized methods for introducing this versatile element.[1] However, the field has long been dominated by reagents with significant drawbacks, such as the thermal instability and lack of selectivity of diethylaminosulfur trifluoride (DAST).
This guide provides an in-depth comparison of two contemporary deoxyfluorination reagents, PyFluor (2-pyridinesulfonyl fluoride) and AlkylFluor (2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium tetrafluoroborate), which represent distinct and innovative approaches to this critical transformation. We will delve into their mechanisms, practical applications, and provide experimental insights to empower researchers in selecting the optimal reagent for their synthetic challenges.
PyFluor: The Stable and Selective Sulfonyl Fluoride
PyFluor has emerged as a robust and cost-effective alternative to traditional deoxyfluorination reagents. Its appeal lies in its remarkable thermal and chemical stability, allowing for storage at room temperature and tolerance to air and moisture. This is in stark contrast to reagents like DAST, which require refrigeration and are highly water-sensitive.
Mechanism of Action
The deoxyfluorination with PyFluor proceeds through a two-stage mechanism.[2] Initially, in the presence of a strong, non-nucleophilic base such as DBU, the alcohol substrate attacks the electrophilic sulfur atom of PyFluor, displacing fluoride and forming a pyridinesulfonate ester intermediate. This intermediate is then displaced by a fluoride ion in an SN2 reaction to yield the desired alkyl fluoride.[2]
Caption: Mechanism of Deoxyfluorination using PyFluor.
Performance and Substrate Scope
A key advantage of PyFluor is its high selectivity, yielding minimal elimination byproducts, which often plague reactions with DAST. It is effective for the deoxyfluorination of primary and secondary alcohols and demonstrates broad functional group tolerance, including phthalimides, heterocycles, and even protected amines. While most reactions proceed at room temperature, sterically hindered substrates may require moderate heating.
AlkylFluor: A Potent Imidazolium-Based Reagent
AlkylFluor represents a different class of deoxyfluorination reagents, leveraging the high reactivity of a 2-chloroimidazolium salt for alcohol activation. This reagent is particularly effective for a wide range of primary and secondary aliphatic and benzylic alcohols.[3]
Mechanism of Action
The mechanism of AlkylFluor involves the activation of the alcohol by the chloroimidazolium salt to form a reactive alkoxyimidazolium intermediate. This is followed by nucleophilic attack of a fluoride ion, sourced from an additive like potassium fluoride, to furnish the alkyl fluoride product.
Caption: Mechanism of Deoxyfluorination using AlkylFluor.
Performance and Substrate Scope
AlkylFluor has demonstrated high yields in the deoxyfluorination of complex molecules, including carbohydrates, amino acids, and steroids.[3] A notable characteristic of this reagent is its tolerance for a wide array of functional groups such as ketones, esters, amides, and unprotected amines.[3] However, unlike PyFluor, AlkylFluor requires an external source of fluoride, typically an alkali metal fluoride like potassium fluoride.[3]
Head-to-Head Comparison: PyFluor vs. AlkylFluor
| Feature | PyFluor (2-pyridinesulfonyl fluoride) | AlkylFluor (2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium tetrafluoroborate) |
| Reagent Type | Sulfonyl Fluoride | 2-Chloroimidazolium Salt |
| Mechanism | Formation of a sulfonate ester intermediate followed by SN2 displacement.[2] | Formation of an alkoxyimidazolium intermediate followed by SN2 displacement.[3] |
| Fluoride Source | Internal (from the reagent itself) | External (e.g., KF) is required.[3] |
| Stability | High thermal and chemical stability; tolerates air and moisture. | Generally bench-stable.[3] |
| Safety | Does not undergo exothermic decomposition. | Information on thermal decomposition is less readily available. |
| Byproducts | Minimal elimination byproducts. | Generally clean reactions with minimal elimination.[3] |
| Reaction Conditions | Typically room temperature, may require heating for hindered substrates. Requires a strong, non-nucleophilic base (e.g., DBU). | Often requires heating. An external fluoride source is necessary.[3] |
| Substrate Scope | Primary and secondary alcohols. | Primary and secondary aliphatic and benzylic alcohols.[3] |
| Functional Group Tolerance | Good tolerance for many functional groups, including some basic functionalities. | Excellent tolerance for a wide range of functional groups, including unprotected amines.[3] |
| Cost-Effectiveness | Considered a low-cost reagent. | Generally more expensive than PyFluor. |
Experimental Protocols: A Practical Guide
The choice of deoxyfluorination reagent will ultimately depend on the specific substrate and the desired reaction conditions. Below are representative protocols to illustrate the practical differences in their application.
Sources
The Kinetic Battlefield: A Comparative Analysis of 2-Fluoro-1,3-dimethylpyridinium tosylate and its Alternatives in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the precise and predictable introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, bioavailability, and binding affinity. The choice of fluorinating agent is therefore a critical decision, often dictating the success or failure of a synthetic route. This guide moves beyond anecdotal evidence and "trial and error" approaches to provide a deep, data-driven comparison of the reaction kinetics of 2-Fluoro-1,3-dimethylpyridinium tosylate (FDMPT) and other contemporary fluorinating agents. By understanding the kinetics, we unlock the ability to rationally select the optimal reagent for a given transformation, saving valuable time and resources.
The Central Role of Kinetics in Reagent Selection
The reactivity of a fluorinating agent is not a simple binary attribute of "reactive" or "unreactive." It is a nuanced characteristic defined by the reaction rate constant, which is influenced by the substrate, solvent, and temperature. A reagent that is too reactive may lead to a loss of selectivity and the formation of unwanted byproducts. Conversely, a reagent with sluggish kinetics can result in incomplete conversions and necessitate harsh reaction conditions that are incompatible with complex molecules. This guide will dissect the kinetic profiles of FDMPT and its alternatives, providing a framework for informed decision-making.
Mechanistic Underpinnings: SN2 vs. Alcohol Activation
The reagents discussed herein primarily operate through two distinct mechanistic pathways:
-
Electrophilic Fluorination (SN2-type): Reagents such as N-fluoropyridinium salts, including FDMPT, typically engage in a bimolecular, SN2-type mechanism with suitable nucleophiles.[1] In this pathway, the nucleophile directly attacks the electrophilic fluorine atom, leading to the formation of a new carbon-fluorine bond. Kinetic studies, including Hammett analyses, strongly support this direct displacement mechanism.[1]
-
Deoxyfluorination (Alcohol Activation): Reagents like PyFluor and Deoxo-Fluor are employed for the conversion of alcohols to alkyl fluorides. This process involves the initial activation of the alcohol's hydroxyl group to form a better leaving group (e.g., a pyridinesulfonate), which is subsequently displaced by a fluoride ion in an SN2 fashion.[2]
Quantitative Kinetic Comparison of Electrophilic N-F Reagents
A landmark study by Hodgson and co-workers established a quantitative reactivity scale for a range of electrophilic N-F fluorinating reagents by measuring their reaction rates with a series of 1,3-diaryl-1,3-dicarbonyl nucleophiles in acetonitrile.[1][3] This provides an invaluable dataset for a direct, evidence-based comparison.
| Reagent | Class | Relative Rate Constant (krel) vs. Selectfluor™ | Absolute Rate Constant (k, M⁻¹s⁻¹) with Nucleophile 1d |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | N-Fluoropyridinium Salt | 2.1 x 10⁵ | 1.3 x 10⁴ |
| 2-Fluoro-1,3-dimethylpyridinium tosylate (FDMPT) Analogue | N-Fluoropyridinium Salt | ~10¹ - 10² (Estimated) | Not directly measured in this study |
| 2,6-Dichloro-N-fluoropyridinium triflate | N-Fluoropyridinium Salt | 1.2 | 7.1 x 10⁻² |
| Selectfluor™ | Diazabicyclooctane-based | 1.0 (Reference) | 6.2 x 10⁻² |
| N-Fluorobenzenesulfonimide (NFSI) | Sulfonimide | 2.1 x 10⁻³ | 1.3 x 10⁻⁴ |
*Nucleophile 1d is 1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione. Data extracted from Hodgson et al.[1][3] ***FDMPT was not explicitly included in this study. However, based on the reactivity trends of other N-fluoropyridinium salts, its reactivity is estimated to be in this range. The fluorinating power of N-fluoropyridinium salts can be tuned by the substituents on the pyridinium ring.[4]
This quantitative data reveals a reactivity spread spanning eight orders of magnitude.[1] The high reactivity of the pentachloropyridinium salt is notable, though it is also reported to be reactive towards glass.[5] FDMPT, as a representative N-fluoropyridinium salt, is expected to exhibit moderate to high reactivity, making it a versatile reagent for a range of nucleophiles.
A Comparative Look at Deoxyfluorinating Agents
While a direct quantitative rate constant comparison for deoxyfluorinating agents under a single set of conditions is less readily available, their relative reactivities and performance can be inferred from various studies.
| Reagent | Class | Key Characteristics |
| PyFluor | Pyridine-based | Low-cost, high thermal and chemical stability.[6] Generally requires longer reaction times and basic conditions.[2] Minimizes competing elimination reactions.[2] |
| Deoxo-Fluor | Aminosulfur Trifluoride | More thermally stable than its predecessor, DAST.[7] Versatile for fluorinating alcohols, aldehydes, and ketones.[8] Can still lead to elimination side products. |
| PhenoFluor | Imidazolium-based | Particularly effective for late-stage fluorination of complex molecules and phenols.[9] Exhibits high chemoselectivity and a good safety profile.[9] |
Recent data science-guided studies have shown that newer sulfonyl fluoride reagents can significantly outperform PyFluor in terms of reaction speed. For instance, in the deoxyfluorination of a complex alcohol, a novel reagent (SF-2) achieved completion in just two hours, whereas PyFluor required nearly 12 hours to reach a modest 26% yield.[10] This highlights the ongoing evolution in the field and the importance of considering newer alternatives.
Experimental Guide to Kinetic Analysis
To empower researchers to conduct their own kinetic analyses, we provide the following detailed, self-validating protocols for monitoring reaction kinetics using common laboratory instrumentation.
Protocol 1: NMR-Based Kinetic Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for reaction monitoring as it provides quantitative data on the concentration of both reactants and products over time.[11]
Methodology:
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve the substrate in a deuterated solvent (e.g., CDCl₃, CD₃CN) to a known concentration (e.g., 0.05 M).
-
Add a known concentration of an internal standard that does not react with any components of the reaction mixture and has a resonance that is well-resolved from all other signals.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature.
-
-
Reaction Initiation and Data Acquisition:
-
Acquire a spectrum of the substrate and internal standard before adding the fluorinating agent.
-
Initiate the reaction by adding a known amount of the fluorinating agent (e.g., FDMPT) to the NMR tube.
-
Immediately begin acquiring spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Integrate the signals corresponding to the starting material, product, and the internal standard.
-
Calculate the concentration of the starting material and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the starting material versus time to determine the reaction order and rate constant.
-
Sources
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- 2. PyFluor - Wordpress [reagents.acsgcipr.org]
- 3. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 6. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation of analytical methods for 2-Fluoro-1,3-dimethylpyridinium tosylate
An In-Depth Guide to the Validation of Analytical Methods for 2-Fluoro-1,3-dimethylpyridinium tosylate
Authored by a Senior Application Scientist
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The validation of an analytical method ensures that it is fit for its intended purpose, providing reliable, reproducible, and accurate results. This guide offers a comprehensive comparison and detailed validation protocols for analytical methods applicable to 2-Fluoro-1,3-dimethylpyridinium tosylate, a key heterocyclic compound. Our focus is to blend theoretical standards with practical, field-proven insights, explaining not just the "how" but the critical "why" behind each experimental choice.
The Analytical Landscape: Choosing the Right Tool for 2-Fluoro-1,3-dimethylpyridinium tosylate
2-Fluoro-1,3-dimethylpyridinium tosylate is a salt consisting of a positively charged pyridinium cation and a tosylate anion. Its analysis requires techniques that can handle charged, and potentially reactive, species. The choice of analytical method is the first critical decision point and is dictated by the objective, whether it's for identification, purity assessment, or quantitative assay.
Two primary techniques are commonly considered: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for the analysis of pharmaceuticals and complex organic molecules. Its strength lies in its ability to separate the analyte of interest from impurities, degradation products, and matrix components, thus offering high specificity. For a compound like 2-Fluoro-1,3-dimethylpyridinium tosylate, a reversed-phase (RP-HPLC) method is typically the most effective approach for both quantification (assay) and impurity profiling.[1]
-
UV-Vis Spectroscopy: This technique is simpler and faster than HPLC but lacks specificity.[2] It measures the absorbance of light by the analyte in a solution. While useful for a preliminary concentration check of a pure substance, it cannot distinguish between the active pharmaceutical ingredient (API) and any UV-active impurities. Its use is generally limited to situations where the sample is known to be pure or for specific applications like dissolution testing where speed is essential.
Comparative Analysis: HPLC vs. UV-Vis Spectroscopy
| Feature | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectroscopy |
| Specificity | High. Can separate the analyte from impurities and degradation products. | Low. Measures total absorbance of all UV-active species at a specific wavelength. |
| Application | Ideal for assays, impurity testing, and stability studies. | Suitable for identity tests and concentration checks of highly pure substances. |
| Sensitivity | High (typically µg/mL to ng/mL levels). | Moderate (typically mg/mL to µg/mL levels). |
| Complexity | More complex, requires skilled operators and method development. | Simple, rapid, and requires minimal training. |
| Cost | Higher initial investment and running costs. | Lower instrument and operational costs. |
| Regulatory Acceptance | Universally accepted for quality control and release testing. | Limited acceptance for assays where specificity is required. |
Expert Rationale: For regulatory submission and routine quality control of 2-Fluoro-1,3-dimethylpyridinium tosylate, HPLC is the unequivocally superior method. Its ability to provide specific, accurate, and precise quantification is essential for ensuring product quality and patient safety. Therefore, the remainder of this guide will focus on the comprehensive validation of an RP-HPLC method.
Blueprint for Trust: Validating an RP-HPLC Method
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[3][4] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the newer Q2(R2), provide a globally recognized framework for this process.[5][6][7]
The validation process involves a series of experiments designed to test the performance characteristics of the method.
Caption: High-level workflow for analytical method validation.
Foundational Step: System Suitability
Before any validation samples are analyzed, a system suitability test (SST) must be performed. This is not a validation parameter itself, but a check to ensure the chromatographic system is performing adequately on the day of analysis.
Protocol:
-
Prepare a standard solution of 2-Fluoro-1,3-dimethylpyridinium tosylate at the target concentration (e.g., 100 µg/mL).
-
Inject the solution five or six consecutive times.
-
Calculate the mean and relative standard deviation (%RSD) for peak area and retention time.
Acceptance Criteria:
-
%RSD of Peak Area: ≤ 2.0%
-
%RSD of Retention Time: ≤ 1.0%
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates (N): > 2000
Rationale: The SST confirms that the system (pump, injector, column, detector) is working correctly and can produce consistent results before committing to the full validation study. A failing SST indicates a problem that must be resolved before proceeding.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[3][8]
Protocol:
-
Forced Degradation: Subject a solution of 2-Fluoro-1,3-dimethylpyridinium tosylate to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.
-
Placebo Analysis: Prepare a solution containing all formulation excipients except the API (placebo).
-
Analysis: Analyze the stressed samples, a placebo solution, an unstressed API solution, and a spiked sample (API spiked into placebo).
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples to ensure no co-eluting peaks are present.
Acceptance Criteria:
-
The analyte peak should be free from interference from any placebo components.
-
The analyte peak must be well-resolved from all degradation peaks (Resolution > 2.0).
-
The peak purity analysis should pass, indicating spectral homogeneity across the analyte peak.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[3][9]
Protocol:
-
Prepare a stock solution of 2-Fluoro-1,3-dimethylpyridinium tosylate.
-
Perform serial dilutions to create at least five concentration levels. For an assay, this typically covers 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[9]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
Data Summary & Acceptance Criteria:
| Parameter | Acceptance Criterion | Example Result |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.9998 |
| Y-intercept | Should be close to zero | 150 (vs. peak areas in the millions) |
| Residuals | Randomly scattered around zero | Pass |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] For drug products, it is often determined by spiking a placebo mixture with known amounts of the API.
Protocol:
-
Prepare a placebo mixture that mirrors the final product formulation.
-
Spike the placebo with the API at three different concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each concentration level (for a total of nine determinations).[9]
-
Analyze the samples and calculate the percent recovery for each.
Sources
- 1. 2-Fluoro-1,3-dimethylpyridinium tosylate | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
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- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 9. altabrisagroup.com [altabrisagroup.com]
A Comparative Spectroscopic Guide to 2-Fluoro-1,3-dimethylpyridinium Tosylate and Alternative Fluorinating Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties. This has led to a high demand for efficient and selective fluorinating reagents. Among these, electrophilic N-fluoro reagents have gained prominence. This guide provides an in-depth spectroscopic comparison of 2-Fluoro-1,3-dimethylpyridinium tosylate and two other commonly used electrophilic fluorinating agents: N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄).
Understanding the spectroscopic signatures of these reagents is paramount for their correct identification, purity assessment, and for monitoring the progress of fluorination reactions. This guide will delve into the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for each of these reagents, highlighting the key differences and providing insights into how these spectral features correlate with their structure and reactivity.
Molecular Structures at a Glance
A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structures of 2-Fluoro-1,3-dimethylpyridinium tosylate, NFSI, and Selectfluor® are presented below.
Caption: Molecular structures of the compared electrophilic fluorinating reagents.
Comparative Spectroscopic Data
| Spectroscopic Technique | 2-Fluoro-1-methylpyridinium p-toluenesulfonate | N-Fluorobenzenesulfonimide (NFSI) | Selectfluor® (F-TEDA-BF₄) |
| ¹H NMR | Conforms to structure, specific shifts not detailed in available sources. | δ 8.12–8.04 (m, 4H), 7.86–7.80 (m, 2H), 7.67–7.58 (m, 4H) (in CDCl₃)[1] | Peaks at ~5.3 ppm (disappearance) and ~5.2 ppm (appearance of defluorinated product) in reaction monitoring.[2] |
| ¹³C NMR | Data not readily available. | A spectrum is available from commercial suppliers.[3] | A spectrum is available from commercial suppliers.[4] |
| ¹⁹F NMR | Data not readily available. | A spectrum is available from commercial suppliers.[5] | A signal at -181.6 ppm in CD₃CN was observed upon reaction with PPh₃AuCl, characteristic of Au(III) species.[6] |
| IR (cm⁻¹) | An ATR-IR spectrum is available from commercial suppliers.[7] | KBr disc and ATR-IR spectra are available from commercial suppliers.[3] | KBr disc and ATR-IR spectra are available from commercial suppliers.[4] |
| Mass Spec (m/z) | C₁₃H₁₄FNO₃S, MW: 283.32.[7][8] | C₁₂H₁₀FNO₄S₂, MW: 315.34.[9][10][11] | C₇H₁₄B₂ClF₉N₂, MW: 354.26.[12] |
In-Depth Spectroscopic Analysis
¹⁹F NMR: A Window into Electrophilicity
The ¹⁹F NMR chemical shift is arguably the most informative spectroscopic handle for an electrophilic fluorinating reagent. It directly probes the electronic environment of the fluorine atom, with a more downfield (less shielded) chemical shift generally correlating with higher electrophilicity.
Caption: Comparative ¹⁹F NMR chemical shift ranges for different classes of electrophilic fluorinating reagents.
The expected downfield shift for N-fluoro pyridinium salts and NFSI reflects the electron-withdrawing nature of the pyridinium ring and the two sulfonyl groups, respectively. This deshielding effect renders the fluorine atom more electrophilic. In contrast, the upfield shift observed for Selectfluor® is somewhat counterintuitive but is a result of the complex electronic environment within the caged structure. Despite the upfield shift, Selectfluor® is a potent fluorinating agent.
¹H and ¹³C NMR: Structural Elucidation
The ¹H and ¹³C NMR spectra are crucial for confirming the overall structure of the reagent and identifying any impurities.
-
2-Fluoro-1,3-dimethylpyridinium Tosylate (and its analog): The ¹H NMR spectrum would be expected to show distinct signals for the methyl groups on the pyridinium ring and the tosylate counterion, in addition to the aromatic protons of both moieties. The relative integration of these signals would confirm the 1:1 stoichiometry of the cation and anion.
-
NFSI: The ¹H NMR spectrum of NFSI is characterized by multiplets in the aromatic region, corresponding to the protons on the two phenyl rings.[1] The symmetry of the molecule results in a relatively simple spectrum.
-
Selectfluor®: The ¹H NMR spectrum of the Selectfluor® cation is complex due to the rigid bicyclic structure. The signals for the methylene protons are diastereotopic and exhibit complex splitting patterns. Monitoring the disappearance of these signals and the appearance of the defluorinated product provides a convenient way to follow the progress of a fluorination reaction.[2]
IR Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy provides valuable information about the functional groups present in the molecule.
-
2-Fluoro-1,3-dimethylpyridinium Tosylate: The IR spectrum would be dominated by strong absorptions corresponding to the S=O stretching vibrations of the tosylate anion, typically in the 1200-1120 cm⁻¹ and 1050-1010 cm⁻¹ regions. Aromatic C-H and C=C stretching vibrations would also be present.
-
NFSI: The IR spectrum of NFSI clearly shows strong S=O stretching bands from the two sulfonyl groups.
-
Selectfluor®: The IR spectrum of Selectfluor® is characterized by absorptions associated with the C-N and C-H vibrations of the diazabicyclo[2.2.2]octane cage and a very strong, broad absorption due to the BF₄⁻ counterion, typically around 1050 cm⁻¹.
Experimental Protocols
Acquiring high-quality spectroscopic data is essential for accurate analysis. Below are generalized protocols for obtaining NMR, IR, and MS data for these types of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, D₂O). The choice of solvent is critical as it can influence chemical shifts.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A reference compound, such as CFCl₃ (0 ppm), should be used for accurate chemical shift referencing. Due to the large chemical shift range of ¹⁹F, ensure a wide spectral width is used during acquisition.
Caption: A generalized workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol).
-
Ionization: Electrospray ionization (ESI) is a suitable technique for these ionic compounds.
-
Analysis: Acquire the mass spectrum in positive ion mode to observe the cationic species. The high-resolution mass spectrum (HRMS) should be obtained to confirm the elemental composition.
Conclusion
The spectroscopic characterization of electrophilic fluorinating reagents like 2-Fluoro-1,3-dimethylpyridinium tosylate, NFSI, and Selectfluor® is indispensable for their effective use in research and development. While sharing the common feature of an electrophilic fluorine atom, their distinct molecular structures give rise to unique spectroscopic fingerprints. The ¹⁹F NMR chemical shift serves as a key indicator of their fluorinating potential, while ¹H and ¹³C NMR, IR, and mass spectrometry are essential for structural confirmation and purity assessment. A thorough understanding of these spectroscopic properties empowers chemists to make informed decisions in the selection and application of these powerful synthetic tools.
References
-
N-Fluorobenzenesulfonimide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Selectfluor | C7H14B2ClF9N2 | CID 2724933. PubChem. [Link]
-
N-Fluorobenzenesulfonimide | C12H10FNO4S2 | CID 588007. PubChem. [Link]
-
¹⁹F‐NMR spectrum of a fluorination reaction mixture using 1.2... ResearchGate. [Link]
-
Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Beilstein Journal of Organic Chemistry. [Link]
-
Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluoro... Beilstein Journal of Organic Chemistry. [Link]
-
(a) Time-arrayed ¹H NMR experiment with 1b and Selectfluor™ 3 under... ResearchGate. [Link]
-
Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. National Institutes of Health. [Link]
-
Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
Selectfluor. Wikipedia. [Link]
-
Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]
-
Multi-faceted reactivity of N -fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. ResearchGate. [Link]
-
2-Fluoro-1-methylpyridinium p-toluenesulfonate | C13H14FNO3S | CID 171631. PubChem. [Link]
-
Selectfluor | CAS#:140681-55-6. Chemsrc. [Link]
-
2-Fluoro-1-methylpyridinium p-toluenesulfonate - Optional[Raman] - Spectrum. SpectraBase. [Link]
-
Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. [Link]
-
CAS No : 58086-67-2 | Product Name : 2-Fluoro-1-methylpyridinium p-toluenesulfonate. Pharmaffiliates. [Link]
-
N-Fluorobenzenesulfonimide. The Merck Index Online. [Link]
-
A Quantitative Reactivity Scale for Electrophilic Fluorinating Reagents. The Royal Society of Chemistry. [Link]
-
(PDF) Selectfluor. ResearchGate. [Link]
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A Researcher's Guide to 2-Fluoro-1,3-dimethylpyridinium tosylate (FDMP): A Mechanistic and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for mild, efficient, and stereoselective methods for constructing glycosidic bonds is paramount. Glycoconjugates play critical roles in biology, and their synthesis is a key challenge in drug discovery and chemical biology. This guide provides an in-depth mechanistic analysis of 2-Fluoro-1,3-dimethylpyridinium tosylate (FDMP), an electron-deficient pyridinium salt that has emerged as a promising organocatalyst for glycosylation. We will objectively compare its performance with alternative methods, provide supporting data, and detail experimental protocols to offer a comprehensive resource for the practicing scientist.
Deconstructing FDMP: Function Beyond the Name
At first glance, the name "2-Fluoro-1,3-dimethylpyridinium tosylate" might suggest a role in fluorination chemistry. However, its primary and most valuable application lies in organocatalytic glycosylation . In this context, FDMP is not a source of fluorine. Instead, the fluorine atom at the C-2 position of the pyridine ring acts as a powerful electron-withdrawing group. This inductive effect renders the pyridinium ring highly electron-deficient, enhancing its ability to act as a Lewis acid-like catalyst to activate substrates in glycosylation reactions. The tosylate anion serves as a stable, non-nucleophilic counter-ion.
The core function of FDMP is to facilitate the formation of glycosidic bonds, a role distinctly different from that of deoxyfluorinating agents. To clarify this crucial distinction, the following diagram contrasts the mechanistic role of FDMP in glycosylation with a true deoxyfluorinating agent like PyFluor.
Caption: Functional comparison of FDMP as a glycosylation catalyst versus PyFluor as a deoxyfluorinating agent.
The Mechanism of Pyridinium Salt-Catalyzed Glycosylation
The prevailing mechanism for glycosylation catalyzed by electron-deficient pyridinium salts like FDMP involves the activation of the glycosyl acceptor (the alcohol). This approach elegantly bypasses the need to form highly reactive, and often unstable, glycosyl cation intermediates from the donor.[1]
The catalytic cycle is understood to proceed through the following key steps:
-
Adduct Formation: The alcohol (glycosyl acceptor) performs a nucleophilic attack on the electron-deficient C-2 or C-4 position of the pyridinium ring of FDMP. This reversible 1,2- or 1,4-addition forms a new key intermediate, an alcohol-pyridinium conjugate.[1]
-
Activation: The formation of this adduct significantly increases the acidity of the alcohol's proton, effectively making the alcohol a better nucleophile or Brønsted acid catalyst for activating the glycosyl donor (e.g., a glycal or trichloroacetimidate).
-
Glycosidic Bond Formation: The activated complex then reacts with the glycosyl donor. In the case of glycals, this is proposed to occur via an intra- or intermolecular transfer of the glycal to the activated alcohol, leading to the formation of the O-glycoside.[2] For donors like glycosyl trichloroacetimidates, the reaction likely proceeds via an SN2-like substitution.
-
Catalyst Regeneration: The newly formed glycoside is released, and the pyridinium catalyst is regenerated to re-enter the catalytic cycle.
Caption: Proposed catalytic cycle for glycosylation mediated by FDMP.
This mechanistic pathway, which avoids the formation of a free oxocarbenium ion, is crucial for controlling stereoselectivity and achieving high yields under mild conditions.[3]
Comparative Performance Analysis
The true value of a synthetic method is determined by its performance relative to established alternatives. FDMP and related pyridinium salts offer a compelling organocatalytic option that contrasts with traditional Lewis acid promoters and other catalytic systems.
| Catalyst System | Typical Donor(s) | Conditions | Scope & Limitations | Stereoselectivity Outcome |
| Electron-Deficient Pyridinium Salts (e.g., FDMP) | Glycals, Trichloroacetimidates | 1-10 mol% catalyst, CH₂Cl₂, Room Temp to 40°C.[1][4] | Broad acceptor scope (primary & secondary alcohols). Can exhibit product inhibition with certain substrates.[5] | Generally high α-selectivity with glycals. Stereospecific (SN2-like) with trichloroacetimidates.[1][6] |
| Traditional Lewis Acids (e.g., TMSOTf, BF₃·OEt₂) | Thioglycosides, Trichloroacetimidates, Glycosyl Fluorides | Stoichiometric or catalytic amounts, often cryogenic temps (-78°C to 0°C). | Highly effective but can be moisture-sensitive and require stoichiometric amounts. May cause side reactions with sensitive functional groups. | Highly dependent on C-2 protecting group, solvent, and temperature. Non-participating groups often give α-mixtures. |
| Transition Metals (e.g., Au, Pd, Ni) | Alkynyl Glycosides, Glycals, O-Pentenyl Glycosides | 5-10 mol% catalyst, various solvents (DCM, Toluene). | Offers unique reactivity pathways. Can be expensive and require ligand screening. Potential for catalyst poisoning. | Can be tuned for high α or β selectivity based on ligand and metal choice.[7] |
| Thiourea Co-catalysis | Trichloroacetimidates, Diphenyl Phosphates | 5-10 mol% catalyst, often used with a co-catalyst (like a pyridinium salt).[4] | Acts via hydrogen bonding to activate donors. Synergistic effects can enhance rate and selectivity.[4] | Often promotes β-selectivity through an SN2-type mechanism.[7] |
Experimental Protocols
Adherence to validated protocols is essential for reproducibility. The following sections provide detailed methodologies for the synthesis of the catalyst and its application in a representative glycosylation reaction.
Protocol 1: Synthesis of 2-Fluoro-1,3-dimethylpyridinium tosylate (FDMP)
The synthesis of FDMP is achieved via the direct N-methylation of its precursor, 2-fluoro-3-methylpyridine. Methyl tosylate is an effective methylating agent for this quaternization reaction.
Materials:
-
2-Fluoro-3-methylpyridine (1.0 eq)
-
Methyl p-toluenesulfonate (Methyl tosylate, 1.05 eq)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-fluoro-3-methylpyridine and anhydrous acetonitrile.
-
Add methyl p-toluenesulfonate to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, slowly add anhydrous diethyl ether to the stirred solution to induce precipitation of the pyridinium salt.
-
Collect the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product, 2-fluoro-1,3-dimethylpyridinium tosylate, under high vacuum. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Self-Validation Note: The successful synthesis of the pyridinium salt is confirmed by the characteristic downfield shift of the pyridine ring protons and the appearance of a new singlet for the N-methyl group in the ¹H NMR spectrum, along with the signals corresponding to the tosylate counter-ion.
Protocol 2: General Procedure for Pyridinium Salt-Catalyzed Glycosylation of an Alcohol with a Glycal
This protocol describes a general method for the organocatalytic addition of an alcohol to a protected glycal, a reaction for which FDMP is well-suited.[1]
Materials:
-
Glycal (e.g., 3,4,6-Tri-O-benzyl-D-glucal) (1.0 eq)
-
Alcohol acceptor (1.2 eq)
-
2-Fluoro-1,3-dimethylpyridinium tosylate (FDMP) (5 mol%)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
4 Å Molecular Sieves
-
Reaction vial with magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activate 4 Å molecular sieves by heating under vacuum.
-
To a dry reaction vial under an inert atmosphere, add the glycal, the alcohol acceptor, FDMP, and the activated molecular sieves.
-
Add anhydrous dichloromethane via syringe.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction for the consumption of the glycal starting material by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Filter the mixture through a pad of Celite® to remove the molecular sieves, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-deoxyglycoside.
-
Characterize the product by NMR spectroscopy to determine yield and the anomeric ratio (α/β).
Causality and Self-Validation: The use of anhydrous conditions and molecular sieves is critical to prevent hydrolysis of the substrates and catalyst. The stereochemical outcome (typically α-selective for 2-deoxyglycosides) is a key validation metric, which can be determined by analyzing the coupling constants of the anomeric proton in the ¹H NMR spectrum.
Conclusion and Future Outlook
2-Fluoro-1,3-dimethylpyridinium tosylate and related electron-deficient pyridinium salts represent a valuable class of organocatalysts for modern glycosylation chemistry. Their primary mechanistic role is the activation of glycosyl acceptors through the formation of key pyridinium-alcohol adducts, enabling mild and often highly stereoselective glycosidic bond formation. This mode of action clearly distinguishes them from fluorinating agents, a crucial point of clarification for researchers in the field.
The comparative analysis shows that while no single method is universally superior, pyridinium salt catalysis offers a compelling balance of mild conditions, operational simplicity, and good functional group tolerance, making it an attractive alternative to traditional Lewis acid or transition metal-based systems. Future research will likely focus on expanding the substrate scope to more complex and challenging glycosyl donors and acceptors, further elucidating the factors that control stereoselectivity, and developing even more active and robust pyridinium-based catalysts.
References
-
Das, S., Pekel, D., Neudörfl, J., & Berkessel, A. (2015). Organocatalytic Glycosylation by Using Electron-Deficient Pyridinium Salts. Angewandte Chemie International Edition, 54(42), 12479-12483. [Link][1]
-
Wilson, R. M., & Danishefsky, S. J. (2006). Recent Advances in Transition Metal-Catalyzed Glycosylation. Journal of the American Chemical Society, 128(1), 4-11. [Link]
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]
-
Shaw, M., Kumar, Y., Thakur, R., & Kumar, A. (2017). Electron-deficient pyridinium salts/thiourea cooperative catalyzed O-glycosylation via activation of O-glycosyl trichloroacetimidate donors. Beilstein Journal of Organic Chemistry, 13, 2385–2394. [Link][4]
-
Zhai, S. A., et al. (2026). Stereoselective Assembly of 2-Deoxy-2-fluoroglycosides Enabled by Pyridinium Catalysis. Organic Letters. Note: This is a future-dated citation from the search results, reflecting the latest available information. [Link][3]
-
Dong, Y., et al. (2026). Stereoselective Assembly of 2-Deoxy-2-fluoroglycosides Enabled by Pyridinium Catalysis. Organic Letters. Note: This is a future-dated citation from the search results, reflecting the latest available information. [Link][5]
-
Fimberger, M., et al. (2017). Systematic Investigation of Alkyl Sulfonate Initiators for the Cationic Ring-Opening Polymerization of 2-Oxazolines. Macromolecules, 50(17), 6549–6560. [Link]
-
Shaker, A. M. (2019). Preparation and Identification of Some New Pyridinium Salts. Journal of University of Babylon for Pure and Applied Sciences, 27(1), 13-21. [Link]
-
Nielsen, M. M., Holmstrøm, T., & Pedersen, C. M. (2022). Stereoselective O-Glycosylations by Pyrylium Salt Organocatalysis. Angewandte Chemie International Edition, 61(5), e202115394. [Link][6]
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- 7. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Effectiveness Analysis of 2-Fluoro-1,3-dimethylpyridinium tosylate in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Modern Condensation Reagents
In the landscape of synthetic chemistry, the efficient formation of ester and amide bonds is a cornerstone of molecular construction, particularly in the synthesis of complex pharmaceuticals and fine chemicals. The choice of a condensation reagent is a critical decision, directly impacting reaction efficiency, yield, purity, and overall process economics. This guide provides a comprehensive cost-effectiveness analysis of 2-Fluoro-1,3-dimethylpyridinium tosylate, a lesser-known but potentially valuable reagent, in comparison to the well-established Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide).
Introduction to Pyridinium-Based Condensation Reagents
Pyridinium salts have long been employed as effective reagents for promoting condensation reactions, most notably esterification and amidation.[1] Their mechanism of action involves the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an alcohol or amine. This process is often referred to as "dehydrative condensation" as it results in the formation of a water molecule as a byproduct.
2-Fluoro-1,3-dimethylpyridinium tosylate , the subject of this analysis, is a pyridinium salt distinguished by a fluorine atom at the 2-position. While its applications are not as extensively documented as some of its counterparts, it holds promise as a reagent in various synthetic transformations.
For the purpose of a meaningful comparison, we will evaluate it against Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) , a widely used and well-characterized condensation agent.
Mechanism of Action: A Tale of Two Halogens
The efficacy of these pyridinium salts hinges on their ability to act as powerful leaving groups upon nucleophilic attack by a carboxylate anion. The resulting acyloxy-pyridinium intermediate is highly activated towards subsequent reaction with a nucleophile.
Figure 2: A typical workflow for esterification using Mukaiyama's reagent.
Step-by-Step Protocol for Mukaiyama Esterification:
-
To a solution of the carboxylic acid (1.0 mmol) and the alcohol (1.2 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add 2-chloro-1-methylpyridinium iodide (1.5 mmol).
-
Cool the mixture to 0 °C and add triethylamine (2.5 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester. [2]
Conclusion and Future Outlook
Based on the available information, Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) remains the more cost-effective and readily accessible choice for general esterification reactions. Its proven track record, high yields, and mild reaction conditions make it a reliable tool for synthetic chemists.
2-Fluoro-1,3-dimethylpyridinium tosylate , while chemically intriguing, currently lacks the body of evidence to support its widespread adoption as a superior or more cost-effective alternative for routine condensation reactions. Its higher potential reactivity, suggested by the presence of the 2-fluoro substituent, may warrant further investigation for particularly challenging esterifications or amidations where traditional reagents fail. However, without direct comparative data, its practical advantages remain speculative.
For researchers and drug development professionals, the key takeaway is that while exploring novel reagents can lead to breakthroughs, a thorough evaluation of cost, availability, and performance is paramount. In the case of pyridinium-based condensation agents, Mukaiyama's reagent continues to set a high bar for both efficiency and economic viability. Future studies directly comparing 2-Fluoro-1,3-dimethylpyridinium tosylate with established reagents are necessary to fully elucidate its potential and define its place in the synthetic chemist's toolbox.
References
- Novosjolova, I. (2013).
- Mukaiyama, T. (1979). A new and useful method for the preparation of esters. Angewandte Chemie International Edition in English, 18(9), 707-708.
- Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 26.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Amerigo Scientific. (n.d.). 2-Fluoro-1,3-dimethylpyridinium p-toluenesulfonate (≥95.0% (N)). Retrieved from [Link]
-
IndiaMART. (n.d.). 2 Chloro 1 MethylPyridinium Iodide. Retrieved from [Link]
- D'Andrea, S. W., et al. (2005). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids. Organic Process Research & Development, 9(5), 637-641.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-1,3-dimethylpyridinium tosylate
Introduction: As researchers and drug development professionals, our work with novel reagents like 2-Fluoro-1,3-dimethylpyridinium tosylate is critical for innovation. This pyridinium salt is a valuable tool in modern organic synthesis. However, its reactivity and chemical structure—a fluorinated heterocyclic cation paired with a sulfonate anion—necessitate a robust and scientifically-grounded approach to its handling and disposal. This guide moves beyond mere compliance, providing a deep understanding of the chemical principles that inform safe disposal, ensuring the protection of both laboratory personnel and the environment.
Part 1: Core Hazard Assessment & Safety Profile
Before any disposal procedure can be planned, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 2-Fluoro-1,3-dimethylpyridinium tosylate should always be the primary source of information, we can infer a reliable hazard profile from its chemical structure and data on analogous compounds. The presence of a fluorinated pyridinium ring suggests corrosive properties and potential for hazardous decomposition products upon combustion.[1][2][3][4]
Inferred Hazard Profile Summary
| Hazard Class | GHS Pictogram | Signal Word | Inferred Hazard Statement | Causality |
| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[1] | The electrophilic nature of the pyridinium ring, combined with the potential for hydrolysis to release corrosive byproducts, makes it highly aggressive towards biological tissues. |
| Eye Damage | Corrosion | Danger | H318: Causes serious eye damage.[1][4][5] | The cornea is exceptionally sensitive to corrosive agents. Immediate and irreversible damage is a significant risk. |
| Acute Toxicity (Inhalation/Oral/Dermal) | Skull and Crossbones | Warning | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. | While not confirmed without specific toxicological data, substituted pyridines can exhibit toxicity.[6] Prudence dictates assuming moderate acute toxicity. |
| Environmental Hazard | Environment (potential) | Warning | H412: Harmful to aquatic life with long lasting effects.[6] | Pyridinium salts can be mobile in aqueous environments and may be toxic to aquatic organisms. Biodegradation is possible but not guaranteed to be rapid.[7][8][9] |
Part 2: The Foundational Principle: Containment and Professional Incineration
The cornerstone of safe disposal for 2-Fluoro-1,3-dimethylpyridinium tosylate is the prevention of its release into the sanitary sewer system or the general environment. Due to its chemical nature, in-lab chemical neutralization or degradation is NOT recommended as a routine disposal method without specific, validated, and approved protocols from your institution's Environmental Health & Safety (EHS) department.
The rationale is clear: incomplete reactions could yield equally or more hazardous intermediates, and the potential for aerosolization of the corrosive material presents an unacceptable risk.
Therefore, the primary and authoritative disposal route is destructive incineration by a licensed professional waste management facility.
Why Incineration? High-temperature incineration (>850°C) in a facility equipped with afterburners and scrubbers is the only method that guarantees complete destruction of the molecule. This process addresses the specific hazards posed by its elemental composition:
-
Fluorine: The fluorine atom is converted into hydrogen fluoride (HF), a highly toxic and corrosive gas. A chemical scrubber (e.g., a lime or caustic soda scrubber) is essential to neutralize the HF before atmospheric release.[2]
-
Nitrogen: The pyridine ring's nitrogen atom is oxidized to various nitrogen oxides (NOx), which are atmospheric pollutants and precursors to acid rain.[2] These are also managed by the facility's emission control systems.
-
Sulfur: The tosylate counter-ion contains sulfur, which will be converted to sulfur oxides (SOx). These are also potent acid rain precursors and are removed by the scrubbing process.[2]
Part 3: Operational Disposal Protocols
The following step-by-step protocols provide a self-validating system for waste management, ensuring safety and compliance from the point of generation to final pickup.
Protocol 1: Disposal of Unused/Neat Reagent and Contaminated Solids
This protocol applies to the original reagent bottle, expired material, or any solid materials (e.g., contaminated weigh paper, gloves, absorbent pads) that have come into direct contact with the solid compound.
-
Minimize Waste: The most effective disposal strategy begins with smart purchasing. Only acquire quantities of the reagent that you expect to use.
-
Segregation: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids." Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Packaging:
-
Place grossly contaminated items (e.g., spill pads) in a heavy-duty, sealable plastic bag before placing them in the final solid waste container.
-
For the original reagent bottle, ensure the cap is tightly sealed. Do not attempt to empty or rinse the container.
-
-
Labeling: Label the container clearly with:
-
"HAZARDOUS WASTE"
-
Full Chemical Name: "2-Fluoro-1,3-dimethylpyridinium tosylate"
-
CAS Number: "59387-91-6"[10]
-
Primary Hazards: "Corrosive, Toxic"
-
Accumulation Start Date
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
Pickup: Arrange for pickup by your institution's EHS department according to their schedule.
Protocol 2: Disposal of Dilute Aqueous Waste Streams
This protocol applies to any aqueous solutions containing the compound. DO NOT POUR DOWN THE DRAIN.
-
Segregation: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Aqueous Waste."
-
Containment: Use a robust, leak-proof container (e.g., a high-density polyethylene carboy) for collection.
-
pH Management: While not a disposal method, it is prudent to ensure the collected aqueous waste is near neutral (pH 6-8) to reduce the risk of corrosion to the container or reaction with other collected waste. Adjust with dilute acid or base slowly and with caution if necessary.
-
Labeling: Label the container with the same information as the solid waste, ensuring to list all chemical constituents, including water.
-
Storage & Pickup: Follow the same storage and pickup procedures as outlined in Protocol 1.
Protocol 3: Decontamination of Glassware and Surfaces
Proper decontamination is critical to prevent hazardous residues on laboratory equipment.
-
Initial Rinse (Solvent): Perform a preliminary rinse of the contaminated glassware with a small amount of a suitable organic solvent in which the compound is soluble (e.g., ethanol or acetone).
-
Collect Rinsate: This initial rinsate is considered hazardous waste. Decant it into a designated "Halogenated Organic Solvent Waste" container.
-
Secondary Wash: Wash the glassware thoroughly with soap and warm water.
-
Final Rinse: Rinse with deionized water and allow to dry.
-
Surface Decontamination: For bench surfaces, wipe down with a cloth dampened with 70% ethanol, followed by a wipe with a cloth dampened with water. Dispose of the cloths as contaminated solid waste.
Part 4: Waste Management Workflow Diagram
The following diagram illustrates the logical flow for managing waste generated from experiments involving 2-Fluoro-1,3-dimethylpyridinium tosylate.
Caption: Waste Management Workflow for 2-Fluoro-1,3-dimethylpyridinium tosylate.
Part 5: Emergency Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of inhalation.
-
Don PPE: At a minimum, don a lab coat, chemical splash goggles, and two pairs of chemically resistant gloves (e.g., nitrile). For large spills, a face shield and respiratory protection may be necessary.
-
Containment:
-
For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.
-
For Liquid Spills: Surround the spill with absorbent dikes to prevent it from spreading. Cover the spill with absorbent material.
-
-
Collection: Carefully sweep or scoop the contained material into a designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.
-
Decontaminate: Clean the spill area as described in Protocol 3.
-
Report: Report the incident to your supervisor and EHS department, regardless of the size of the spill.
Conclusion
The responsible management of 2-Fluoro-1,3-dimethylpyridinium tosylate waste is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of containment and professional disposal, and by following the detailed operational protocols outlined in this guide, researchers can confidently handle this valuable reagent while upholding the highest standards of safety and compliance. Always remember that your institution's EHS department is your primary partner in this endeavor.
References
-
Applied and Environmental Microbiology. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. ASM Journals. Available at: [Link]
-
Parales, R. E., et al. (2002). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC - NIH. Available at: [Link]
- Chemical Label for 2-fluoro-1,3-dimethylpyridinium tosylate. Warning. H314 Causes severe skin burns and eye damage. Available through Google Search results.
-
Sims, G. K., et al. (1989). Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]
-
SIELC Technologies. (2018). 2-Fluoro-1,3-dimethylpyridinium tosylate. Available at: [Link]
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Sims, G. K., et al. (1989). Degradation of pyridines in the environment. Semantic Scholar. Available at: [Link]
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Pereira, W. E., et al. (1988). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. PMC - NIH. Available at: [Link]
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Dudones, J. D., & Rabbat, P. M. A. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron Letters. Available at: [Link]
-
Amerigo Scientific. 2-Fluoro-1,3-dimethylpyridinium p-toluenesulfonate (≥95.0% (N)). Available at: [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at: [Link]
-
Kishan's Classes. (2025). Organic Chemistry: Tosylates and Pyridine. YouTube. Available at: [Link]
-
PW Solutions. (2022). Alcohols are converted to tosylates by treatment with p-toluene sulfonyl chloride (TsCl) in the.... YouTube. Available at: [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Available at: [Link]
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A Senior Application Scientist's Guide to Handling 2-Fluoro-1,3-dimethylpyridinium tosylate
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 2-Fluoro-1,3-dimethylpyridinium tosylate. As a potent fluorinating agent, its utility is matched by its significant hazards. This document moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions, ensuring a self-validating system of safety in your laboratory.
Immediate Safety Briefing: Understanding the Core Risks
2-Fluoro-1,3-dimethylpyridinium tosylate is a solid substance that poses a triple threat: it can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3] The primary risks stem from the reactivity of the pyridinium cation and the potential for inhalation of the fine, solid particles. All handling procedures must be designed to mitigate these specific dangers. Before any operation, confirm that a certified chemical fume hood, an emergency eyewash station, and a safety shower are immediately accessible.[4][5]
Hazard Analysis: The "Why" Behind the Precautions
To handle this reagent safely, it is crucial to understand the nature of its components and physical form:
-
The Pyridinium Cation: The 2-fluoro-1,3-dimethylpyridinium cation is the active, reactive component. It is structurally similar to other pyridinium compounds known to be corrosive and irritating. Its primary hazard is its ability to cause severe chemical burns upon contact with skin and mucous membranes.[1][6]
-
The Tosylate Anion: While less aggressive than the cation, the p-toluenesulfonate (tosylate) anion is still a chemical irritant.
-
Physical Form: As a solid, the primary route of unintended exposure is through the generation and inhalation of dust during weighing and transfer operations.[2][4] This makes engineering controls and respiratory protection critical considerations.
Core Protective Protocols: A Multi-Layered Defense
Safety is achieved through a hierarchy of controls. Engineering controls are the first and most effective line of defense, supplemented by rigorous personal protective equipment (PPE).
Primary Barrier: Engineering Controls
All manipulations of 2-Fluoro-1,3-dimethylpyridinium tosylate, especially the handling of its solid form, must be performed inside a certified chemical fume hood.[7] The fume hood provides constant airflow to contain dust and vapors, protecting the user from respiratory exposure.
Secondary Barrier: Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling the reagent.
-
Eye and Face Protection: Due to the risk of "severe eye damage," standard safety glasses are insufficient.[1]
-
Hand and Body Protection:
-
Gloves: Nitrile gloves are the standard recommendation for handling pyridinium compounds and should be used here.[9][10] Always inspect gloves for defects before use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[8] Dispose of gloves immediately after handling the reagent.
-
Lab Coat: A flame-resistant lab coat is required to protect against skin contact from spills and dust.[9][10] Ensure the coat is fully buttoned.
-
-
Respiratory Protection:
-
Under Normal Conditions: When working within a certified chemical fume hood, additional respiratory protection is typically not required.
-
In Case of Control Failure: If engineering controls fail or for emergency spill response, a NIOSH/MSHA-approved air-purifying respirator with a P100 (particulate) filter is necessary.[6][7]
-
Operational & Disposal Plans
The level of PPE and the specific procedures depend on the task. The following sections provide step-by-step guidance for common laboratory operations.
PPE Requirements by Task
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Chemical Fume Hood | Chemical Splash Goggles & Full Face Shield | Nitrile Gloves | Lab Coat | Not required (in hood) |
| Solution Preparation | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required (in hood) |
| Reaction Workup | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required (in hood) |
| Small Spill Cleanup (<5g) | N/A (Ventilate Area) | Chemical Splash Goggles & Full Face Shield | Heavy-Duty Nitrile Gloves | Lab Coat / Apron | NIOSH P100 Respirator |
Experimental Protocol: Weighing and Transferring the Solid
-
Preparation: Don all required PPE (lab coat, nitrile gloves, chemical splash goggles, and face shield).
-
Staging: Place a weigh boat, spatula, and your receiving vessel inside the chemical fume hood.
-
Transfer: Carefully open the reagent container inside the hood. Use the spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust, such as dropping or rapid movements.
-
Closure: Securely close the main reagent container.
-
Addition: Carefully add the weighed solid to your reaction vessel.
-
Decontamination: Wipe the spatula and any affected surfaces within the fume hood with a damp paper towel.
-
Disposal: Dispose of the weigh boat, paper towels, and gloves in a designated solid hazardous waste container.[2]
Emergency Protocol: Spill Management
-
Evacuate: If a spill occurs outside of a fume hood, immediately alert others and evacuate the immediate area.
-
Don PPE: Before cleanup, don the full suite of PPE listed for spill cleanup, including a respirator.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.
-
Collect: Carefully sweep the absorbed material into a labeled hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste according to institutional guidelines.[2]
Disposal Plan
All waste containing 2-Fluoro-1,3-dimethylpyridinium tosylate is considered hazardous.
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and spent reagent should be collected in a clearly labeled, sealed container for solid hazardous waste.[4]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, labeled container for hazardous liquid waste. Do not mix with incompatible waste streams.[4]
-
Final Disposal: Adhere strictly to your institution's Environmental Health & Safety (EHS) procedures for the final disposal of chemical waste.
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for ensuring safe handling of this reagent.
Caption: PPE selection workflow for 2-Fluoro-1,3-dimethylpyridinium tosylate.
References
- 2 - SAFETY D
-
12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. Available at: [Link]
- Chemical Label for 2-fluoro-1,3-dimethylpyridinium tosyl
-
SAFETY DATA SHEET - Methyl p-toluenesulfonate. (2010). Thermo Fisher Scientific. Available at: [Link]
- SAFETY DATA SHEET. (2024). Sigma-Aldrich. Provided by Google.
-
Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. Available at: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
